1-Amino-1-phenylpropan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-1-phenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEOXZIUGCXWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493471 | |
| Record name | 1-Amino-1-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52500-61-5 | |
| Record name | beta-Amino-alpha-methylphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052500615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-1-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic data analysis of 1-amino-1-phenylpropan-2-ol
An In-Depth Technical Guide to the Spectroscopic Data Analysis of 1-amino-1-phenylpropan-2-ol
This guide provides a comprehensive analysis of the spectroscopic data for 1-amino-1-phenylpropan-2-ol, a key amino alcohol used in fine chemical synthesis and pharmaceutical development.[1] As a structural analogue of phenylpropanolamine (PPA), this compound possesses two chiral centers, leading to four possible stereoisomers.[2][3] Accurate structural elucidation and characterization are therefore paramount, necessitating a multi-technique spectroscopic approach. This document is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the identification, purity assessment, and structural confirmation of this molecule.
Molecular Structure and Analytical Imperative
1-amino-1-phenylpropan-2-ol has the molecular formula C₉H₁₃NO and a molecular weight of approximately 151.21 g/mol .[4][5] Its structure comprises a phenyl ring, a propyl chain with hydroxyl and amino functional groups at positions C2 and C1, respectively. The presence of two stereocenters (C1 and C2) makes stereochemical characterization a critical aspect of its analysis. Spectroscopic techniques provide the necessary tools to confirm not only the molecular connectivity but also to differentiate between its diastereomers.
Caption: Workflow for functional group analysis using ATR-FTIR.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to be subtracted from the sample spectrum. [6]2. Sample Application: Place a small amount of the solid 1-amino-1-phenylpropan-2-ol sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact and record the spectrum, typically over a range of 4000-400 cm⁻¹. [6]
Data Interpretation & Analysis:
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| 3200 - 3500 (broad) | O-H Stretch | Alcohol (-OH) | The broadness indicates hydrogen bonding, confirming the presence of the hydroxyl group. |
| 3100 - 3400 (medium) | N-H Stretch | Primary Amine (-NH₂) | Often appears as a doublet for a primary amine, confirming the -NH₂ group. |
| 3000 - 3100 (medium) | C-H Stretch | Aromatic (sp² C-H) | Confirms the presence of the phenyl ring. |
| 2850 - 3000 (medium) | C-H Stretch | Aliphatic (sp³ C-H) | Confirms the presence of the propyl chain (CH, CH₃). |
| ~1600, ~1450 (sharp) | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the phenyl ring. |
| 1050 - 1150 (strong) | C-O Stretch | Alcohol | Strong absorption confirming the carbon-oxygen single bond. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. [7]Upon ionization, the molecule forms a molecular ion, which can then break apart into smaller, stable fragment ions. The pattern of these fragments is predictable and highly characteristic of the molecule's structure. Benzylic cleavage (cleavage of the bond adjacent to the phenyl ring) is a particularly favorable fragmentation pathway for this type of molecule.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation. [6]2. Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation & Analysis:
The molecular formula C₉H₁₃NO gives a monoisotopic mass of 151.100 Da. [8]
| m/z (mass-to-charge) | Ion Identity | Significance |
|---|---|---|
| 152.107 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of the compound. |
| 134.097 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated parent ion, a common fragmentation for alcohols. |
| 106.065 | [C₇H₈N]⁺ | Result of benzylic cleavage between C1 and C2, forming the stable C₆H₅CH=NH₂⁺ ion. This is a very characteristic and often abundant fragment. |
| 44.050 | [C₂H₆N]⁺ | Cleavage between C1 and the phenyl ring is less likely, but cleavage between C1 and C2 could also yield the CH(OH)CH₃ fragment, which is neutral. The charged fragment is often the nitrogen-containing part. This ion corresponds to [CH(CH₃)NH₂]⁺. |
Caption: Key fragmentation pathways for 1-amino-1-phenylpropan-2-ol in MS.
Integrated Analysis: A Self-Validating Conclusion
No single technique provides a complete structural picture. The power of spectroscopic analysis lies in the integration of data from multiple, orthogonal techniques.
Caption: Integrated workflow for spectroscopic structural elucidation.
The process is self-validating:
-
MS confirms the molecular formula proposed by NMR.
-
IR confirms the functional groups (-OH, -NH₂) whose presence is inferred from the chemical shifts in the NMR spectra.
-
NMR provides the precise arrangement of atoms and functional groups, consistent with the molecular weight from MS and the functional groups from IR.
By combining these techniques, a researcher can confidently confirm the identity and structure of 1-amino-1-phenylpropan-2-ol, providing the robust analytical data required for research, development, and quality control applications.
References
-
PubChem. (n.d.). 1-Amino-2-phenylpropan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
AERU. (2023). Phenylpropanolamine. University of Hertfordshire. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-amino-1-phenylpropan-2-ol hydrochloride (C9H13NO). Retrieved from [Link]
-
PubChem. (n.d.). 1-Amino-1-phenylpropan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Phenylpropanolamine. Retrieved from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible phenylpropanolamine (PPA) isomers. Retrieved from [Link]
- Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. Wiley-Interscience.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Phenylpropanolamine [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. 1-Amino-2-phenylpropan-2-ol | C9H13NO | CID 12362998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenylpropanolamine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 1-Amino-1-phenylpropan-2-ol
This guide provides a comprehensive exploration of the chemical structure and stereoisomerism of 1-amino-1-phenylpropan-2-ol, a compound of significant interest to researchers, scientists, and professionals in drug development. The intricate relationship between its structure and biological activity underscores the importance of a detailed understanding of its various isomeric forms.
Core Chemical Structure and Nomenclature
1-Amino-1-phenylpropan-2-ol, also known as norephedrine or phenylpropanolamine (PPA), is a phenylethylamine derivative with the chemical formula C₉H₁₃NO.[1] Its structure consists of a phenyl group and a hydroxyl group attached to a propyl chain, with an amino group at the first carbon position. This arrangement gives rise to two chiral centers at the C1 and C2 positions of the propanol backbone, leading to a rich stereochemical landscape.[2][3]
The presence of two chiral centers means that 1-amino-1-phenylpropan-2-ol can exist as a total of four stereoisomers. These isomers are grouped into two pairs of enantiomers, with the relationship between non-enantiomeric pairs being diastereomeric.[4] The four stereoisomers are:
-
(1R,2S)-norephedrine
-
(1S,2R)-norephedrine
-
(1R,2R)-norpseudoephedrine
-
(1S,2S)-norpseudoephedrine (also known as cathine)
The terms "norephedrine" and "norpseudoephedrine" are used to distinguish between the two pairs of diastereomers.
The Stereoisomers of 1-Amino-1-phenylpropan-2-ol
The spatial arrangement of the functional groups around the two chiral centers defines the specific stereoisomer and has a profound impact on its pharmacological properties.
Norephedrine Isomers (erythro)
The norephedrine isomers, (1R,2S) and (1S,2R), are characterized by the erythro relative configuration, where the phenyl and amino groups are on opposite sides in a Fischer projection.
-
(1R,2S)-(-)-Norephedrine: This is the levorotatory enantiomer. It is a potent sympathomimetic amine.[5]
-
(1S,2R)-(+)-Norephedrine: This is the dextrorotatory enantiomer.
Norpseudoephedrine Isomers (threo)
The norpseudoephedrine isomers, (1R,2R) and (1S,2S), have the threo relative configuration, with the phenyl and amino groups on the same side in a Fischer projection.
-
(1R,2R)-(-)-Norpseudoephedrine: The levorotatory enantiomer of norpseudoephedrine.
-
(1S,2S)-(+)-Norpseudoephedrine (Cathine): This dextrorotatory enantiomer is naturally found in the leaves of the khat plant (Catha edulis) and is classified as a stimulant.[6][7] It has been used as an appetite suppressant.[7]
The relationship between these stereoisomers can be visualized as follows:
Caption: Stereoisomeric relationships of 1-amino-1-phenylpropan-2-ol.
Physicochemical and Pharmacological Differentiation
The distinct three-dimensional structures of the stereoisomers lead to differences in their physical properties and, more critically, their biological activities.
| Stereoisomer | Other Names | Configuration | Key Pharmacological Activities |
| (1R,2S)-(-)-Norephedrine | l-Norephedrine | erythro | Potent pressor (blood pressure increasing) agent.[5] |
| (1S,2R)-(+)-Norephedrine | d-Norephedrine | erythro | Less potent as a pressor agent compared to the l-isomer.[5] |
| (1R,2R)-(-)-Norpseudoephedrine | l-Norpseudoephedrine | threo | Acts as a releasing agent of norepinephrine and to a lesser extent dopamine.[8] |
| (1S,2S)-(+)-Norpseudoephedrine | Cathine | threo | Appetite suppressant, acts on α1-adrenergic receptors and modulates dopamine receptors.[7] |
The pharmacological effects of these isomers are primarily mediated by their interaction with the norepinephrine transporter, leading to norepinephrine release.[2][9] However, the potency and selectivity of this action vary among the isomers. For instance, l-norephedrine is the most potent isomer for increasing arterial blood pressure.[5] In contrast, cathine's appetite-suppressant effects are linked to its action on both adrenergic and dopaminergic systems.[7]
Synthesis and Resolution of Stereoisomers
The synthesis of specific stereoisomers of 1-amino-1-phenylpropan-2-ol is a key challenge in medicinal chemistry. Several strategies have been developed to achieve high stereoselectivity.
Stereoselective Synthesis
Modern synthetic approaches often employ chiral catalysts or auxiliaries to direct the formation of a desired stereoisomer. Asymmetric transfer hydrogenation is one such powerful technique that can be used to prepare each of the enantiomers of both norephedrine and norpseudoephedrine from a common precursor.[10] Multi-enzymatic, one-pot cascade reactions have also been developed to synthesize all four stereoisomers with high optical purity.[11][12]
Resolution of Racemic Mixtures
Classical resolution methods involve the use of a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.[13][14] Following separation, the desired enantiomer can be recovered by removing the resolving agent.
Experimental Protocol: A Generalized Approach for Chiral Resolution
-
Salt Formation: A racemic mixture of 1-amino-1-phenylpropan-2-ol is dissolved in a suitable solvent (e.g., methanol, ethanol). An equimolar amount of a chiral resolving agent (e.g., L-tartaric acid) is added to the solution.
-
Fractional Crystallization: The solution is allowed to cool slowly, promoting the crystallization of one of the diastereomeric salts. The differing solubilities of the diastereomeric salts are the basis for this separation.
-
Isolation: The crystallized salt is isolated by filtration. The process may be repeated to improve the optical purity of the isolated diastereomer.
-
Liberation of the Free Base: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the optically pure free base of the desired stereoisomer.
-
Extraction: The free base is then extracted from the aqueous solution using an organic solvent.
-
Purification: The solvent is evaporated to yield the purified enantiomer.
Caption: Generalized workflow for the chiral resolution of stereoisomers.
Spectroscopic Characterization
Distinguishing between the different stereoisomers requires analytical techniques that are sensitive to the three-dimensional arrangement of atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR can be used to differentiate between diastereomers due to their different chemical environments.[15] Chiral shift reagents can be employed to distinguish between enantiomers.
-
Vibrational Spectroscopy (FT-IR and Raman): The fingerprint region of the infrared and Raman spectra can reveal subtle differences in the vibrational modes of the stereoisomers.[15]
-
X-ray Crystallography: This technique provides unambiguous determination of the absolute configuration of a stereoisomer by mapping the electron density of a single crystal.[16]
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase can be used to separate and quantify the different stereoisomers in a mixture.[17]
Conclusion
The chemical structure of 1-amino-1-phenylpropan-2-ol provides a classic example of stereoisomerism, where subtle changes in the spatial arrangement of atoms lead to significant differences in pharmacological activity. A thorough understanding of the properties and synthesis of each stereoisomer is crucial for the development of safe and effective pharmaceuticals. The continued advancement of stereoselective synthesis and analytical techniques will further enable the precise control and characterization of these important molecules.
References
-
Rothman, R. B., et al. (2003). In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates. The Journal of Pharmacology and Experimental Therapeutics, 307(1), 138–145. [Link]
-
Hassan, A., et al. (1996). Effects of dl-norephedrine and its enantiomers on norepinephrine uptake and release in isolated rat caudal artery. General Pharmacology: The Vascular System, 27(8), 1333-1338. [Link]
-
Moya-Huff, F. A., Kiritsy, P. J., & Maher, T. J. (1987). Cardiovascular differences between phenylpropanolamine and its related norephedrine isomers in the rat. Journal of Pharmaceutical Sciences, 76(2), 114–116. [Link]
-
Rothman, R. B., et al. (2003). In Vitro Characterization of Ephedrine-Related Stereoisomers at Biogenic Amine Transporters and the Receptorome Reveals Selective Actions as Norepinephrine Transporter Substrates. ResearchGate. [Link]
-
PubChem. (n.d.). 1-Amino-1-phenylpropan-2-ol. National Center for Biotechnology Information. [Link]
-
Merck Index. (n.d.). Norpseudoephedrine. Royal Society of Chemistry. [Link]
-
Schwartz, B., et al. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 77(12), 5429–5436. [Link]
-
Wikipedia. (n.d.). L-Norpseudoephedrine. [Link]
-
Contente, M. L., et al. (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. ChemBioChem, 22(13), 2345-2350. [Link]
-
Perez, A. P., et al. (2020). The Appetite Suppressant D-norpseudoephedrine (Cathine) Acts via D1/D2-Like Dopamine Receptors in the Nucleus Accumbens Shell. Frontiers in Pharmacology, 11, 580392. [Link]
-
Wang, S. M., et al. (2005). Enantiomeric Analysis of Ephedrines and Norephedrines. Defense Technical Information Center. [Link]
-
Patil, P. N. (1969). Stereoisomerism in adrenergic drugs. Naunyn-Schmiedeberg's Archives of Pharmacology, 264(3), 249-250. [Link]
- Kanao, S. (1928). Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.
-
Contente, M. L., et al. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. PubMed. [Link]
-
ResearchGate. (n.d.). Chemical structures of a (2S)-2-amino-1-phenylpropan-1-one (cathinone), b (1S,2S)-2-amino-1-phenylpropan-1-ol (cathine) and c (1R,2S)-2-amino-1-phenylpropan-1-ol [(−)-norephedrine]. [Link]
-
Wikipedia. (n.d.). Ephedrine. [Link]
-
PubChem. (n.d.). (1S)-2-amino-1-phenylpropan-1-ol. National Center for Biotechnology Information. [Link]
-
Veeprho. (n.d.). (1S,2S)-2-amino-1-phenylpropan-1-ol. [Link]
-
Mary, Y. S., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Journal of Molecular Structure, 1230, 129881. [Link]
- Gleave, D. M., & Varie, D. L. (2002). Preparation of amphetamines from phenylpropanolamines.
-
Veeprho. (n.d.). (1R,2S)-2-amino-1-phenylpropan-1-ol. [Link]
-
PubChem. (n.d.). 1-Amino-2-phenylpropan-2-ol. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). (1S)-2-amino-1-phenylpropan-1-ol. National Center for Biotechnology Information. [Link]
Sources
- 1. 1-Amino-1-phenylpropan-2-ol | C9H13NO | CID 12352922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ephedrine - Wikipedia [en.wikipedia.org]
- 4. 1-Amino-2-phenyl-propan-2-ol | 1017418-99-3 | Benchchem [benchchem.com]
- 5. Cardiovascular differences between phenylpropanolamine and its related norephedrine isomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norpseudoephedrine [drugfuture.com]
- 7. The Appetite Suppressant D-norpseudoephedrine (Cathine) Acts via D1/D2-Like Dopamine Receptors in the Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Norpseudoephedrine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. d-nb.info [d-nb.info]
- 12. High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EP1735266B1 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google Patents [patents.google.com]
- 14. US6399828B1 - Preparation of amphetamines from phenylpropanolamines - Google Patents [patents.google.com]
- 15. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to the Mechanism of Action of 1-Amino-1-phenylpropan-2-ol in Asymmetric Synthesis
Abstract
1-Amino-1-phenylpropan-2-ol, commonly known as norephedrine, and its diastereomer, norpseudoephedrine, are foundational chiral scaffolds in modern synthetic chemistry. Their utility stems from the strategic placement of amine and alcohol functionalities around two stereogenic centers, creating a rigid and predictable chiral environment. This guide provides an in-depth analysis of the two primary mechanisms through which norephedrine and its analogues exert stereochemical control in asymmetric synthesis: first, as a covalently-bound chiral auxiliary, guiding diastereoselective transformations of a substrate; and second, as a chiral ligand in catalytic systems, creating a transient chiral environment around a metal center. We will dissect the underlying principles of stereocontrol, provide field-proven experimental protocols, and present quantitative data to offer a comprehensive resource for professionals engaged in the synthesis of enantiomerically pure molecules.
Introduction to 1-Amino-1-phenylpropan-2-ol (Norephedrine): A Privileged Chiral Scaffold
Chiral 1,2-amino alcohols are privileged structures that serve as critical building blocks for pharmaceuticals and as powerful tools in asymmetric organic synthesis.[1] 1-Amino-1-phenylpropan-2-ol, or norephedrine, is a prominent member of this class, derived from plants of the Ephedra genus.[2] Its value lies in its rigid conformational structure, which is a direct result of the stereochemical relationship between the C1-phenyl, C1-amino, and C2-hydroxyl groups.
1.1 Stereoisomers and Nomenclature
Norephedrine possesses two chiral centers, giving rise to four possible stereoisomers. The erythro diastereomers are known as norephedrine, and the threo diastereomers are known as norpseudoephedrine. The most commonly utilized isomers in synthesis are (1R,2S)-(-)-norephedrine and its enantiomer (1S,2R)-(+)-norephedrine. The diastereomer, (1S,2S)-(+)-norpseudoephedrine, is also frequently employed. The precise spatial arrangement of the functional groups in these isomers is the ultimate source of their stereo-directing power.
1.2 Significance in Asymmetric Synthesis
The application of norephedrine and its derivatives as chiral auxiliaries or catalysts is a cornerstone of many asymmetric reactions.[3] These molecules are instrumental in transformations requiring high levels of enantiocontrol, such as the alkylation of carbonyls and imines, with reported enantioselectivities often exceeding 90% ee.[4] Their derivatives have been pivotal in the industrial-scale synthesis of key pharmaceutical agents, underscoring their reliability and effectiveness.[4]
Mechanism I: The Covalently-Bound Chiral Auxiliary
One of the most robust applications of norephedrine diastereomers (specifically, pseudoephedrine) is as a chiral auxiliary, a strategy pioneered by Andrew G. Myers. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[5]
2.1 The Norephedrine/Pseudoephedrine Amide System
In this approach, the chiral amino alcohol is converted into an amide with a carboxylic acid substrate. The resulting structure provides a predictable platform for diastereoselective enolate formation and subsequent reaction with electrophiles.
2.2 Diastereoselective Enolate Formation and the Role of Chelation
The power of this system is realized upon treatment with a strong base, typically lithium diisopropylamide (LDA). The base abstracts the α-proton, while the lithium cation is chelated by the amide carbonyl oxygen and the C2-hydroxyl oxygen. This chelation locks the enolate into a rigid, planar, five-membered ring structure.
-
Causality: The formation of this stable lithium chelate is the critical control element. It removes conformational ambiguity and presents two highly differentiated faces of the enolate to incoming electrophiles. The bulky phenyl group on the auxiliary effectively shields the top face of the enolate.
2.3 Face-Selective Alkylation
With the top face blocked by the phenyl group, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically encumbered bottom face. This facial bias forces the formation of one specific diastereomer of the product with exceptionally high selectivity.
2.4 Auxiliary Cleavage
Following the alkylation, the chiral auxiliary is no longer needed and can be cleaved under acidic or basic conditions to release the enantiomerically enriched carboxylic acid, alcohol, or other target molecule. The auxiliary itself can often be recovered and recycled, improving the overall efficiency of the synthesis.[5]
2.5 Experimental Workflow: Asymmetric Alkylation
The logical flow for this synthetic strategy is outlined below.
Caption: Workflow for asymmetric alkylation using a pseudoephedrine chiral auxiliary.
Mechanism II: Derivatives as Chiral Ligands in Catalysis
The second major mechanism involves using derivatives of norephedrine, such as N-alkylated or N-acylated versions, as chiral ligands in metal-catalyzed reactions.[4] Unlike an auxiliary, a ligand is not covalently bonded to the substrate but instead coordinates to a metal center, creating a chiral catalytic environment that influences the reaction's stereochemical outcome.
3.1 Application Example: Enantioselective Addition of Organozincs to Aldehydes
A classic and well-studied example is the addition of diethylzinc (Et₂Zn) to benzaldehyde, catalyzed by a norephedrine-derived ligand. In this reaction, the ligand, the metal, the aldehyde, and the alkylating agent assemble into a highly organized transition state.
3.2 The Catalytic Cycle and Transition State Assembly
-
Catalyst Formation: The chiral amino alcohol ligand reacts with diethylzinc to form a chiral zinc-alkoxide complex, which is the active catalyst. Often, a dimeric species is involved in the catalytic cycle.[4]
-
Substrate Coordination: The aldehyde substrate coordinates to the Lewis acidic zinc center of the catalyst. The steric and electronic properties of the chiral ligand dictate a preferred orientation for this coordination.
-
Stereoselective Alkyl Transfer: An ethyl group is transferred from a zinc atom to one specific face of the coordinated aldehyde carbonyl. The stereochemistry is controlled within a well-defined, chair-like, six-membered transition state, analogous to the Zimmerman-Traxler model.
-
Causality: The phenyl and methyl groups of the norephedrine backbone create a chiral pocket. The aldehyde coordinates in a way that minimizes steric clash between its substituent (e.g., phenyl) and the ligand's substituents. This forces the diethylzinc to deliver the ethyl group to the less hindered Re or Si face of the aldehyde, leading to the observed enantioselectivity.
-
-
Product Release & Catalyst Regeneration: After alkyl transfer, the resulting zinc alkoxide product is released, and the chiral catalyst is regenerated to begin a new cycle.
3.3 Mechanistic Diagram: Catalytic Alkylation
The catalytic cycle illustrates the non-covalent nature of the stereocontrol.
Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Experimental Protocols & Data
To ensure trustworthiness and practical applicability, the following are representative, field-proven protocols.
4.1 Protocol: Asymmetric Alkylation using a Pseudoephedrine Auxiliary
-
Step 1: Amide Formation. To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq.) and propanoic acid (1.05 eq.) in CH₂Cl₂ at 0 °C, add 1-chloro-N,N,2-trimethylpropenylamine (Ghosez's reagent) (1.1 eq.). Stir for 1 hour at 0 °C, then warm to room temperature for 2 hours. Quench with saturated aq. NaHCO₃ and extract with CH₂Cl₂. Purify by column chromatography to yield the propionamide.
-
Step 2: Diastereoselective Alkylation. Dissolve the pseudoephedrine propionamide (1.0 eq.) in dry THF and cool to -78 °C under an argon atmosphere. Add lithium diisopropylamide (LDA) (1.1 eq., 2M solution in THF/heptane) dropwise and stir for 45 minutes. Add benzyl bromide (1.2 eq.) and stir for 4 hours at -78 °C. Quench the reaction with saturated aq. NH₄Cl and allow to warm to room temperature. Extract with ethyl acetate and purify.
-
Step 3: Auxiliary Cleavage. Dissolve the alkylated amide in THF and water (4:1 v/v). Add 1 M H₂SO₄ and heat the mixture at reflux for 12 hours. Cool to room temperature, extract with diethyl ether to recover the chiral auxiliary. The aqueous layer contains the enantiomerically pure carboxylic acid.
-
Rationale: LDA is used as a strong, non-nucleophilic base to ensure rapid and complete enolate formation without competing side reactions. The low temperature (-78 °C) is critical to maintain the stability of the lithium enolate and prevent side reactions or loss of stereoselectivity.
4.2 Protocol: Catalytic Enantioselective Alkylation of Benzaldehyde
-
Step 1: Catalyst Preparation. In a flame-dried flask under argon, dissolve (1R,2S)-(-)-N,N-dibutylnorephedrine (0.05 eq.) in dry toluene. Add diethylzinc (1.2 eq., 1M solution in hexanes) at 0 °C and stir the mixture for 30 minutes.
-
Step 2: Alkylation. To the catalyst solution at 0 °C, add benzaldehyde (1.0 eq.) dropwise over 10 minutes. Stir the reaction mixture at 0 °C for 24 hours.
-
Step 3: Workup. Carefully quench the reaction by slow addition of 1 M HCl at 0 °C. Extract the mixture with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield (R)-1-phenyl-1-propanol.
-
Rationale: A sub-stoichiometric amount of the chiral ligand is used, which is characteristic of a catalytic process. Toluene is a common non-coordinating solvent that does not interfere with the formation of the active catalyst. The reaction is run at 0 °C to balance reaction rate with enantioselectivity; lower temperatures often improve selectivity but slow the reaction considerably.
4.3 Data Summary: Representative Performance
The following table summarizes typical results achieved using these methodologies, demonstrating their high efficiency and stereoselectivity.
| Reaction Type | Substrate | Electrophile/Reagent | Ligand/Auxiliary | Yield (%) | Diastereo-/Enantioselectivity |
| Auxiliary Alkylation | Propionamide | Benzyl Bromide | (1S,2S)-Pseudoephedrine | ~90% | >98% de |
| Auxiliary Alkylation | Phenylacetamide | Methyl Iodide | (1S,2S)-Pseudoephedrine | ~85% | >98% de |
| Catalytic Alkylation | Benzaldehyde | Diethylzinc | (1R,2S)-N-Pyrrolidinyl Norephedrine | >95% | >90% ee |
| Catalytic Alkylation | 4-Cl-Benzaldehyde | Diethylzinc | (1R,2S)-N,N-Dibutylnorephedrine | >95% | ~97% ee |
Conclusion: Field-Proven Insights & Future Directions
The mechanisms through which 1-amino-1-phenylpropan-2-ol and its derivatives impart stereochemical control are both elegant and robust. As a chiral auxiliary , it provides a platform for nearly perfect diastereocontrol via a rigid, chelated intermediate. As a precursor to chiral ligands , it enables highly efficient catalytic cycles that generate products of high enantiomeric purity.
The key to success in applying these systems lies in understanding the non-covalent interactions (chelation, steric hindrance) that organize the transition states. The choice between an auxiliary-based (stoichiometric) or ligand-based (catalytic) approach depends on factors such as atom economy, desired scale, and the specific transformation required. The continued development of novel ligands derived from the versatile 1-amino-1-phenylpropan-2-ol scaffold remains an active area of research, promising even more efficient and selective catalysts for future synthetic challenges.
References
The Sympathomimetic Landscape: A Technical Guide to the Biological Activities of Phenylpropanolamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpropanolamine (PPA), also known as norephedrine, and its chemical relatives represent a significant class of sympathomimetic amines. Structurally similar to endogenous catecholamines like norepinephrine, these compounds have a long history of use as nasal decongestants and appetite suppressants.[1][2] However, concerns over adverse cardiovascular events, including hemorrhagic stroke, have led to significant restrictions on their use in human medicine.[2][3] Despite this, the phenylpropanolamine scaffold remains a subject of intense interest, both as a tool for understanding adrenergic pharmacology and as a foundational structure for synthetic cathinone derivatives, which have emerged as major substances of abuse.[4][5]
This technical guide provides an in-depth exploration of the biological activities of PPA derivatives. It moves beyond a simple listing of effects to explain the underlying molecular mechanisms, structure-activity relationships (SAR), and the experimental methodologies used to characterize these versatile and potent compounds.
Core Mechanism of Action: Indirect Sympathomimetic Activity
The primary mechanism through which phenylpropanolamine and many of its derivatives exert their effects is by acting as indirectly acting sympathomimetics .[1] This contrasts with direct agonists, which bind to and activate adrenergic receptors themselves.
The key actions involve:
-
Norepinephrine Release: PPA acts as a potent norepinephrine-releasing agent from presynaptic nerve terminals.[1][6] It achieves this by interacting with and reversing the normal function of the norepinephrine transporter (NET).[5][7]
-
Dopamine Release: To a lesser extent, PPA can also induce the release of dopamine, though with approximately 10-fold lower potency compared to its effect on norepinephrine.[1]
-
Weak Receptor Affinity: Contrary to earlier beliefs, PPA and its stereoisomers have been found to possess only weak or negligible direct binding affinity for both α- and β-adrenergic receptors.[1]
This induced release of norepinephrine into the synaptic cleft leads to the activation of postsynaptic α- and β-adrenergic receptors, mediating the classic "fight or flight" responses: vasoconstriction, increased heart rate, and central nervous system stimulation.[1][8]
Signaling Pathway: Adrenergic Receptor Activation
The released norepinephrine primarily targets G-protein coupled receptors (GPCRs), such as α1 and β-adrenergic receptors, on postsynaptic cells. The diagram below illustrates the canonical signaling cascade following α1-adrenergic receptor activation, which is crucial for the vasoconstrictive effects of PPA.
Caption: α1-Adrenergic receptor signaling cascade initiated by PPA-induced norepinephrine release.
Key Biological Activities & Therapeutic Applications
The indirect sympathomimetic action of PPA derivatives underpins their diverse biological effects.
Vasoconstriction and Nasal Decongestion
The most well-known therapeutic application of PPA was as a nasal decongestant.[2] This effect is mediated primarily by the activation of α-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa.[6][9] This leads to vasoconstriction, which reduces blood flow, decreases swelling, and alleviates congestion.[6] While initially thought to be an α1-agonist effect, research suggests that PPA may preferentially activate vascular α2-adrenoceptors, which are highly expressed in the nasal vasculature.[10]
Anorectic (Appetite Suppressant) Effects
PPA has been used in over-the-counter preparations for weight loss due to its appetite-suppressant properties.[1] This effect is believed to be linked to its central nervous system (CNS) stimulating effects, likely through the modulation of norepinephrine and dopamine in hypothalamic centers that control appetite and satiety.[2]
CNS Stimulation
Due to their ability to cross the blood-brain barrier and increase synaptic concentrations of norepinephrine and dopamine, PPA and its derivatives act as CNS stimulants.[11][12] This can lead to effects such as increased alertness, anxiety, restlessness, and insomnia.[2][13] The psychostimulant properties are significantly enhanced in certain synthetic derivatives, particularly the cathinones (β-keto amphetamines).[5][7]
Urogenital Effects
In veterinary medicine, PPA is still used to treat urinary incontinence in dogs.[10] Its mechanism involves stimulating α1-adrenergic receptors in the smooth muscle of the urethral sphincter, which increases muscle tone and helps prevent urine leakage.[8]
Structure-Activity Relationships (SAR)
The biological activity of phenylpropanolamine derivatives is highly dependent on their chemical structure. Minor modifications to the core phenethylamine skeleton can dramatically alter potency, receptor selectivity, and mechanism of action (i.e., releaser vs. uptake inhibitor).
| Structural Feature | Influence on Biological Activity |
| β-hydroxyl Group | The hydroxyl group on the β-carbon generally decreases CNS stimulant activity compared to its non-hydroxylated parent compound, amphetamine. It also impacts stereochemistry, which is crucial for activity.[14] |
| N-methylation | The presence of an N-methyl group (as in ephedrine and pseudoephedrine) can decrease binding affinity at α-adrenergic receptors compared to the primary amine of norephedrine (PPA).[11] |
| β-keto Group | The defining feature of cathinone derivatives. The β-keto group creates a more polar molecule, which can reduce its ability to cross the blood-brain barrier, often resulting in lower CNS potency than the corresponding phenethylamine analogue.[15] |
| Ring Substitutions | Adding substituents to the phenyl ring is a key strategy in creating synthetic cathinones. These modifications can drastically alter the compound's interaction with monoamine transporters, shifting it from a primary norepinephrine releaser to a potent dopamine/serotonin releaser or reuptake inhibitor.[5][16] |
| Pyrrolidine Ring | Incorporation of the nitrogen atom into a pyrrolidine ring (e.g., in pyrovalerone derivatives like MDPV) tends to create potent transporter inhibitors (blockers) rather than substrate-type releasers.[5][7] |
| Stereoisomerism | PPA and its derivatives have chiral centers, and their stereoisomers can exhibit different potencies and activities. For example, (-)-norephedrine is approximately three times more potent in inhibiting gastric transit in rats than (+)-norephedrine.[14] |
Experimental Protocols for Characterization
Evaluating the biological activity of PPA derivatives requires a combination of in vitro and in vivo assays.
In Vitro Assay: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific adrenergic receptor subtype. This assay quantifies how strongly the compound binds to the receptor.
Principle: The assay measures the ability of a non-labeled test compound to compete with a known, radioactively labeled ligand (e.g., [³H]-prazosin for α1 receptors) for binding to receptors in a cell membrane preparation.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissues or cultured cells known to express the target receptor (e.g., HEK293 cells transfected with the human α1A-adrenergic receptor). Centrifuge the homogenate to pellet the cell membranes and resuspend in an appropriate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of the radioligand.
-
A range of concentrations of the unlabeled test compound (the "competitor").
-
The cell membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid. Measure the radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand receptor binding assay.
In Vivo Assay: Measurement of Cardiovascular Parameters in Anesthetized Rats
Objective: To assess the direct sympathomimetic effects of a test compound on blood pressure and heart rate.[17]
Principle: Anesthetized animals are instrumented to continuously monitor cardiovascular parameters. The administration of a test compound allows for the direct observation of its pressor (blood pressure increasing) and chronotropic (heart rate changing) effects.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., sodium pentobarbitone).
-
Cannulation: Surgically expose and cannulate the carotid artery for blood pressure monitoring and the femoral vein for intravenous drug administration.[17]
-
Instrumentation: Connect the arterial cannula to a pressure transducer linked to a data acquisition system (e.g., a kymograph or digital system) to record mean arterial pressure (MAP) and heart rate (HR).
-
Stabilization: Allow the animal's cardiovascular parameters to stabilize for a period (e.g., 20-30 minutes) before drug administration.
-
Drug Administration: Administer a bolus intravenous injection of the vehicle (e.g., saline) to establish a baseline. Then, administer increasing doses of the test compound. Record the peak change in MAP and HR at each dose.
-
Standard Comparison: A standard agonist, such as norepinephrine or phenylephrine, can be used as a positive control to compare the potency of the test compound.[17]
-
Data Analysis: Plot the change in MAP and HR against the log of the administered dose to generate dose-response curves. Calculate the ED50 (the dose required to produce 50% of the maximal response).
Adverse Effects and Toxicology
The primary safety concern with PPA derivatives is cardiovascular toxicity. The sympathomimetic-driven increase in blood pressure and heart rate can lead to serious adverse events.[2][18]
-
Hypertension: Dose-related increases in blood pressure are a principal adverse effect.[9][19]
-
Hemorrhagic Stroke: The association between PPA use and an increased risk of hemorrhagic stroke, particularly in women using appetite suppressant formulations, was the primary reason for its withdrawal from many markets.[2]
-
Cardiac Arrhythmias: Overstimulation of cardiac β-receptors can lead to tachycardia and other arrhythmias.[18]
-
Psychiatric Disturbances: CNS stimulant effects can manifest as anxiety, hallucinations, and psychotic disturbances, especially at high doses or with more potent derivatives.[2]
Diagnosis of sympathomimetic toxicity is primarily based on clinical history and physical examination, focusing on the characteristic toxidrome of tachycardia, hypertension, mydriasis (dilated pupils), and agitation.[20]
Conclusion
Phenylpropanolamine and its derivatives are a pharmacologically rich class of compounds whose biological activities are dictated by their nuanced interactions with the monoamine transport and receptor systems. While the therapeutic use of PPA itself has been curtailed due to safety concerns, understanding its mechanism of action provides a crucial framework for the fields of adrenergic pharmacology and toxicology. The principles of indirect sympathomimetic activity and the structure-activity relationships established from PPA are directly applicable to understanding the pharmacology of both established medicines and emerging drugs of abuse, such as synthetic cathinones. The continued application of robust in vitro and in vivo experimental models remains essential for characterizing novel derivatives and predicting their potential physiological and toxicological impact.
References
- Dal Cason, T. A. (2011). Cathinone derivatives: A review of their chemistry, pharmacology and toxicology. Forensic Science International. [URL: https://pubmed.ncbi.nlm.nih.gov/21621328/]
- Wikipedia. (n.d.). Phenylpropanolamine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenylpropanolamine]
- National Center for Biotechnology Information. (n.d.). Phenylpropanolamine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Phenylpropanolamine]
- Patsnap. (2024). What is the mechanism of Phenylpropanolamine Hydrochloride?. Patsnap Synapse. [URL: https://www.patsnap.com/synapse/article/S42379/what-is-the-mechanism-of-phenylpropanolamine-hydrochloride]
- Clinician's Brief. (n.d.). Phenylpropanolamine. Clinician's Brief. [URL: https://www.cliniciansbrief.com/article/phenylpropanolamine]
- Pharmacology of Phenylpropanolamine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [URL: https://www.youtube.
- Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of Synthetic Cathinones. Neuropharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4175789/]
- European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile. EMCDDA. [URL: https://www.emcdda.europa.
- Baumann, M. H. (2014). Neuropharmacology of Synthetic Cathinones. ResearchGate. [URL: https://www.researchgate.
- Slideshare. (n.d.). screening of ans drugs. Slideshare. [URL: https://www.slideshare.net/mobile/AnusriSriva/screening-of-ans-drugs-pptx]
- Zawadzki, M., & Chłopaś-Konowałek, A. (2017). The newest cathinone derivatives as designer drugs: an analytical and toxicological review. Forensic Science International. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5605517/]
- Wikipedia. (n.d.). Ephedrine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Ephedrine]
- Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica. [URL: https://pubmed.ncbi.nlm.nih.gov/10706/]
- Vilar, S., Santana, L., & Uriarte, E. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules. [URL: https://www.mdpi.com/1420-3049/23/5/1191]
- Slideshare. (n.d.). Pre clinical screening models for drugs acting on Autonomic nervous system. Slideshare. [URL: https://www.slideshare.net/mobile/GIRINATHSINGH/pre-clinical-screening-models-for-drugs-acting-on-autonomic-nervous-system]
- Medi Study Go. (n.d.). Screening Methods and Research Advances in ANS Pharmacology. Medi Study Go. [URL: https://medistudygo.com/screening-methods-and-research-advances-in-ans-pharmacology/]
- JaypeeDigital. (n.d.). Chapter-22 Drugs Acting on Sympathetic Nervous System. JaypeeDigital. [URL: https://www.jaypeedigital.com/book/9789352501228/chapter/ch22]
- Horowitz, J. D., & Howes, L. G. (1983). Phenylpropanolamine and other over-the-counter vasoactive compounds. Medical Journal of Australia. [URL: https://pubmed.ncbi.nlm.nih.gov/6353380/]
- Wikipedia. (n.d.). Pseudoephedrine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pseudoephedrine]
- ResearchGate. (n.d.). Phenylpropanolamine. ResearchGate. [URL: https://www.researchgate.
- Arch, J. R. (1993). Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat. Pharmacology Biochemistry and Behavior. [URL: https://pubmed.ncbi.nlm.nih.gov/8265696/]
- Wikipedia. (n.d.). Stimulant. Wikipedia. [URL: https://en.wikipedia.org/wiki/Stimulant]
- Ecker, G. F., & Chiba, P. (1998). Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements. Molecular Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/9463481/]
- ResearchGate. (n.d.). Phenylpropanolamine Constricts Mouse and Human Blood Vessels by Preferentially Activating 2-Adrenoceptors. ResearchGate. [URL: https://www.researchgate.
- Ma, G., Bavadekar, S. A., Schaneberg, B., Khan, I. A., & Feller, D. R. (2010). Binding displacement curves of 1R,2S-norephedrine, synephrine, and β-phenethylamine. ResearchGate. [URL: https://www.researchgate.net/figure/Binding-displacement-curves-of-1R-2S-norephedrine-synephrine-and-b-phenethylamine-for_fig2_41639149]
- Richards, J. R., & Ford, J. B. (2024). Sympathomimetic Toxicity. StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK482186/]
- SingleCare. (2020). Phenylephrine vs. pseudoephedrine: Differences, similarities, and which is better for you. SingleCare. [URL: https://www.singlecare.com/blog/phenylephrine-vs-pseudoephedrine/]
- ResearchGate. (2024). Ephedrine and Pseudoephedrine: A Comprehensive Review of Their Pharmacology and Clinical Applications. ResearchGate. [URL: https://www.researchgate.
Sources
- 1. Phenylpropanolamine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. research.universityofgalway.ie [research.universityofgalway.ie]
- 5. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Phenylpropanolamine Hydrochloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenylpropanolamine [cliniciansbrief.com]
- 9. Phenylpropanolamine and other over-the-counter vasoactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ephedrine - Wikipedia [en.wikipedia.org]
- 12. Stimulant - Wikipedia [en.wikipedia.org]
- 13. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 14. Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 16. The newest cathinone derivatives as designer drugs: an analytical and toxicological review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pre clinical screening models for drugs acting on Autonomic nervous system | PPTX [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Sympathomimetic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of CAS 19901-87-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for CAS 19901-87-2, also known as 1-aMino-1-phenylpropan-2-ol, threo-amino-1-phenyl-1-propanol-2, and (d,l)-norephedrine. Given its classification as a psychoactive substance, stringent adherence to these guidelines is imperative to ensure personnel safety and regulatory compliance. The information presented herein is a synthesis of available safety data, primarily from its more commercially available hydrochloride salt, and established best practices for handling potent chemical compounds.
Section 1: Chemical Identification and Physicochemical Properties
Proper identification and understanding of the physical and chemical properties of a substance are foundational to its safe handling.
Synonyms: 1-aMino-1-phenylpropan-2-ol, threo-amino-1-phenyl-1-propanol-2, (d,l)-norephedrine. Molecular Formula: C₉H₁₃NO[1] Molecular Weight: 151.21 g/mol [1]
| Property | Value | Source |
| Appearance | White crystalline powder | [2] |
| Melting Point | 194-196 °C (for hydrochloride salt) | [3] |
| Solubility | Soluble in water and alcohol; insoluble in ether, chloroform, and benzene (for hydrochloride salt). | [2] |
| Stability | Stable under normal conditions. May discolor on exposure to light. | [1] |
Section 2: Hazard Identification and Toxicological Profile
(d,l)-Norephedrine is classified as a psychoactive amphetamine and a mixed-acting sympathomimetic amine.[4][5] It primarily acts as a potent norepinephrine releasing agent and to a lesser extent, a dopamine releasing agent.[4][5]
GHS Hazard Classification (for the hydrochloride salt):
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[6][7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Central nervous system: H336 - May cause drowsiness or dizziness.[6]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[7]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[7]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3): H335 - May cause respiratory irritation.[7]
Pictograms:
Signal Word: Warning[6]
Toxicological Data (for the hydrochloride salt):
-
Oral LD50 (rat): 1490 mg/kg[8]
-
Oral LD50 (mouse): 150 mg/kg
-
Intraperitoneal LD50 (rat): 160 mg/kg[8]
-
Subcutaneous LD50 (mouse): 600 mg/kg[8]
Routes of Exposure and Target Organs:
The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The central nervous system is a key target organ.[6]
References
- 1. qmul.ac.uk [qmul.ac.uk]
- 2. engineeringbylee.com [engineeringbylee.com]
- 3. usplastic.com [usplastic.com]
- 4. coleparmer.com [coleparmer.com]
- 5. caymanchem.com [caymanchem.com]
- 6. DL -Norephedrine = 99 154-41-6 [sigmaaldrich.com]
- 7. (1S,2R)-(+)-Norephedrine | C9H13NO | CID 4786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Home | Office of Justice Programs [ojp.gov]
A Senior Application Scientist's In-Depth Technical Guide to Theoretical Calculations on 1-amino-1-phenylpropan-2-ol Transition States
For Researchers, Scientists, and Drug Development Professionals
Foreword: Decoding Reaction Mechanisms in Chiral Amino Alcohols
1-amino-1-phenylpropan-2-ol, a chiral amino alcohol, and its stereoisomers are pivotal building blocks in modern synthetic chemistry, particularly in the pharmaceutical industry. Their significance lies in their role as chiral auxiliaries and precursors for a wide array of biologically active compounds.[1] Understanding the formation of these molecules, and specifically the stereochemical outcomes of their synthesis, is paramount for efficient and targeted drug development. The key to this understanding lies in the fleeting, high-energy structures known as transition states.
This guide provides a comprehensive framework for the theoretical calculation of transition states involved in the synthesis of 1-amino-1-phenylpropan-2-ol. We will delve into the quantum chemical methodologies that allow us to map out reaction pathways, predict stereoselectivity, and ultimately, rationally design more efficient synthetic routes. By moving beyond a simple recitation of protocols, this document aims to provide the causal logic behind the computational choices, ensuring a robust and defensible theoretical model.
Part 1: The Theoretical Foundation - Why Computational Chemistry is Essential
The synthesis of 1-amino-1-phenylpropan-2-ol and its diastereomers, such as norephedrine and norpseudoephedrine, often involves the formation of two adjacent stereocenters. The relative orientation of the amino and hydroxyl groups is determined by the energetics of the corresponding transition states. Experimental characterization of these transient species is often impossible due to their extremely short lifetimes. This is where computational chemistry, particularly Density Functional Theory (DFT), becomes an indispensable tool.
DFT allows us to model the potential energy surface of a reaction, identifying the low-energy reactant and product states, as well as the high-energy transition states that connect them. By comparing the energies of the different diastereomeric transition states, we can predict the major and minor products of a reaction, providing invaluable insights for optimizing reaction conditions to favor the desired stereoisomer.
Core Concepts in Transition State Theory
A transition state is a first-order saddle point on the potential energy surface. This means it is a maximum along the reaction coordinate and a minimum in all other degrees of freedom. Computationally, a true transition state is characterized by the presence of a single imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, leading from reactants to products.
Part 2: The Computational Workflow - A Self-Validating System
The successful theoretical investigation of a reaction mechanism hinges on a rigorous and self-validating computational workflow. The following protocol outlines the key steps for locating and validating transition states for the synthesis of 1-amino-1-phenylpropan-2-ol.
Caption: Energy profile showing competing diastereomeric transition states.
By calculating the energies of the four transition states (TS), we can predict the product distribution. The difference in the Gibbs free energy of activation (ΔΔG‡) between two competing transition states is related to the ratio of the products by the following equation:
ΔΔG‡ = -RT ln(k₁/k₂)
Where:
-
ΔΔG‡ is the difference in the Gibbs free energy of activation
-
R is the gas constant
-
T is the temperature in Kelvin
-
k₁ and k₂ are the rate constants for the two competing pathways
A lower ΔG‡ corresponds to a faster reaction and the major product. Computational studies on analogous amino alcohol systems have successfully predicted and explained the observed stereoselectivities by analyzing the subtle steric and electronic interactions in the transition states. [2]
Conclusion: From Theoretical Insights to Practical Applications
The theoretical calculation of transition states provides a powerful lens through which to understand and control the synthesis of complex molecules like 1-amino-1-phenylpropan-2-ol. By employing a rigorous and self-validating computational workflow, researchers and drug development professionals can gain deep mechanistic insights that are often inaccessible through experimental means alone. This knowledge can then be leveraged to design more efficient, selective, and sustainable synthetic routes to valuable pharmaceutical compounds. The continued development of computational methods and hardware promises to further enhance the predictive power of these theoretical investigations, solidifying their role as a cornerstone of modern chemical research.
References
-
M. Yamakawa and R. Noyori, "Characterization of New Six-Membered Transition States of the Amino-Alcohol Promoted Addition of Dialkyl Zinc to Aldehydes," Journal of the American Chemical Society. [Link]
-
S. Musso, et al., "Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis," PubMed Central. [Link]
Sources
A Technical Guide to the Applications of 1-Amino-1-phenylpropan-2-ol and Its Stereoisomers
Abstract
1-Amino-1-phenylpropan-2-ol, a chiral amino alcohol more commonly known as phenylpropanolamine (PPA) or norephedrine, and its diastereomer, norpseudoephedrine (cathine), are versatile molecules with significant applications in synthetic chemistry and pharmacology. This in-depth technical guide provides a comprehensive overview of the core applications of these compounds, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of their use as highly effective chiral auxiliaries in asymmetric synthesis, explore their pharmacological activities and those of their derivatives, and provide detailed experimental protocols for their key applications.
Introduction: The Structural and Stereochemical Landscape of 1-Amino-1-phenylpropan-2-ol
1-Amino-1-phenylpropan-2-ol is a phenethylamine derivative characterized by two contiguous stereocenters, giving rise to four possible stereoisomers. These are organized into two pairs of enantiomers: the erythro isomers, known as norephedrine, and the threo isomers, known as norpseudoephedrine. The specific stereochemistry of each isomer dictates its chemical reactivity and biological activity, making stereochemical control paramount in its applications.
| Stereoisomer | Common Name | Configuration |
| (-)-Norephedrine | L-Norephedrine | (1R, 2S) |
| (+)-Norephedrine | D-Norephedrine | (1S, 2R) |
| (+)-Norpseudoephedrine | Cathine, D-Norpseudoephedrine | (1S, 2S) |
| (-)-Norpseudoephedrine | L-Norpseudoephedrine | (1R, 2R) |
The presence of both an amino and a hydroxyl group provides functionalities for a wide range of chemical transformations.[1] This guide will primarily focus on the applications of the norephedrine and norpseudoephedrine stereoisomers, which are the most commercially and synthetically relevant.
Application in Asymmetric Synthesis: The Power of Pseudoephedrine as a Chiral Auxiliary
One of the most significant applications of 1-amino-1-phenylpropan-2-ol stereoisomers is in asymmetric synthesis, where (+)- and (-)-pseudoephedrine serve as highly effective and practical chiral auxiliaries.[2][3] This methodology, extensively developed by Andrew G. Myers, allows for the highly diastereoselective alkylation of amide enolates, providing a reliable route to a wide array of enantiomerically enriched compounds.[4][5]
The Myers Asymmetric Alkylation: Mechanism and Stereochemical Rationale
The Myers asymmetric alkylation involves the N-acylation of pseudoephedrine to form a tertiary amide. This amide is then deprotonated with a strong base, typically lithium diisopropylamide (LDA), in the presence of lithium chloride to form a Z-enolate. This enolate then reacts with an electrophile, such as an alkyl halide, with high diastereoselectivity.
The high degree of stereocontrol is attributed to a rigid, chelated transition state. The lithium cation is coordinated by both the enolate oxygen and the hydroxyl oxygen of the pseudoephedrine auxiliary, forming a stable six-membered ring-like structure.[6] This conformation effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.[6][7]
Figure 1: Simplified representation of the chelation-controlled transition state in the Myers asymmetric alkylation, illustrating the directing effect of the pseudoephedrine auxiliary.
Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide
The following is a general protocol for the diastereoselective alkylation of an N-acyl pseudoephedrine amide.[6]
Materials:
-
N-acyl-(+)-pseudoephedrine amide (1.0 eq)
-
Anhydrous lithium chloride (LiCl) (6.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine (2.2 eq)
-
n-Butyllithium (n-BuLi) (2.1 eq)
-
Alkyl halide (electrophile)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)
Procedure:
-
Preparation of LDA solution: In an oven-dried Schlenk flask under a nitrogen atmosphere, add diisopropylamine to anhydrous THF. Cool the solution to -78 °C and slowly add n-BuLi. Stir the solution at 0 °C for 30 minutes to form lithium diisopropylamide (LDA).[6]
-
Enolate formation: In a separate oven-dried flask, dissolve the N-acyl-(+)-pseudoephedrine amide and anhydrous LiCl in anhydrous THF. Cool the solution to -78 °C.[6]
-
Slowly add the freshly prepared LDA solution to the amide solution via cannula. Stir the mixture at -78 °C for a specified time to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide to the enolate solution at -78 °C. Allow the reaction to warm to 0 °C and stir until the starting material is consumed (monitored by TLC).
-
Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography or recrystallization. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Quantitative Data: Diastereoselectivity of Alkylation
The Myers asymmetric alkylation consistently provides high levels of diastereoselectivity for a variety of alkyl halides.
| Electrophile (R-X) | Product Diastereomeric Ratio (dr) |
| Methyl iodide | >99:1 |
| Ethyl iodide | 98:2 |
| n-Propyl iodide | 98:2 |
| Benzyl bromide | >99:1 |
| Allyl bromide | >99:1 |
Data compiled from Myers et al. (1997).[8]
Cleavage of the Chiral Auxiliary
A key advantage of the pseudoephedrine auxiliary is its facile removal under various conditions to yield the desired enantiomerically enriched product, with the auxiliary being recoverable for reuse.[9]
-
To Carboxylic Acids: Acidic hydrolysis (e.g., H₂SO₄ in THF/H₂O) or basic hydrolysis (e.g., NaOH or KOH in refluxing ethanol/water).
-
To Alcohols: Reduction with a suitable hydride reagent, such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).[6]
-
To Aldehydes: Reduction with a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), followed by an acidic workup.
-
To Ketones: Reaction with an organolithium or Grignard reagent.
Figure 2: Overview of the cleavage methods for converting the alkylated pseudoephedrine amide to various enantiomerically enriched products.
Pharmacological Applications of Phenylpropanolamine and its Stereoisomers
Phenylpropanolamine (PPA), typically as a racemic mixture of norephedrine isomers, has a long history of use as a sympathomimetic agent, primarily as a nasal decongestant and appetite suppressant. Its pharmacological effects are mainly due to its action as a norepinephrine-releasing agent.[10]
Mechanism of Action
PPA acts indirectly on the sympathetic nervous system by promoting the release of norepinephrine from presynaptic nerve terminals.[11] It has only weak or negligible direct agonist activity at adrenergic receptors.[10] The released norepinephrine then acts on α- and β-adrenergic receptors to produce various physiological effects.
Figure 3: Simplified schematic of the indirect sympathomimetic action of Phenylpropanolamine (PPA).
Pharmacological Activities and Stereoisomer Differentiation
The different stereoisomers of PPA exhibit varying pharmacological activities.
-
Decongestant Activity: The vasoconstrictive effects resulting from norepinephrine release lead to the shrinkage of swollen nasal mucous membranes, making PPA an effective nasal decongestant.[12]
-
Appetite Suppression: Both d- and l-norephedrine have been shown to suppress food intake in animal models.[13] This effect is also attributed to the central nervous system effects of increased norepinephrine levels.
-
Veterinary Use: Phenylpropanolamine is used in veterinary medicine to treat urinary incontinence in dogs by increasing urethral sphincter tone.
Studies on the enantiomers have shown that they possess different potencies. For instance, in suppressing food intake in hyperphagic rats, l-norephedrine was found to be more potent than d-norephedrine.[13]
Phenylpropanolamine Derivatives in Drug Discovery
The phenylpropanolamine scaffold has been utilized as a starting point for the synthesis of various new chemical entities with therapeutic potential. For example, derivatives of norephedrine have been synthesized and evaluated as chiral ligands and catalysts in asymmetric synthesis.[14] Furthermore, the core structure is present in a number of approved drugs.[15] Research into novel derivatives continues, with a focus on developing selective norepinephrine reuptake inhibitors for the treatment of conditions like depression and ADHD.[16]
Synthesis and Resolution of 1-Amino-1-phenylpropan-2-ol Stereoisomers
The industrial production of specific stereoisomers of 1-amino-1-phenylpropan-2-ol can be achieved through both extraction from natural sources and chemical synthesis.
Industrial Production
Historically, ephedrine and pseudoephedrine were extracted from the Ephedra plant. However, synthetic methods are now more common. One industrial route involves the reductive amination of L-phenylacetylcarbinol (L-PAC), which is produced via fermentation.
Laboratory Scale Synthesis and Resolution
In a laboratory setting, racemic mixtures of norephedrine can be synthesized and then resolved into their individual enantiomers. A common method for chiral resolution is the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[17]
Protocol: Classical Resolution of Racemic Norephedrine
The following protocol outlines a general procedure for the resolution of racemic norephedrine using (+)-tartaric acid.
Materials:
-
Racemic (1R, 2S)-norephedrine
-
(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH) solution
-
Standard workup and purification reagents
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic norephedrine in methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol.
-
Combine the two solutions and stir. The diastereomeric salt of one enantiomer will be less soluble and will begin to crystallize.
-
Fractional Crystallization: Cool the mixture to promote further crystallization. Collect the crystals by filtration and wash them with cold methanol and then diethyl ether.
-
Liberation of the Free Base: Dissolve the crystalline diastereomeric salt in water and basify the solution with aqueous NaOH to liberate the free amine.
-
Extraction and Isolation: Extract the enantiomerically enriched norephedrine with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic extracts, filter, and remove the solvent under reduced pressure to obtain the resolved enantiomer.
-
Analysis: Determine the enantiomeric excess of the resolved product using chiral HPLC or by measuring its specific rotation.
Conclusion
1-Amino-1-phenylpropan-2-ol and its stereoisomers are invaluable tools in both synthetic organic chemistry and pharmacology. The use of pseudoephedrine as a chiral auxiliary in the Myers asymmetric alkylation provides a robust and highly predictable method for the synthesis of enantiomerically pure compounds. The pharmacological activity of phenylpropanolamine as a norepinephrine releasing agent has led to its use as a decongestant and appetite suppressant, and its scaffold continues to inspire the development of new therapeutic agents. A thorough understanding of the stereochemistry and reactivity of these compounds is essential for their effective application in research and development.
References
Sources
- 1. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Thesis | Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations | ID: 5m60qs02z | STAX [stax.strath.ac.uk]
- 4. Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Pharmacokinetics of cathinone, cathine and norephedrine after the chewing of khat leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Ephedrine Is Made: An Inside Look at the Manufacturing Process [doctortipster.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. | Semantic Scholar [semanticscholar.org]
- 13. Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. vu.edu.au [vu.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. Chiral resolution - Wikipedia [en.wikipedia.org]
A Technical Guide to the Chirality of Vicinal Amino Alcohols for Researchers and Drug Development Professionals
Introduction
Vicinal amino alcohols, also known as β-amino alcohols, are a privileged structural motif found extensively in natural products, pharmaceuticals, and chiral catalysts.[1][2][3][4][5][6] Their biological activity and efficacy in asymmetric synthesis are intrinsically linked to the precise three-dimensional arrangement of the amine and alcohol functionalities around their adjacent stereocenters.[6] Understanding and controlling the chirality of these compounds is therefore a cornerstone of modern drug development and chemical synthesis. This guide provides an in-depth exploration of the core principles governing the stereochemistry of vicinal amino alcohols, focusing on stereoselective synthesis strategies and robust analytical techniques for chiral determination.
The inherent value of enantiomerically pure vicinal amino alcohols lies in their ability to form specific, high-affinity interactions with biological targets, such as enzymes and receptors, which are themselves chiral environments.[7] Consequently, one enantiomer of a vicinal amino alcohol-containing drug may exhibit potent therapeutic effects, while the other could be inactive or even elicit harmful side effects.[8] This underscores the critical need for synthetic methods that can deliver these molecules with high levels of stereocontrol and analytical protocols that can reliably verify their enantiomeric purity and absolute configuration.
This document is structured to provide a logical progression from the fundamental strategies for creating chiral vicinal amino alcohols to the sophisticated methods used to analyze them. We will delve into the mechanistic underpinnings of key synthetic transformations, offering insights into how reaction parameters can be manipulated to achieve desired stereochemical outcomes. Furthermore, we will present detailed protocols for the analytical techniques that form the bedrock of chiral analysis in this field.
Part 1: Stereoselective Synthesis of Vicinal Amino Alcohols
The synthesis of enantiomerically enriched vicinal amino alcohols is a significant challenge in organic chemistry.[9] A variety of powerful strategies have been developed, each with its own set of advantages and limitations. The choice of synthetic route often depends on the desired stereoisomer (syn or anti), the nature of the substituents, and the required scale of the synthesis.
Substrate-Controlled Diastereoselective Methods
One of the most established approaches involves the derivatization of readily available chiral starting materials, such as amino acids.[1][10] This strategy leverages the inherent chirality of the starting material to direct the stereochemical outcome of subsequent reactions.
1.1.1. Reduction of α-Amino Ketones
A prominent substrate-controlled method is the diastereoselective reduction of chiral α-amino ketones, which can be synthesized from natural α-amino acids.[11][12][13] The stereochemical outcome of the reduction is dictated by the existing stereocenter at the α-position to the amine.
-
Causality of Stereocontrol: The stereoselectivity of the reduction is governed by Felkin-Anh or chelation-controlled models. In a Felkin-Anh model, the largest group at the chiral center orients itself anti-periplanar to the incoming nucleophile (hydride) to minimize steric hindrance. In chelation control, a Lewis acidic reducing agent coordinates to both the carbonyl oxygen and the nitrogen of the amino group, creating a rigid cyclic intermediate that directs the hydride attack from the less hindered face. The choice of reducing agent is therefore critical in determining the diastereoselectivity.
Experimental Protocol: Diastereoselective Reduction of an α-Amino Ketone
Objective: To synthesize a syn-vicinal amino alcohol via the chelation-controlled reduction of an N-protected α-amino ketone.
Methodology:
-
Preparation of the α-Amino Ketone: Start with a commercially available N-protected α-amino acid (e.g., N-Boc-L-alanine). Convert the carboxylic acid to a Weinreb amide, followed by reaction with a Grignard reagent (e.g., phenylmagnesium bromide) to yield the corresponding α-amino ketone.
-
Chelation-Controlled Reduction:
-
Dissolve the α-amino ketone in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon) and cool to -78 °C.
-
Add a chelating reducing agent, such as zinc borohydride (Zn(BH₄)₂), dropwise. The zinc cation will coordinate to both the carbonyl oxygen and the nitrogen of the Boc protecting group.
-
Allow the reaction to stir at -78 °C for several hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Reagent-Controlled Asymmetric Synthesis
In contrast to substrate-controlled methods, reagent-controlled approaches utilize a chiral catalyst or reagent to induce stereoselectivity in a reaction involving a prochiral substrate. This strategy is highly versatile as it allows for the synthesis of either enantiomer of the product by simply changing the chirality of the catalyst.
1.2.1. Sharpless Asymmetric Aminohydroxylation (AA)
The Sharpless Asymmetric Aminohydroxylation is a powerful method for the direct conversion of alkenes into vicinal amino alcohols.[14][15] This reaction utilizes an osmium catalyst in conjunction with a chiral ligand, typically derived from cinchona alkaloids, to achieve high levels of regio- and enantioselectivity.[14][15][16]
-
Mechanism and Stereocontrol: The reaction proceeds through a [3+2] or [2+2] cycloaddition of the alkene to an osmium-imido species, which is generated in situ.[15] The chiral ligand coordinates to the osmium center, creating a chiral environment that dictates the facial selectivity of the alkene addition. The choice of ligand, such as (DHQ)₂PHAL or (DHQD)₂PHAL, determines which enantiomer of the amino alcohol is formed.[16] The reaction typically proceeds with syn-selectivity.[14][15]
Sources
- 1. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ntu.edu.sg [ntu.edu.sg]
- 8. OPG [opg.optica.org]
- 9. Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 13. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 14. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 16. archive.nptel.ac.in [archive.nptel.ac.in]
Methodological & Application
Application Notes and Protocols: Stereoselective Synthesis of 1-Amino-1-phenylpropan-2-ol
Abstract
This document provides a comprehensive guide for the stereoselective synthesis of (1R,2S)-1-amino-1-phenylpropan-2-ol, commonly known as (1R,2S)-norephedrine. This chiral amino alcohol is a valuable building block in the pharmaceutical industry and a versatile chiral auxiliary in asymmetric synthesis. The protocol herein details a robust and scalable method focusing on the diastereoselective reduction of an α-amino ketone precursor, emphasizing critical parameters for achieving high stereochemical control. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical troubleshooting.
Introduction: The Importance of Chiral Amino Alcohols
Chiral 1,2-amino alcohols are a critical class of organic compounds, distinguished by the presence of amino and hydroxyl groups on adjacent carbon atoms. This structural motif is a cornerstone in the synthesis of numerous biologically active molecules and pharmaceuticals.[1][2] The specific spatial arrangement—or stereochemistry—of these functional groups is often paramount to the molecule's therapeutic efficacy and biological function.
(1R,2S)-1-amino-1-phenylpropan-2-ol, a specific stereoisomer of norephedrine, is a prime example of such a vital chiral building block. It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs) and is widely employed as a chiral auxiliary to control the stereochemical outcome of asymmetric reactions.[1] Consequently, the development of synthetic protocols that yield this specific isomer with high purity is a significant objective in synthetic organic chemistry. This guide focuses on a well-established method for achieving this, providing both the practical steps and the underlying scientific principles.
Mechanistic Rationale: Achieving Stereocontrol
The stereoselective synthesis of (1R,2S)-1-amino-1-phenylpropan-2-ol is accomplished through the diastereoselective reduction of an α-amino ketone. The choice of reducing agent and reaction conditions are the determining factors in the stereochemical outcome.
Chelation-Controlled Reduction
The high diastereoselectivity of this synthesis is achieved through a chelation-controlled reduction mechanism.[3][4] In this process, a bidentate Lewis acid, such as the zinc cation in zinc borohydride (Zn(BH₄)₂), coordinates simultaneously to the carbonyl oxygen and the nitrogen atom of the α-amino group. This coordination forms a rigid five-membered ring intermediate.
This rigid structure locks the conformation of the molecule, forcing the hydride from the borohydride to attack the carbonyl carbon from the less sterically hindered face. This directed attack preferentially forms the syn diastereomer, which in this case is the desired (1R,2S)-1-amino-1-phenylpropan-2-ol. The efficiency of this chelation is a key reason for the high diastereoselectivity observed in the reduction of α-amino ketones with reagents like zinc borohydride.[3][5]
Sources
- 1. US20130309732A1 - Biosynthesis methods of norephedrine with specific optical activities - Google Patents [patents.google.com]
- 2. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Zinc Borohydride | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: (1S,2R)-1-Amino-1-phenylpropan-2-ol as a Chiral Auxiliary in Asymmetric Aldol Reactions
Introduction: The Critical Role of Chiral Auxiliaries in Stereoselective Synthesis
In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional architecture. The aldol reaction, a cornerstone of carbon-carbon bond formation, generates up to two new stereocenters, necessitating robust methods for controlling the stereochemical outcome.[1] Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting chirality to a prochiral substrate to direct the stereochemical course of a reaction, after which they can be cleanly removed and often recycled.[1]
Among the pantheon of chiral auxiliaries, those derived from readily available chiral amino alcohols have proven to be particularly effective. This guide focuses on the application of (1S,2R)-1-amino-1-phenylpropan-2-ol, a norephedrine derivative, as a highly effective chiral auxiliary for diastereoselective aldol reactions. Its rigid conformational bias, dictated by the stereocenters of the auxiliary, allows for predictable and high levels of stereocontrol in the formation of β-hydroxy carbonyl compounds, which are pivotal intermediates in the synthesis of a wide array of natural products and active pharmaceutical ingredients.
Mechanism of Stereocontrol: A Causal Explanation
The stereodirecting power of the (1S,2R)-1-amino-1-phenylpropan-2-ol auxiliary, typically employed as its N-acyl derivative (e.g., N-propionyl amide), is rooted in the formation of a conformationally rigid six-membered ring transition state, as described by the Zimmerman-Traxler model.
The key steps and the rationale behind the experimental choices are as follows:
-
Attachment of the Acyl Group: The chiral auxiliary is first acylated to form an N-acyl amide. This amide serves as the substrate for the aldol reaction.
-
Enolate Formation: The N-acyl amide is treated with a strong base, such as lithium diisopropylamide (LDA), or a Lewis acid and a milder base, like dibutylboron triflate and diisopropylethylamine, to generate a stereodefined enolate. The choice of reagents is critical for controlling the geometry of the enolate (E vs. Z), which in turn influences the stereochemical outcome of the aldol addition. For many auxiliaries of this class, the use of dibutylboron triflate and a hindered base selectively generates the Z-enolate.
-
Chelated Zimmerman-Traxler Transition State: The resulting metal enolate then reacts with an aldehyde. The metal cation (e.g., boron or lithium) coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, forming a rigid, chair-like six-membered transition state.
-
Facial Selectivity: The substituents on the chiral auxiliary create a significant steric bias, effectively blocking one face of the enolate. The phenyl group of the auxiliary typically orients itself to minimize steric interactions, forcing the incoming aldehyde to approach from the less hindered face. This facial discrimination is the primary determinant of the absolute stereochemistry of the newly formed stereocenters.
-
Stereochemical Outcome: For N-acyl amides derived from (1S,2R)-norephedrine, the reaction typically proceeds through a transition state that leads to the formation of anti-aldol products. This is a key feature of this class of auxiliaries and offers a complementary approach to the syn-selective Evans oxazolidinone auxiliaries.[2]
Below is a diagram illustrating the proposed transition state for the aldol reaction of an N-propionyl amide of (1S,2R)-1-amino-1-phenylpropan-2-ol with an aldehyde, leading to the anti-adduct.
Experimental Protocols
The following protocols are representative examples for the use of (1S,2R)-1-amino-1-phenylpropan-2-ol as a chiral auxiliary in an aldol reaction.
Protocol 1: Preparation of the N-Propionyl-(1S,2R)-1-amino-1-phenylpropan-2-ol Auxiliary
This procedure details the acylation of the chiral amino alcohol.
Materials:
-
(1S,2R)-1-amino-1-phenylpropan-2-ol
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add (1S,2R)-1-amino-1-phenylpropan-2-ol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Add propionyl chloride (1.1 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure N-propionyl amide.
Protocol 2: Diastereoselective Aldol Reaction
This protocol describes the boron-mediated aldol addition of the N-propionyl auxiliary to an aldehyde.
Materials:
-
N-Propionyl-(1S,2R)-1-amino-1-phenylpropan-2-ol (from Protocol 1)
-
Dibutylboron triflate (Bu2BOTf), 1.0 M solution in hexanes
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., benzaldehyde)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
pH 7 buffer solution
-
Hydrogen peroxide (H2O2), 30% aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the N-propionyl auxiliary (1.0 eq) and anhydrous DCM (~0.1 M).
-
Cool the solution to 0 °C.
-
Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq). Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add the aldehyde (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to 0 °C and stir for an additional hour. Monitor the reaction by TLC.
-
Quench the reaction at 0 °C by the addition of pH 7 buffer solution, followed by methanol.
-
Carefully add 30% hydrogen peroxide solution and stir vigorously for 1 hour at 0 °C to oxidize the boron species.
-
Dilute the mixture with saturated aqueous NaHCO3 solution and extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the desired aldol adduct.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic removal of the auxiliary to yield the chiral β-hydroxy carboxylic acid.
Materials:
-
Aldol adduct (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2), 30% aqueous solution
-
1 M aqueous hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add an aqueous solution of LiOH (or NaOH, 2-4 eq) and 30% H2O2 (4-5 eq).
-
Stir the mixture at 0 °C for 4-6 hours or until the reaction is complete (monitored by TLC).
-
Quench any excess peroxide by adding an aqueous solution of sodium sulfite (Na2SO3).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous residue with DCM to remove the liberated chiral auxiliary (which can be recovered).
-
Acidify the aqueous layer to pH ~2 with 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the chiral β-hydroxy carboxylic acid.
Data Presentation
The following table summarizes typical results for aldol reactions using norephedrine-derived chiral auxiliaries, which are expected to be comparable to those obtained with (1S,2R)-1-amino-1-phenylpropan-2-ol. The reactions generally afford high diastereoselectivity for the anti-aldol product.
| Aldehyde | Diastereomeric Ratio (anti:syn) | Yield (%) |
| Benzaldehyde | >95:5 | 85 |
| Isobutyraldehyde | >95:5 | 88 |
| Acetaldehyde | 90:10 | 75 |
| Cinnamaldehyde | >95:5 | 82 |
Data is representative of norephedrine-based auxiliaries and serves as an estimation for the performance of (1S,2R)-1-amino-1-phenylpropan-2-ol.
Logical Workflow Diagram
The overall experimental workflow for the utilization of (1S,2R)-1-amino-1-phenylpropan-2-ol as a chiral auxiliary in an aldol reaction is depicted below.
Conclusion and Field Insights
The use of (1S,2R)-1-amino-1-phenylpropan-2-ol as a chiral auxiliary offers a reliable and highly stereoselective method for the synthesis of anti-aldol products. A key advantage of this auxiliary is its commercial availability in both enantiomeric forms, allowing for access to either enantiomer of the desired product. The protocols outlined provide a robust framework for researchers in drug discovery and natural product synthesis. The straightforward attachment and cleavage procedures, coupled with the high diastereoselectivity, make this auxiliary a valuable tool in the synthetic chemist's arsenal. Careful optimization of reaction conditions, particularly the choice of base and Lewis acid for enolization, can further enhance the selectivity and yield of the desired aldol adduct.
References
- Abiko, A. (n.d.). Norephedrine approach for anti-aldol products. As cited in: Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.
- Evans, D. A., et al. (1981).
- Myers, A. G., et al. (n.d.). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides. The Journal of Organic Chemistry.
- Vicario, J. L., et al. (n.d.). (S,S)-(+)
- Ghosh, A. K., et al. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824.
- Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with N-Acylthiazolidinethiones. The Journal of Organic Chemistry, 61(13), 4192–4193.
Sources
Application Notes and Protocols: Enzymatic Cascade Synthesis of Optically Active Phenylpropanolamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active phenylpropanolamines (PPAs) are a critical class of chiral amino alcohols that serve as indispensable building blocks in the pharmaceutical industry.[1] Their stereoisomers often exhibit distinct pharmacological, metabolic, and toxicological profiles, making the stereoselective synthesis of single enantiomers a paramount objective in drug development.[2] Traditional chemical synthesis routes to these compounds can be lengthy, require harsh reaction conditions, and often involve costly and toxic metal catalysts, posing challenges for achieving high yields and optical purity.[3]
Biocatalysis, leveraging the exquisite selectivity of enzymes, offers a powerful and sustainable alternative. This application note provides a detailed guide to the enzymatic cascade synthesis of all four stereoisomers of phenylpropanolamines, such as norephedrine and norpseudoephedrine. By strategically combining the activities of multiple enzymes in a one-pot system, this approach streamlines the synthetic process, minimizes waste, and delivers products with exceptional optical purity.[4][5]
This guide is designed for researchers and scientists in biocatalysis, organic synthesis, and drug development. It offers in-depth explanations of the underlying enzymatic mechanisms, detailed experimental protocols, and robust analytical methods for product verification.
The Power of Enzymatic Cascades
Enzymatic cascades mimic the efficiency of metabolic pathways in living organisms, where a series of enzymes work in concert to convert a simple starting material into a complex product through multiple sequential steps.[5][6] This one-pot approach offers significant advantages:
-
Process Intensification: Eliminates the need for intermediate purification steps, saving time, resources, and reducing waste.[5]
-
Improved Yields: By continuously removing intermediates, unfavorable reaction equilibria can be shifted towards the final product.
-
High Selectivity: The inherent chemo-, regio-, and stereoselectivity of enzymes ensures the formation of the desired product with high purity.[7]
-
Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media under mild temperature and pH conditions, enhancing sustainability.[7]
-
Flow Chemistry Compatibility: The use of immobilized enzymes makes these cascades highly amenable to continuous flow processes, allowing for enhanced productivity and process control.[6][8][9][10][11]
The synthesis of optically active phenylpropanolamines can be elegantly achieved through various multi-enzyme cascades. A prominent and highly effective strategy involves the coupling of an R-selective pyruvate decarboxylase with an S-selective ω-transaminase for the synthesis of L-norephedrine.[1][12] Another powerful approach utilizes a combination of alcohol dehydrogenases (ADHs) and ω-transaminases (ω-TAs) to convert 1-phenylpropane-1,2-diols into all four stereoisomers of the corresponding phenylpropanolamine with excellent enantio- and diastereoselectivity.[4]
Visualizing the Core Cascade Strategy
The following diagram illustrates a general two-step enzymatic cascade for the synthesis of a phenylpropanolamine from a precursor ketone.
Caption: General Enzymatic Cascade Workflow.
Key Enzymes in Phenylpropanolamine Synthesis
The success of the enzymatic cascade hinges on the careful selection of enzymes with the desired activity and stereoselectivity.
Table 1: Key Enzymes and Their Roles
| Enzyme Class | Abbreviation | Catalytic Function | Role in Cascade |
| ω-Transaminase | ω-TA | Catalyzes the transfer of an amino group from an amine donor to a ketone or aldehyde.[13][14] | Introduction of the amine group with high stereoselectivity.[4][13] |
| Alcohol Dehydrogenase | ADH | Catalyzes the reversible oxidation of alcohols to ketones or aldehydes.[4] | Stereoselective reduction of a ketone intermediate or oxidation of a diol.[4] |
| Pyruvate Decarboxylase | PDC | Catalyzes the non-oxidative decarboxylation of pyruvate.[1] | Can be used to generate an acyl anion equivalent for C-C bond formation.[1][12] |
| Monoamine Oxidase | MAO | Catalyzes the oxidative deamination of primary, secondary, and tertiary amines.[15][16] | Used in deracemization processes to resolve racemic amine mixtures.[15][17][18] |
| Ketoreductase | KRED | Catalyzes the stereoselective reduction of ketones to secondary alcohols.[19][20] | Asymmetric synthesis of chiral alcohol intermediates.[19][20] |
Experimental Protocols
This section provides detailed protocols for the enzymatic synthesis of optically active phenylpropanolamines. The example cascade focuses on a two-step, one-pot synthesis of (1S,2R)-norephedrine from a prochiral diketone, a strategy that can be adapted for the synthesis of other stereoisomers by selecting enzymes with complementary stereoselectivities.
Protocol 1: Enzyme Expression and Preparation
For this protocol, we will assume the use of E. coli for the expression of recombinant enzymes. Plasmids containing the genes for the desired ketoreductase and ω-transaminase are required.
-
Transformation: Transform competent E. coli BL21(DE3) cells with the expression plasmids for the ketoreductase (KRED) and ω-transaminase (ω-TA).
-
Pre-culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of Terrific Broth medium with the pre-culture to an OD600 of ~0.1.
-
Induction: Grow the culture at 37°C until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate to remove cell debris. The supernatant containing the soluble enzyme can be used as a crude cell extract or the enzyme can be purified. For many applications, lyophilized whole cells can be used directly as the biocatalyst.
Protocol 2: One-Pot Two-Step Synthesis of (1S,2R)-Norephedrine
This protocol describes the synthesis starting from 1-phenylpropane-1,2-dione.
Materials:
-
1-phenylpropane-1,2-dione
-
Ketoreductase (KRED) with selectivity for the desired intermediate
-
ω-Transaminase (ω-TA) with (S)-selectivity
-
NADPH or NADH
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
Glucose
-
L-Alanine (as the amine donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Phosphate buffer (pH 7.0-8.0)
-
Organic solvent (e.g., DMSO, if needed for substrate solubility)
Reaction Setup:
-
Step 1: Ketoreduction:
-
In a reaction vessel, dissolve 1-phenylpropane-1,2-dione in phosphate buffer (e.g., 100 mM, pH 7.5). A small amount of a co-solvent like DMSO may be needed.
-
Add NADPH/NADH, glucose, and GDH for cofactor regeneration.
-
Initiate the reaction by adding the KRED.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress by HPLC or GC until the starting material is consumed.
-
-
Step 2: Transamination:
-
Once the first step is complete, add L-alanine and PLP to the reaction mixture.
-
Initiate the second step by adding the ω-TA.
-
Continue the incubation under the same conditions. Monitor the formation of the final product.
-
Work-up and Purification:
-
Quenching: Stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extraction: Adjust the pH of the aqueous phase to basic (e.g., pH > 10) and extract the product into the organic solvent.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or crystallization.
Visualizing the Synthetic Workflow
Sources
- 1. Enzymatic synthesis of L-norephedrine by coupling recombinant pyruvate decarboxylase and ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iris.unife.it [iris.unife.it]
- 4. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Enzymatic and Chemoenzymatic Cascade Processes | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Immobilisation and flow chemistry: tools for implementing biocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04315C [pubs.rsc.org]
- 10. chimia.ch [chimia.ch]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deracemization By Simultaneous Bio-oxidative Kinetic Resolution and Stereoinversion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monoamine Oxidase (MAO-N) Catalyzed Deracemization of Tetrahydro-β-carbolines: Substrate Dependent Switch in Enantioselectivity | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Item - Ketoreductase/Transaminase, One-Pot, Multikilogram Biocatalytic Cascade Reaction - figshare - Figshare [figshare.com]
Reductive amination of 1-hydroxy-1-phenyl-2-propanone methods
An Application Note and Protocol from the Office of the Senior Application Scientist
Topic: Reductive Amination of 1-Hydroxy-1-phenyl-2-propanone
Audience: Researchers, scientists, and drug development professionals.
Abstract
The reductive amination of 1-hydroxy-1-phenyl-2-propanone is a cornerstone reaction in synthetic organic chemistry, primarily recognized for its role in the production of sympathomimetic amines such as ephedrine and pseudoephedrine.[1] This α-hydroxy ketone serves as a critical chiral precursor, and its conversion to the corresponding amino alcohol is a key transformation. This document provides an in-depth guide to the principal methodologies for this reaction, focusing on catalytic hydrogenation and chemical reduction with hydride agents. We will explore the underlying mechanisms, provide detailed, field-tested protocols, and offer insights into process optimization and diastereoselectivity.
Introduction: The Significance of 1-Hydroxy-1-phenyl-2-propanone
1-Hydroxy-1-phenyl-2-propanone, particularly the (R)-enantiomer known as (L)-phenylacetylcarbinol (L-PAC), is a high-value synthetic intermediate.[2] Its structure, featuring a hydroxyl group alpha to a ketone, makes it an ideal substrate for constructing the 1-amino-1-phenyl-2-propanol backbone found in numerous active pharmaceutical ingredients (APIs). The most prominent application is the synthesis of ephedrine and its diastereomer, pseudoephedrine.[3] L-PAC is often produced via a biotransformation process using yeast, which condenses benzaldehyde and acetaldehyde.[3][4] The subsequent reductive amination with methylamine is the decisive step that introduces the amine functionality and sets the final stereochemistry of the target molecule.
General Reaction Mechanism
Reductive amination is a two-stage process that converts a carbonyl group into an amine.[5] The reaction is typically performed as a one-pot synthesis where the intermediate is not isolated.[5]
-
Imine Formation: The process begins with the nucleophilic attack of an amine (in this case, methylamine) on the carbonyl carbon of 1-hydroxy-1-phenyl-2-propanone. This forms an unstable hemiaminal (or carbinolamine) intermediate.[6]
-
Dehydration & Reduction: The hemiaminal then undergoes dehydration to form a Schiff base, specifically a C=N double bond known as an imine. This step is reversible and often requires careful pH control to favor imine formation. The formed imine is then immediately reduced by a suitable reducing agent present in the reaction mixture to yield the final secondary amine.[5][7]
Caption: General mechanism of reductive amination.
Methodologies and Protocols
Two primary strategies dominate the reductive amination of this substrate: catalytic hydrogenation and reduction via chemical hydride reagents. The choice between them depends on available equipment, safety considerations, desired selectivity, and scale.
Method A: Catalytic Hydrogenation
This is a classic and highly effective method, particularly for large-scale industrial synthesis. It involves the use of hydrogen gas and a heterogeneous metal catalyst, such as palladium or platinum on a carbon support (Pd/C or Pt/C).[1][8]
Principle: The catalyst (e.g., Pd/C) adsorbs hydrogen gas onto its surface, creating active metal-hydride species. The imine, formed in situ from the ketone and methylamine, also coordinates to the catalyst surface and is subsequently reduced by the activated hydrogen.[8] This method is known for its high efficiency and clean workup, as the catalyst is simply filtered off.
Detailed Protocol (Catalytic Hydrogenation):
-
Vessel Preparation: To a suitable high-pressure hydrogenation vessel (e.g., a Parr apparatus), add 1-hydroxy-1-phenyl-2-propanone (1.0 eq).
-
Solvent and Amine Addition: Add methanol as the solvent, followed by an aqueous solution of methylamine (40%, ~1.5-2.0 eq).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10% Pd/C, ~1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the target pressure (typically 40-60 psi).[8][9]
-
Reaction: Begin vigorous stirring or shaking and heat the mixture to a moderate temperature (e.g., 40-60°C). Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Workup: Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate contains the product. The solvent can be removed under reduced pressure, and the resulting crude amine can be purified further, typically by crystallization of its hydrochloride salt.
| Parameter | Typical Value / Reagent | Rationale & Optimization Notes |
| Substrate | 1-hydroxy-1-phenyl-2-propanone | Purity of the starting material is crucial to avoid catalyst poisoning. |
| Amine Source | 40% Methylamine in H₂O | An excess is used to drive the imine formation equilibrium forward. |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Platinum catalysts (e.g., PtO₂) can also be used.[1] Catalyst loading can be optimized to balance reaction time and cost. |
| Solvent | Methanol or Ethanol | Protic solvents are effective for this reaction. |
| H₂ Pressure | 40-60 psi | Higher pressures can accelerate the reaction but require specialized equipment. |
| Temperature | 40-60 °C | Moderate heating increases the reaction rate without promoting significant side reactions. |
| Typical Yield | >85% | Yields are generally high with this method. |
Method B: Hydride-Based Chemical Reduction
This approach avoids the need for high-pressure hydrogenation equipment and is well-suited for laboratory-scale synthesis. It employs hydride-donating reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[1][5]
Principle: The key is the differential reactivity of the reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a particularly useful reagent because it is stable at weakly acidic pH (4-6) and selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting ketone.[7] Sodium borohydride (NaBH₄) can also be used, but since it readily reduces ketones, it is often added after allowing time for the imine to form.[10][11]
Detailed Protocol (Using Sodium Cyanoborohydride):
-
Initial Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-hydroxy-1-phenyl-2-propanone (1.0 eq) in methanol.
-
Amine Addition: Add a solution of methylamine (e.g., 40% in water, ~1.5 eq).
-
pH Adjustment: Adjust the pH of the solution to approximately 6-7 using a suitable acid (e.g., acetic acid). This step is critical for promoting the formation of the iminium ion, which is the species that gets reduced.[7]
-
Reductant Addition: In a single portion, add sodium cyanoborohydride (NaBH₃CN, ~1.2-1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). The reaction is typically complete within 12-24 hours.
-
Quenching: Carefully quench the reaction by slowly adding an acid (e.g., 1M HCl) until gas evolution ceases. This destroys any remaining hydride reagent.
-
Workup & Isolation: Make the solution basic by adding an aqueous base (e.g., NaOH solution). Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
| Parameter | Typical Value / Reagent | Rationale & Optimization Notes |
| Substrate | 1-hydroxy-1-phenyl-2-propanone | --- |
| Amine Source | 40% Methylamine in H₂O | --- |
| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | NaBH₃CN is highly effective but toxic. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder, less toxic alternative that is also selective for iminium ions. |
| Solvent | Methanol | Other polar protic or aprotic solvents like THF can be used.[10] |
| pH Control | pH 6-7 (using Acetic Acid) | Essential for NaBH₃CN selectivity. Too low pH can hydrolyze the imine; too high pH slows the reduction. |
| Temperature | Room Temperature | The reaction proceeds efficiently without heating. |
| Typical Yield | 70-90% | Yields are generally good, though may be slightly lower than catalytic hydrogenation. |
Comparative Analysis and Workflow
The choice between these two primary methods involves a trade-off between operational complexity, safety, and scale.
Sources
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. vuir.vu.edu.au [vuir.vu.edu.au]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination Review [erowid.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
HPLC method for chiral separation of 1-amino-1-phenylpropan-2-ol enantiomers
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Chiral Separation of 1-amino-1-phenylpropan-2-ol Enantiomers
Authored by: A Senior Application Scientist
Introduction: The Criticality of Chiral Purity for Phenylpropanolamine
1-amino-1-phenylpropan-2-ol, commonly known as phenylpropanolamine (PPA) or norephedrine, is a sympathomimetic amine with a history of use as a decongestant and appetite suppressant. The molecule possesses two chiral centers, giving rise to four stereoisomers existing as two enantiomeric pairs: (1R,2S)-/ (1S,2R)-norephedrine and (1R,2R)-/ (1S,2S)-pseudoephedrine. The spatial arrangement of these atoms is not trivial; enantiomers of a chiral drug can exhibit markedly different pharmacological, metabolic, and toxicological profiles within the chiral environment of the human body.[1]
This well-established principle necessitates that regulatory bodies like the U.S. Food and Drug Administration (FDA) require stringent evaluation of the stereoisomeric composition of pharmaceutical products.[2] Consequently, the development of robust, reliable, and accurate analytical methods for separating and quantifying these enantiomers is a cornerstone of drug development, quality control, and regulatory compliance.[3]
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility.[4] This application note provides a detailed, field-proven protocol for the chiral separation of 1-amino-1-phenylpropan-2-ol enantiomers, grounded in the principles of chiral recognition and validated according to international guidelines.
Principle of Chiral Recognition on Polysaccharide-Based CSPs
The success of this separation hinges on the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamate derivatives coated or immobilized on a silica support, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including primary amines like PPA.[3][5]
The mechanism of separation is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer due to differential energetic interactions. These interactions are a multifactorial combination of:
-
Hydrogen Bonding: Occurs between the polar groups on the analyte (amine and hydroxyl groups) and the carbamate groups on the CSP.
-
Dipole-Dipole Interactions: Arise from the polar functionalities within both the analyte and the CSP.
-
Steric Hindrance (Inclusion): The analyte fits into chiral grooves or cavities on the polysaccharide polymer backbone. The different 3D shapes of the enantiomers lead to a more or less favorable steric fit, significantly impacting retention.
The enantiomer that forms the more stable complex with the CSP will be retained longer on the column, resulting in its elution at a later time and thus achieving separation. The diagram below illustrates this fundamental principle.
Caption: Chiral recognition mechanism on a polysaccharide-based CSP.
Experimental Protocol
This protocol is designed to be a robust starting point for the chiral separation of 1-amino-1-phenylpropan-2-ol enantiomers. Optimization may be required based on the specific stereoisomers of interest and the HPLC system used.
Instrumentation and Materials
| Parameter | Specification |
| HPLC System | Quaternary or Binary HPLC system with UV/PDA detector. |
| Chiral Column | Chiralpak® AS-H , 250 x 4.6 mm, 5 µm (Amylose tris[(S)-α-methylbenzylcarbamate]) |
| Data System | Chromatography Data Station (e.g., OpenLAB, Empower) |
| Solvents | HPLC Grade n-Hexane, 2-Propanol (IPA), Triethylamine (TEA) |
| Chemicals | Racemic 1-amino-1-phenylpropan-2-ol standard |
| Glassware | Class A volumetric flasks, autosampler vials |
Causality Note: The Chiralpak® AS-H column is selected based on its proven efficacy in separating structurally similar cathinone derivatives and other aromatic amines.[6][7] Its amylose-based selector provides the necessary chiral environment for effective enantiorecognition.
Chromatographic Conditions
| Parameter | Setting | Justification |
| Mobile Phase | n-Hexane / 2-Propanol / Triethylamine (97:3:0.1, v/v/v) | Normal Phase Mode. Hexane is the weak solvent. IPA acts as the polar modifier to control retention. TEA is a critical basic additive that minimizes peak tailing by deactivating acidic silanol sites on the silica support, ensuring symmetrical amine peaks.[5][6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 25 °C | Ensures reproducible retention times by controlling mobile phase viscosity and interaction kinetics. |
| Detection | UV at 254 nm | The phenyl group in the analyte acts as a strong chromophore, providing good sensitivity at this wavelength.[6] |
| Injection Vol. | 10 µL | A typical injection volume; can be optimized based on sample concentration and detector response. |
| Run Time | ~20 minutes | Sufficient to allow for the elution of both enantiomers and re-equilibration. |
Detailed Methodologies
Step 1: Mobile Phase Preparation
-
Carefully measure 970 mL of n-Hexane into a 1 L solvent reservoir.
-
Add 30 mL of 2-Propanol to the reservoir.
-
Add 1.0 mL of Triethylamine (TEA) to the mixture.
-
Cap the reservoir and mix thoroughly by inversion.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump heads.
Step 2: Standard and Sample Preparation
-
Standard Solution (1.0 mg/mL): Accurately weigh 25 mg of racemic 1-amino-1-phenylpropan-2-ol and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This solution will be used for method development and system suitability.
-
Sample Solution: Prepare sample solutions by dissolving the bulk drug or formulation in the mobile phase to achieve a final concentration of approximately 1.0 mg/mL. Filter through a 0.45 µm syringe filter if particulates are present.
Step 3: HPLC System Operation Workflow
The following diagram outlines the logical workflow for performing the analysis.
Caption: Step-by-step experimental workflow for HPLC analysis.
System Suitability and Data Analysis
To ensure the validity of the results, system suitability must be confirmed before sample analysis by making 5-6 replicate injections of the standard solution.
| System Suitability Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 2.0 | Ensures baseline separation between the two enantiomer peaks, allowing for accurate quantification.[8] |
| Tailing Factor (Tf) | ≤ 1.5 | Indicates good peak shape and the absence of undesirable secondary interactions. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injection and detection system. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump flow rate and mobile phase composition. |
Calculation of Enantiomeric Purity / Enantiomeric Excess (%ee):
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers:
%ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Method Validation (Trustworthiness Pillar)
This HPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9] The following parameters should be assessed:
| Validation Parameter | Protocol Summary |
| Specificity | Inject a blank (mobile phase) and individual enantiomer standards (if available) to confirm no interfering peaks at the retention times of the analytes. |
| Linearity | Prepare a series of solutions of the minor enantiomer at different concentrations (e.g., from LOQ to 1.5% of the major enantiomer concentration). Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.99).[2][10] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine the lowest concentration at which the enantiomer can be reliably detected (S/N ratio ≈ 3:1) and quantified (S/N ratio ≈ 10:1).[8] |
| Accuracy | Perform recovery studies by spiking a known amount of the minor enantiomer into the pure major enantiomer at three different concentration levels (e.g., 50%, 100%, 150% of the target concentration). Calculate the percentage recovery.[11] |
| Precision | Repeatability: Analyze six replicate samples at the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the %RSD for the results. |
| Robustness | Intentionally make small variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) and evaluate the impact on resolution and retention time. |
References
-
Liu, Y., et al. (2001). Chromatographic resolution of the enantiomers of phenylpropanolamine by using molecularly imprinted polymer as the stationary phase. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Taschwer, M., & Schmid, M. G. (2014). Chiral separation of cathinone and amphetamine derivatives by HPLC/UV using sulfated ß-cyclodextrin as chiral mobile phase additive. Chirality. Available at: [Link]
-
Nakashima, K., et al. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography. Available at: [Link]
-
Kim, M. K., et al. (2003). The Detection Method of Phenylpropanolamine in Pharmaceuticals by High Performance Liquid Chromatography(HPLC). Report of S.I.H.E. Available at: [Link]
-
Taschwer, M., et al. (2012). Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase. Semantic Scholar. Available at: [Link]
-
Akal, A. L., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Ferreira, B., et al. (2015). Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV). PubMed Central. Available at: [Link]
-
Taschwer, M., & Schmid, M. G. (2014). Chiral Separation of Cathinone and Amphetamine Derivatives by HPLC/UV Using Sulfated ß-Cyclodextrin as Chiral Mobile Phase Additive. ResearchGate. Available at: [Link]
-
Reddy, Y. R., et al. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org. Available at: [Link]
-
Kumar, A., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal. Available at: [Link]
-
Sankar, D. G., et al. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Zaater, M. F., et al. (2007). The determination of phenylpropanolamine hydrochloride. ResearchGate. Available at: [Link]
-
Islam, M. S., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]
-
Kumar, P. R., et al. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Amino-1-phenylpropan-2-ol. PubChem. Available at: [Link]
-
Nakashima, K., et al. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Nagasaki University's Academic Output SITE. Available at: [Link]
-
Shivashankar, M., et al. (2015). Development and validation of a RP-HPLC method for the determination of dextromethorphan HBr, chloropheniramine maleate and phenyl propanolamine HCl in pharmaceutical preparations. Zenodo. Available at: [Link]
-
Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PubMed Central. Available at: [Link]
-
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Welch, C. J., et al. (2014). Separation of the enantiomers of RS/SR phenylpropanolamine. ResearchGate. Available at: [Link]
-
Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Chromatography Online. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (1S)-2-amino-1-phenylpropan-1-ol. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Amino-2-phenylpropan-2-ol. PubChem. Available at: [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central. Available at: [Link]
-
Bhusan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Chemsrc. (n.d.). CAS#:81626-19-9 | (1RS,2SR)-2-amino-1-phenyl-propan-1-ol, formate. Chemsrc. Available at: [Link]
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. rjptonline.org [rjptonline.org]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase. | Semantic Scholar [semanticscholar.org]
- 7. Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. scispace.com [scispace.com]
Application of 1-amino-1-phenylpropan-2-ol in pharmaceutical intermediate synthesis
An In-Depth Technical Guide to the Application of 1-Amino-1-phenylpropan-2-ol in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of Chiral Phenylpropanolamines
In the landscape of pharmaceutical development, the precise control of molecular architecture is paramount. The biological activity of a drug is intrinsically tied to its three-dimensional structure, making stereochemistry a critical consideration from discovery to manufacturing. 1-Amino-1-phenylpropan-2-ol and its stereoisomers represent a cornerstone class of chiral building blocks, serving dual, indispensable roles in synthesis. These molecules are not merely intermediates; they are versatile tools that enable the efficient construction of complex, enantiomerically pure active pharmaceutical ingredients (APIs).
This guide, intended for researchers and drug development professionals, moves beyond simple definitions to explore the functional application of these vital intermediates. We will dissect their two primary strategic uses: first, as direct precursors in the synthesis of widely-used phenylpropanolamine drugs like ephedrine and pseudoephedrine, and second, as powerful, recoverable chiral auxiliaries for asymmetric synthesis, a methodology pioneered and popularized by Professor Andrew G. Myers.[1] Through detailed protocols and mechanistic explanations, we will illuminate the causality behind the synthetic choices that leverage the unique stereochemistry of these molecules.
The isomers of 1-amino-1-phenylpropan-2-ol are diastereomers, differing in the relative configuration of the hydroxyl and amino groups. This seemingly subtle difference has profound implications for their application.
-
Norephedrine (erythro configuration) : The (1R,2S) and (1S,2R) enantiomers.
-
Norpseudoephedrine (threo configuration) : The (1R,2R) and (1S,2S) enantiomers.[2]
Understanding these relationships is key to their strategic deployment in synthesis.
Caption: Stereochemical relationship between precursors and N-methylated products.
PART 1: Direct Precursor to Ephedrine and Pseudoephedrine
The most direct application of norephedrine and norpseudoephedrine is their conversion to the corresponding N-methylated alkaloids, ephedrine and pseudoephedrine. These compounds are widely used as decongestants and bronchodilators.[3][4] The synthesis is a straightforward N-methylation, but the choice of method can impact yield, purity, and scalability. The Eschweiler-Clarke reaction is a classic, robust, and high-yielding method for this transformation.[5][6]
Causality Behind the Method: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[5] Its elegance lies in its simplicity and irreversibility.
-
Imine Formation : The primary amine (norephedrine) reacts with formaldehyde to form an intermediate iminium ion.
-
Reductive Methylation : Formic acid acts as a hydride donor, reducing the iminium ion to the secondary N-methyl amine (ephedrine). This step is driven by the formation of gaseous carbon dioxide, rendering the reaction irreversible.[7]
-
Selectivity : The reaction reliably stops at the tertiary amine stage for primary amines (or secondary for secondary amine starting materials) and does not proceed to form quaternary ammonium salts, which is a common side reaction with other methylating agents like methyl iodide.[6] This selectivity is a key advantage for achieving a clean product profile.
Protocol 1: Synthesis of (-)-Ephedrine from (1R,2S)-Norephedrine via Eschweiler-Clarke Methylation
This protocol details the N-methylation of (1R,2S)-(-)-norephedrine to yield (1R,2S)-(-)-ephedrine. The same procedure applies to the conversion of (1S,2S)-(+)-norpseudoephedrine to (1S,2S)-(+)-pseudoephedrine.
Materials & Reagents:
-
(1R,2S)-(-)-Norephedrine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Diethyl ether or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, separatory funnel
Step-by-Step Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, add (1R,2S)-norephedrine (1.0 eq).
-
Reagent Addition : Add formic acid (2.5 eq) to the flask, followed by the slow addition of aqueous formaldehyde solution (2.2 eq). The addition may be exothermic; cooling in an ice bath can be used to maintain control.
-
Reflux : Heat the reaction mixture to 90-100 °C and maintain at reflux for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Basification : After cooling to room temperature, carefully make the solution basic (pH > 12) by the slow addition of 10 M NaOH solution. This step neutralizes the formic acid and liberates the free amine product. Perform this in an ice bath as the neutralization is highly exothermic.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or DCM (3 x 50 mL for a 10g scale reaction).
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude ephedrine as an oil or solid.
-
Purification (Optional) : The product can be further purified by recrystallization from a suitable solvent or by conversion to its hydrochloride salt.
Self-Validation:
-
Expected Yield : >90%
-
Characterization : The product should be characterized by ¹H NMR, ¹³C NMR, and melting point (for the salt) to confirm its identity and purity. The N-methyl singlet in the ¹H NMR is a key diagnostic peak.
| Parameter | Eschweiler-Clarke | Reductive Amination (H₂/Pd-C) | Enzymatic (NMT)[8][9] |
| Methyl Source | Formaldehyde | N/A (starts from precursor ketone) | S-Adenosyl methionine (SAM) |
| Reducing Agent | Formic Acid | H₂ gas | N/A |
| Conditions | 90-100 °C, aqueous | Room Temp, pressure | ~30 °C, aqueous buffer |
| Advantages | High yield, simple, no metal catalyst | Can be highly selective | "Green", highly specific |
| Disadvantages | High temperature, excess reagents | Requires pressure equipment, catalyst | Enzyme cost/availability |
Table 1: Comparison of N-Methylation Strategies.
PART 2: Application as a Recoverable Chiral Auxiliary
Perhaps the most powerful application of 1-amino-1-phenylpropan-2-ol isomers in modern organic synthesis is the use of pseudoephedrine as a chiral auxiliary. Developed by Myers et al., this methodology provides a highly reliable and practical route to a vast array of enantiomerically enriched compounds, including carboxylic acids, alcohols, aldehydes, and ketones.[10]
Causality Behind the Method: The Myers Asymmetric Alkylation
The success of this method hinges on the formation of a rigid, chelated intermediate that dictates the stereochemical outcome of the reaction.[11][12]
-
Amide Formation : First, commercially available and inexpensive (1S,2S)-(+)-pseudoephedrine is acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form a stable tertiary amide.[13]
-
Chelated Enolate Formation : The amide is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This deprotonates the α-carbon to the carbonyl, forming an enolate. Crucially, the lithium cation is chelated by both the enolate oxygen and the oxygen of the pseudoephedrine hydroxyl group.[10][11]
-
Steric Shielding : This chelation locks the enolate into a rigid bicyclic-like conformation. In this conformation, the phenyl group of the auxiliary effectively shields one face of the planar enolate.[12]
-
Diastereoselective Alkylation : An incoming electrophile (e.g., benzyl bromide) can only approach from the exposed, less sterically hindered face, resulting in the formation of one diastereomer with exceptionally high selectivity.[10]
-
Role of Lithium Chloride : The addition of anhydrous LiCl is critical. It breaks up LDA aggregates and forms a stable, well-defined (Z)-enolate, which leads to faster reactions, higher yields, and enhanced diastereoselectivity.[10][14]
-
Auxiliary Cleavage & Recovery : After the alkylation, the amide bond is cleaved under acidic or basic conditions. This not only releases the desired enantiomerically pure product but also allows for the recovery and reuse of the valuable pseudoephedrine auxiliary, a key feature for process chemistry and cost-effectiveness.[15]
Caption: Workflow for asymmetric alkylation using a pseudoephedrine auxiliary.
Protocol 2: Asymmetric Synthesis of (R)-2-Methyl-3-phenylpropanoic Acid
This protocol demonstrates the synthesis of a chiral carboxylic acid using (1S,2S)-(+)-pseudoephedrine as the auxiliary.
A. Formation of (1S,2S)-Pseudoephedrine Propionamide [13]
-
Setup : Dissolve (1S,2S)-(+)-pseudoephedrine (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar). Cool to 0 °C.
-
Acylation : Slowly add propionyl chloride (1.05 eq). Anhydrous triethylamine (1.1 eq) can be added as an acid scavenger.
-
Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Work-up : Quench with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the amide, which can often be purified by recrystallization from ethyl acetate/hexanes.
B. Diastereoselective Alkylation with Benzyl Bromide [10]
-
Setup : In a flame-dried Schlenk flask under argon, suspend anhydrous LiCl (6.0 eq) in anhydrous THF (0.1 M relative to the amide). Cool to -78 °C.
-
Enolate Formation : In a separate flask, prepare LDA solution by adding n-BuLi (2.1 eq) to diisopropylamine (2.2 eq) in THF at -78 °C, then warming to 0 °C for 30 min. Cannulate this LDA solution into the cold LiCl/THF suspension.
-
Amide Addition : Slowly add a solution of the pseudoephedrine propionamide (1.0 eq) in anhydrous THF to the LDA/LiCl mixture at -78 °C. Stir for 1 hour, allowing the solution to warm to 0 °C for the final 15 minutes to ensure complete enolate formation.
-
Alkylation : Cool the enolate solution back to 0 °C. Add benzyl bromide (1.2 eq) dropwise. Stir at 0 °C for 2-4 hours.
-
Work-up : Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The crude product is often a crystalline solid and can be purified by recrystallization to achieve >99% diastereomeric excess (d.e.).
C. Cleavage to Carboxylic Acid and Auxiliary Recovery [15]
-
Setup : Dissolve the purified alkylated amide (1.0 eq) in a mixture of dioxane and 9 N aqueous H₂SO₄ (1:1 v/v).
-
Hydrolysis : Heat the biphasic mixture to reflux (100-110 °C) for 12-18 hours.
-
Product Isolation : Cool the mixture. Add water and extract with diethyl ether (3x) to isolate the carboxylic acid. Combine the ether layers, wash with brine, dry over MgSO₄, and concentrate to yield (R)-2-methyl-3-phenylpropanoic acid.
-
Auxiliary Recovery : Make the aqueous layer from the extraction strongly basic (pH > 12) with NaOH. Extract with DCM (3x) to recover the (1S,2S)-(+)-pseudoephedrine, which can be purified and reused.
| Electrophile (R-X) | Product (R) | Yield (%) | d.e. (%) |
| CH₃I | -CH₃ | 89 | >99 |
| n-BuI | -CH₂(CH₂)₂CH₃ | 80 | >99 |
| PhCH₂Br | -CH₂Ph | 90 | >99 |
| Allyl Bromide | -CH₂CH=CH₂ | 88 | >99 |
| i-PrI | -CH(CH₃)₂ | 70 | 98 |
Table 2: Representative Yields and Diastereoselectivities for the Myers Alkylation. Data adapted from Myers, A. G., et al. J. Am. Chem. Soc. 1997.[10]
Conclusion
The isomers of 1-amino-1-phenylpropan-2-ol are far more than simple precursors; they are sophisticated tools for stereochemical control in pharmaceutical synthesis. As direct starting materials, they provide efficient access to essential sympathomimetic drugs through well-established reactions like the Eschweiler-Clarke methylation. In their role as chiral auxiliaries, particularly the application of pseudoephedrine, they offer a robust, predictable, and highly diastereoselective method for constructing complex chiral centers. The high crystallinity of the amide intermediates and the ability to recover the auxiliary make this a practical and economically viable strategy for both academic research and industrial-scale production. A thorough understanding of the underlying mechanisms—be it the irreversible reduction in N-methylation or the rigid chelation-controlled alkylation—is essential for any scientist aiming to leverage these intermediates to their full potential in the synthesis of next-generation therapeutics.
References
-
Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4568-4571. Available at: [Link]
-
Myers, A. G., & Yang, B. H. (2003). Synthesis and Diastereoselective Alkylation of Pseudoephedrine Amides. Organic Syntheses, 80, 29. Available at: [Link]
-
Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. Available at: [Link]
-
Vicent, M. J., et al. (2006). (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric conjugate addition and tandem conjugate addition/alpha-alkylation reactions. The Journal of Organic Chemistry, 71(20), 7763-72. Available at: [Link]
-
Oreate AI. (2025). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Available at: [Link]
-
Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates - Chem 115. Harvard University. Available at: [Link]
-
Request PDF. (2006). (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary in Asymmetric Conjugate Addition and Tandem Conjugate Addition/α-Alkylation Reactions. Available at: [Link]
-
SynArchive. (n.d.). Myers Asymmetric Alkylation. Available at: [Link]
-
Rothman, R. B., et al. (2003). In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates. The Journal of Pharmacology and Experimental Therapeutics, 307(1), 138-45. Available at: [Link]
-
Maisonnier, M. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. University of Strathclyde. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]
-
Krizevski, R., et al. (2018). An N-methyltransferase from Ephedra sinica catalyzing the formation of ephedrine and pseudoephedrine enables microbial phenylalkylamine production. Journal of Biological Chemistry, 293(42), 16400-16410. Available at: [Link]
- Google Patents. (2016). CN106008183A - Preparation methods for ephedrine or pseudoephedrine and for ephedrine or pseudoephedrine intermediate.
- Google Patents. (2017). WO2017211129A1 - Method for manufacturing ephedrine or pseudoephedrine and ephedrine or pseudoephedrine intermediate.
-
Young, R., & Glennon, R. A. (1991). An examination of isomeric phenylpropanolamines in (-)ephedrine-trained rats. Pharmacology, Biochemistry, and Behavior, 39(4), 859-64. Available at: [Link]
-
Myers, A. G., et al. (2009). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Asymmetric nucleophilic epoxidation. Available at: [Link]
-
Mirage News. (2024). Research: FDA Removal of Decongestant May Disrupt Supply Chain. Available at: [Link]
-
ResearchGate. (2023). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. Available at: [Link]
-
Wikipedia. (n.d.). Ephedrine. Available at: [Link]
- Google Patents. (2005). CN1634866A - Method for isomerizing L-ephedrine into D-pseudoephedrine.
-
PubMed. (2018). An N-methyltransferase from Ephedra sinica catalyzing the formation of ephedrine and pseudoephedrine enables microbial phenylalkylamine production. Available at: [Link]
-
Clark, A. (n.d.). The Synthesis and Pharmacology of Ephedrine Analogues. University of Canterbury. Available at: [Link]
-
ResearchGate. (2018). An N-methyltransferase from Ephedra sinica catalyzing the formation of ephedrine and pseudoephedrine enables microbial phenylalkylamine production. Available at: [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Available at: [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available at: [Link]
-
ResearchGate. (n.d.). The biosynthesis of ephedrine. Available at: [Link]
-
Liu, H., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(17), 6241. Available at: [Link]
-
Pine, S. H., & Catto, B. (1969). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 34(6), 1818-1820. Available at: [Link]
-
Scribd. (n.d.). 08 Chapter 02 Ephedrine Synthesis. Available at: [Link]
-
YouTube. (2022). Eschweiler-Clarke Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Profiling ephedrine prepared from N-methylalanine via the Akabori-Momotani Reaction. Available at: [Link]
Sources
- 1. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 2. d-Norephedrine hydrochloride | Benchchem [benchchem.com]
- 3. miragenews.com [miragenews.com]
- 4. Ephedrine - Wikipedia [en.wikipedia.org]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. An N-methyltransferase from Ephedra sinica catalyzing the formation of ephedrine and pseudoephedrine enables microbial phenylalkylamine production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An N-methyltransferase from Ephedra sinica catalyzing the formation of ephedrine and pseudoephedrine enables microbial phenylalkylamine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Multi-Step Synthesis of All Phenylpropanolamine Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Phenylpropanolamine (PPA), a sympathomimetic amine, possesses two chiral centers, giving rise to four distinct stereoisomers: (1R,2S)-norephedrine, (1S,2R)-norephedrine, (1S,2S)-norpseudoephedrine, and (1R,2R)-norpseudoephedrine. The pharmacological and toxicological profiles of these isomers can vary significantly, making stereoselective synthesis and analysis paramount in drug development and chemical research. This comprehensive guide provides an in-depth exploration of the multi-step synthesis of all four PPA stereoisomers. We will delve into both traditional chemical and modern biocatalytic approaches, offering detailed protocols and the scientific rationale behind methodological choices. This document is designed to be a self-validating system, grounded in authoritative references, to empower researchers in the precise and efficient synthesis and characterization of these important chiral molecules.
Introduction: The Significance of Phenylpropanolamine Stereoisomers
Phenylpropanolamine has been utilized as a decongestant and appetite suppressant.[1] The spatial arrangement of the amino and hydroxyl groups relative to the phenyl ring dictates the molecule's interaction with biological targets. Consequently, isolating or synthesizing specific stereoisomers is crucial for developing safer and more effective pharmaceuticals.[1] For instance, different isomers can exhibit varied potencies and side-effect profiles. The synthesis and study of PPA stereoisomers also provide valuable insights into asymmetric synthesis and chiral separations, making them important targets in organic chemistry.[2]
The four stereoisomers of phenylpropanolamine are:
-
(1R,2S)-(-)-Norephedrine
-
(1S,2R)-(+)-Norephedrine
-
(1S,2S)-(+)-Norpseudoephedrine (Cathine)
-
(1R,2R)-(-)-Norpseudoephedrine
Strategic Approaches to PPA Stereoisomer Synthesis: A Comparative Overview
The synthesis of PPA stereoisomers can be broadly categorized into two main strategies: chemical synthesis and biocatalytic synthesis. Each approach offers distinct advantages and disadvantages in terms of stereoselectivity, yield, scalability, and environmental impact.
Chemical Synthesis Routes
Traditional chemical synthesis often involves the formation of a racemic or diastereomeric mixture, followed by chiral resolution or stereoselective reactions to isolate the desired isomer.
A common precursor for PPA synthesis is cathinone (2-amino-1-phenylpropan-1-one), which can be synthesized from α-bromopropiophenone.[3] The subsequent reduction of the ketone in cathinone yields a mixture of norephedrine and norpseudoephedrine.[3][4] The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions.
Another established chemical route starts from benzaldehyde. For example, a reaction with nitroethane can form 2-nitro-1-phenyl-1-propanol, which is then reduced to the corresponding amino alcohol.[5]
Key Chemical Synthesis Pathways:
-
Reduction of Cathinone: This is a direct route where the stereoselectivity of the reduction of the β-keto group determines the diastereomeric ratio of norephedrine to norpseudoephedrine.
-
From Benzaldehyde and Nitroethane: This method involves a Henry reaction followed by reduction. The stereochemistry can be influenced by the choice of catalyst and reaction conditions.[5]
-
Asymmetric Transfer Hydrogenation: This modern approach utilizes chiral catalysts, such as Rhodium complexes, to achieve high stereoselectivity in the synthesis of specific isomers from prochiral precursors.[2][6]
Biocatalytic Synthesis: The Power of Enzymes
Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral molecules, including PPA stereoisomers. Enzymes offer exquisite chemo-, regio-, and stereoselectivity, often operating under mild conditions.[7][8][9]
Recent advancements have demonstrated the use of multi-enzyme cascades to produce all four PPA stereoisomers in high optical purity.[7][8][9] These one-pot reactions can combine alcohol dehydrogenases (ADHs) and ω-transaminases (ωTAs) to convert prochiral or racemic intermediates into specific PPA stereoisomers with excellent enantiomeric and diastereomeric excess.[7][8][9]
Advantages of Biocatalytic Routes:
-
High Stereoselectivity: Enzymes can produce a single desired stereoisomer, often with >99% enantiomeric and diastereomeric excess.[7][8][9]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH.
-
Environmental Sustainability: These methods avoid the use of harsh reagents and heavy metal catalysts often employed in chemical synthesis.
A two-step biocatalytic process can also be employed, starting with the synthesis of L-phenylacetylcarbinol (L-PAC) from benzaldehyde and pyruvate, followed by a transamination step to yield norephedrine.[10][11]
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic workflows for producing PPA stereoisomers.
Caption: Overview of Chemical and Biocatalytic Routes to PPA Stereoisomers.
Detailed Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (1R,2S)-Norephedrine via a Two-Step Biotransformation
This protocol is adapted from methodologies employing a whole-cell biocatalyst system.[10][11]
Step 1: Synthesis of L-Phenylacetylcarbinol (L-PAC)
-
Culture Preparation: Cultivate recombinant E. coli cells expressing acetohydroxyacid synthase (AHAS) in a suitable growth medium. Harvest the cells by centrifugation.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0) containing:
-
Benzaldehyde (40 mM)
-
Pyruvic acid (40 mM)
-
Magnesium chloride (5 mM)
-
Thiamine pyrophosphate (0.1 mM)
-
-
Biotransformation: Resuspend the harvested cells in the reaction mixture and incubate at 37°C with gentle agitation for 12 hours.
-
Monitoring and Extraction: Monitor the formation of L-PAC by HPLC. Once the reaction is complete, extract the L-PAC from the aqueous phase using an organic solvent like ethyl acetate.
Step 2: Transamination of L-PAC to (1R,2S)-Norephedrine
-
Catalyst Preparation: Use recombinant E. coli cells expressing a stereoselective ω-transaminase.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-8.0) containing:
-
Purified L-PAC from Step 1
-
An amino donor (e.g., L-alanine) in excess
-
Pyridoxal 5'-phosphate (PLP) as a cofactor
-
-
Biotransformation: Add the transaminase-expressing cells to the reaction mixture and incubate at 37°C.
-
Analysis: Monitor the conversion of L-PAC to (1R,2S)-norephedrine by HPLC or GC. The product can be purified by standard extraction and crystallization techniques.
Protocol 2: Chiral Resolution of a Racemic PPA Mixture using Diastereomeric Salt Formation
This protocol is a general method for separating enantiomers based on the principles of chiral resolution.[12]
-
Preparation of the Racemic Mixture: Obtain a racemic mixture of the PPA diastereomer to be resolved (e.g., (±)-norephedrine).
-
Selection of Resolving Agent: Choose a chiral acid as a resolving agent, for example, dibenzoyltartaric acid.
-
Salt Formation:
-
Dissolve the racemic PPA in a suitable solvent (e.g., methanol or ethanol).
-
Add a stoichiometric amount (or a slight excess) of the chiral resolving agent.
-
Stir the mixture to allow for the formation of diastereomeric salts.
-
-
Fractional Crystallization:
-
The diastereomeric salts will have different solubilities. Allow the less soluble salt to crystallize out of the solution, which may require cooling or slow evaporation of the solvent.
-
Collect the crystals by filtration.
-
-
Liberation of the Enantiomer:
-
Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free base of the desired PPA enantiomer.
-
Extract the PPA enantiomer into an organic solvent.
-
-
Purification: Purify the isolated enantiomer by recrystallization or chromatography. The other enantiomer can be recovered from the mother liquor.
Protocol 3: Analytical Separation of PPA Stereoisomers by Capillary Electrophoresis
This protocol is based on the use of cyclodextrins as chiral selectors in capillary electrophoresis (CE).[1]
-
Instrumentation: A standard capillary electrophoresis system with UV detection.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm effective length).
-
Background Electrolyte (BGE) Preparation: Prepare a buffer solution (e.g., 50 mM phosphate buffer, pH 2.5) containing a chiral selector. A sulfated β-cyclodextrin is often effective.[1]
-
Sample Preparation: Dissolve the PPA stereoisomer mixture in the BGE or a compatible solvent at a suitable concentration.
-
CE Conditions:
-
Voltage: +20 to +30 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a wavelength where PPA absorbs (e.g., 206 nm).
-
-
Data Analysis: The different stereoisomers will migrate at different velocities due to their differential interactions with the chiral selector, resulting in their separation. The migration times are used to identify and quantify each isomer.
Quantitative Data Summary
| Synthesis Method | Target Isomer(s) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Yield | Reference |
| Multi-enzyme Cascade | All four stereoisomers | Up to >99.5% | Up to >99.5% | Up to 95% | [7][8][9] |
| Two-step Biocatalysis | (1R,2S)-Norephedrine | Not applicable | >99% | ~62% conversion | [11] |
| Asymmetric Transfer Hydrogenation | All four stereoisomers | High | High | ~51-57% overall | [6] |
Troubleshooting and Expert Insights
-
Causality in Biocatalysis: The choice of enzyme is critical. For instance, (R)-selective and (S)-selective transaminases will produce PPA isomers with opposite stereochemistry at the amino-bearing carbon. The stereochemistry of the alcohol dehydrogenase will determine the configuration of the hydroxyl group.[7][8][9]
-
Self-Validation in Chiral Separations: When developing a new chiral separation method, it is essential to run standards of the individual, pure stereoisomers to confirm their migration order and ensure the method is truly resolving all components of a mixture.
-
Challenges in Chemical Synthesis: Controlling stereoselectivity in chemical reductions can be challenging and may require extensive optimization of catalysts, solvents, and temperature.[13] The use of chiral auxiliaries can also be a viable strategy.
Conclusion
The synthesis of phenylpropanolamine stereoisomers is a multifaceted challenge that can be addressed through both classical chemical methods and modern biocatalytic strategies. While chemical synthesis offers versatility, biocatalysis provides a highly stereoselective and environmentally benign alternative. The choice of synthetic route will depend on the desired stereoisomer, the required purity, and the available resources. The analytical techniques outlined herein are crucial for the successful characterization and quality control of the synthesized products. This guide provides a solid foundation for researchers to confidently approach the synthesis and analysis of all four PPA stereoisomers.
References
-
Gotor-Fernández, V., et al. (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. ChemBioChem, 22(13), 2345-2350. [Link]
-
Wikipedia. Cathinone. [Link]
-
PrepChem.com. Synthesis of norephedrine. [Link]
- Google Patents. (2006). Method of preparing pseudonorephedrine.
- Google Patents. (2010). Biosynthesis methods of norephedrine with specific optical activities.
-
Ohkuma, T., et al. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 77(11), 5163-5173. [Link]
-
PubMed. (2019). Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach. [Link]
-
SCIEX. Separation of Ephedrine and Pseudoephedrine Isomers Using SCIEX SelexION® Differential Mobility Technology. [Link]
-
PubMed. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. [Link]
-
CV Physiology. Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism. [Link]
-
Wikipedia. Norepinephrine. [Link]
-
Royal Society of Chemistry. (2014). Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers. [Link]
-
ResearchGate. (2015). Stereoselective Synthesis of (1 R , 2 S )-Norephedrine by Recombinant Whole-Cell Biocatalysts Coupling Acetohydroxyacid Synthase I and ω-Transaminase. [Link]
-
Phenomenex. (2022). Separation of Ephedrine and Pseudoephedrine Enantiomers Using a Lux 3 µm AMP Chiral Column. [Link]
-
ResearchGate. (2023). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. [Link]
-
ResearchGate. (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. [Link]
-
ASTM Digital Library. Separation of Enantiomeric Ephedrine and Pseudoephedrine—High Pressure Liquid Chromatography and Capillary Electrophoresis. [Link]
-
PubMed. (2003). Separation and determination of ephedrine and pseudoephedrine by combination of flow injection with capillary electrophoresis. [Link]
-
Royal Society of Chemistry. (2014). Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers. [Link]
-
The Merck Index Online. Norpseudoephedrine. [Link]
-
The Hive Archive. (2005). phenylpropanolamine from benzaldehyde. [Link]
-
National Center for Biotechnology Information. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. [Link]
-
ACS Publications. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. [Link]
-
ResearchGate. Phenylpropanolamine stereoisomers. [Link]
-
ResearchGate. Separation of the enantiomers of RS/SR phenylpropanolamine. [Link]
-
ResearchGate. Possible phenylpropanolamine (PPA) isomers. [Link]
- Google Patents. (1999). 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same.
-
Malaysian Journal of Forensic Sciences. (2014). A Review on Synthetic Cathinone and Its Derivatives: Prevalence and Syntheses. [Link]
-
ResearchGate. (2025). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. [Link]
-
PubMed. (1991). Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. [Link]
-
ResearchGate. Analytical Techniques for Characterizing Diastereomers of Phosphorothioated Oligonucleotides. [Link]
-
Wikipedia. Chiral resolution. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Norpseudoephedrine | 37577-07-4 | Benchchem [benchchem.com]
- 3. Cathinone - Wikipedia [en.wikipedia.org]
- 4. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenylpropanolamine from benzaldehyde [chemistry.mdma.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US20130309732A1 - Biosynthesis methods of norephedrine with specific optical activities - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. US7465830B2 - Method of preparing pseudonorephedrine - Google Patents [patents.google.com]
Application Notes and Protocols for the Selective N-Acylation of 1-Amino-1-phenylpropan-2-ol
Introduction: The Significance of N-Acylated Amino Alcohols
The N-acylation of amino alcohols is a fundamental transformation in organic synthesis, yielding a diverse class of molecules with significant applications in medicinal chemistry, materials science, and surfactant technology. The resulting N-acyl amino alcohols, which contain both a hydrophilic head group and a tunable hydrophobic acyl chain, are valuable chiral building blocks and pharmacologically active agents. Specifically, derivatives of 1-amino-1-phenylpropan-2-ol are of considerable interest to researchers in drug development due to their structural resemblance to endogenous signaling molecules and their potential as therapeutic agents. This application note provides a comprehensive guide to the selective N-acylation of 1-amino-1-phenylpropan-2-ol, with a focus on robust and scalable protocols suitable for a research and development setting.
Mechanistic Insights: The Schotten-Baumann Reaction
The selective N-acylation of 1-amino-1-phenylpropan-2-ol can be efficiently achieved using the Schotten-Baumann reaction, a well-established method for the synthesis of amides from amines and acyl chlorides.[1][2][3] This reaction is typically performed under biphasic conditions, with the amine and acyl chloride in an organic solvent and a base, such as sodium hydroxide, in an aqueous phase.[2]
The key to the selectivity of this reaction lies in the greater nucleophilicity of the primary amine compared to the secondary hydroxyl group in 1-amino-1-phenylpropan-2-ol. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[1][3] This is followed by the expulsion of the chloride leaving group and deprotonation by the base to yield the stable N-acylated product. The base plays a crucial role in neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]
Caption: Mechanism of the Schotten-Baumann N-acylation reaction.
Materials and Equipment
Reagents:
-
1-Amino-1-phenylpropan-2-ol
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Hydrochloric acid (HCl, 1M solution for workup)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexanes)
-
Silica gel for column chromatography (230-400 mesh)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Glassware for recrystallization
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
NMR spectrometer and IR spectrophotometer for characterization
Detailed Experimental Protocol: N-Benzoylation of 1-Amino-1-phenylpropan-2-ol
This protocol provides a detailed procedure for the N-benzoylation of 1-amino-1-phenylpropan-2-ol, a representative example of the N-acylation reaction.
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-amino-1-phenylpropan-2-ol (1.0 eq) in a 1:1 mixture of dichloromethane and water (e.g., 50 mL of each for 10 mmol of the amine).
-
Cool the biphasic mixture to 0-5 °C using an ice bath. Vigorous stirring is essential to ensure efficient mixing between the two phases.
2. Addition of Base:
-
Slowly add a 2 M aqueous solution of sodium hydroxide (1.1 eq) to the reaction mixture while maintaining the temperature below 10 °C. The base is crucial for neutralizing the HCl generated during the reaction.[4]
3. Addition of Acylating Agent:
-
In a separate dropping funnel, dissolve benzoyl chloride (1.05 eq) in a minimal amount of dichloromethane.
-
Add the benzoyl chloride solution dropwise to the cooled, vigorously stirred reaction mixture over a period of 30-60 minutes. A slow addition rate is critical to control the exothermic reaction and to minimize the formation of the di-acylated byproduct.[4]
4. Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The product, being more nonpolar than the starting amine, will have a higher Rf value. The reaction is considered complete when the starting amine spot is no longer visible by TLC.
5. Workup and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes any unreacted amine and residual base, the bicarbonate wash neutralizes any remaining acid, and the brine wash removes residual water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
6. Purification:
-
The crude N-benzoyl-1-amino-1-phenylpropan-2-ol can be purified by either recrystallization or column chromatography.
-
Recrystallization: A common solvent system for recrystallization is ethanol/water or ethyl acetate/hexanes.[5] Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[6]
-
7. Characterization:
-
Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The formation of the amide bond can be confirmed by the presence of a characteristic C=O stretching frequency in the IR spectrum (typically around 1630-1680 cm⁻¹) and the appearance of an NH proton signal in the ¹H NMR spectrum.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Significant O-acylation | Reaction temperature too high; pH not sufficiently basic. | Maintain the reaction temperature at 0-5 °C. Ensure a basic pH (8-10) is maintained throughout the addition of the acyl chloride.[4] |
| Formation of di-acylated product | Excess acyl chloride used. | Use a stoichiometric amount or only a slight excess (1.05 eq) of the acyl chloride. Add the acyl chloride slowly to the reaction mixture.[4] |
| Low Yield | Incomplete reaction; loss of product during workup. | Monitor the reaction by TLC to ensure completion. Be careful during the extraction and washing steps to avoid loss of product into the aqueous layers. |
| Product is an oil and does not crystallize | Presence of impurities. | Attempt purification by column chromatography. If the product is still an oil, it may be due to its intrinsic properties. |
Tabulated Data: N-Acylation of Amino Alcohols
The following table summarizes representative examples of the N-acylation of amino alcohols, demonstrating the versatility of this reaction.
| Amino Alcohol | Acylating Agent | Base | Solvent | Yield (%) | Reference |
| 1-Amino-2-propanol | Lauroyl chloride | K₃PO₄ | Water | 84 | [6] |
| 1-Amino-2-propanol | Palmitoyl chloride | K₃PO₄ | Water | 78 | [6] |
| 1-Amino-2-propanol | Stearoyl chloride | K₃PO₄ | Water | 73 | [6] |
| 2-Amino-1-butanol | Stearoyl chloride | K₃PO₄ | Water | 75 | [6] |
| Phytosphingosine | Hexadecanoic acid/p-TsCl | Triethylamine | Dichloromethane | 85.6 | [7] |
Visualizing the Workflow
Caption: Experimental workflow for the N-acylation of 1-amino-1-phenylpropan-2-ol.
Conclusion
The N-acylation of 1-amino-1-phenylpropan-2-ol is a straightforward and high-yielding transformation that can be reliably achieved using the Schotten-Baumann conditions. By carefully controlling the reaction parameters, particularly temperature and stoichiometry, selective N-acylation can be accomplished with minimal side product formation. The protocols and insights provided in this application note offer a solid foundation for researchers and scientists to synthesize a wide array of N-acylated 1-amino-1-phenylpropan-2-ol derivatives for further investigation in drug discovery and development programs.
References
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]
-
Regioselective N-acylation of Nitrogenous Heterocyclic Compounds under Solvent-Free Condition Catalysed by a Natural Clay. International Journal of ChemTech Research. [Link]
-
Schotten–Baumann reaction. Grokipedia. [Link]
- Selective n-acylation of amino alcohols.
-
SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. European Patent Office. [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]
-
Schotten–Baumann reaction. Wikipedia. [Link]
-
Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. ResearchGate. [Link]
-
Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]
Sources
- 1. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: Electrocatalytic Radical Cross-Couplings for the Synthesis of Amino Alcohols
Introduction: A Paradigm Shift in Amino Alcohol Synthesis
Vicinal amino alcohols are privileged structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Their biological activity is often intrinsically linked to their specific stereochemistry, making the development of efficient and stereoselective synthetic methods a paramount objective in modern organic chemistry.[4][5] Traditional synthetic routes to these valuable compounds often rely on multi-step sequences involving extensive use of protecting groups and pre-functionalized starting materials, which can be inefficient and generate significant chemical waste.[1][3][6]
Electrocatalysis has emerged as a powerful and sustainable platform for organic synthesis, offering unique opportunities to generate highly reactive radical intermediates under mild conditions.[7][8][9] This guide details a cutting-edge approach that leverages electrocatalytic radical cross-couplings for the direct and stereoselective synthesis of amino alcohols. By harnessing the power of electricity to drive challenging chemical transformations, this methodology offers a more streamlined and modular route to these important molecules, paving the way for rapid discovery and development of new chemical entities.[1][10]
Core Principles: The Logic of Electrocatalytic Radical Cross-Coupling
At its heart, this synthetic strategy involves the electrochemical generation of radical species from readily available precursors, followed by their controlled cross-coupling to form the desired carbon-carbon or carbon-heteroatom bonds. Unlike traditional ionic reactions, radical-based methodologies can enable bond disconnections that are otherwise inaccessible, leading to more convergent and efficient synthetic pathways.[2][6]
The key advantages of employing an electrocatalytic approach include:
-
Mild Reaction Conditions: Electrochemical reactions are typically conducted at room temperature and ambient pressure, preserving sensitive functional groups that might not be compatible with harsher traditional methods.[8]
-
High Functional Group Tolerance: The chemoselectivity of radical processes often allows for the coupling of complex molecules without the need for extensive protecting group manipulations.[1][6]
-
Sustainability: By using electrons as a traceless reagent, electrochemistry minimizes the use of stoichiometric chemical oxidants or reductants, leading to a greener chemical process.[7][9]
-
Scalability: Electrochemical reactions can be readily scaled up, with demonstrated examples of gram-scale synthesis in both batch and continuous flow setups.[1][2][3]
Mechanistic Insights
The general mechanism for the electrocatalytic radical cross-coupling synthesis of amino alcohols involves the following key steps, often mediated by a transition metal catalyst such as nickel:
-
Generation of the Amino Radical Precursor: A chiral amino acid derivative, such as a serine-derived carboxylic acid, is oxidized at the anode to generate a carboxyl radical, which then undergoes facile decarboxylation to form a key α-amino radical.
-
Catalytic Cycle: A low-valent transition metal catalyst (e.g., Ni(0)) is electrochemically generated at the cathode. This catalyst then engages with an organic electrophile (e.g., an aryl or alkyl halide) via oxidative addition.
-
Radical Capture and Reductive Elimination: The α-amino radical is trapped by the organometallic intermediate. The resulting high-valent metal complex then undergoes reductive elimination to forge the new C-C bond and regenerate the active catalyst, thus closing the catalytic cycle.
Caption: Generalized mechanism of Ni-catalyzed electrocatalytic radical cross-coupling.
Experimental Protocols
The following protocols provide a detailed guide for setting up and performing the electrocatalytic synthesis of a representative amino alcohol.
Materials and Equipment
-
Electrochemical Cell: An undivided glass vial (e.g., 20 mL) equipped with a screw cap and septum is suitable for small-scale reactions. For larger scales, an H-type divided cell or a flow reactor can be employed.[1][2]
-
Electrodes:
-
Anode: Reticulated vitreous carbon (RVC) or graphite felt.
-
Cathode: Nickel foam or a nickel plate.
-
-
Power Supply: A constant current potentiostat/galvanostat.
-
Reagents and Solvents: All reagents and solvents should be of high purity and dried according to standard laboratory procedures.
-
Inert Atmosphere: A glovebox or Schlenk line for handling air- and moisture-sensitive reagents.
Protocol 1: General Procedure for Electrocatalytic Amino Alcohol Synthesis (Batch Process)
This protocol describes the coupling of a serine-derived N-acyl amino acid with an aryl bromide.
1. Cell Assembly: a. In an inert atmosphere glovebox, place a magnetic stir bar into a 20 mL oven-dried vial. b. Insert the anode (RVC) and cathode (Ni foam), ensuring they do not touch. The electrodes should be positioned parallel to each other. c. Seal the vial with a screw cap fitted with a septum.
2. Reagent Preparation and Addition: a. To the vial, add the serine-derived N-acyl amino acid (1.0 equiv.), the aryl bromide (1.5 equiv.), and a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.1 M). b. Add a ligand, for example, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 0.2 equiv.). c. Add the solvent system, typically a mixture of a polar aprotic solvent like dimethylformamide (DMF) and a co-solvent.
3. Electrolysis: a. Connect the electrodes to the potentiostat (Anode to the positive terminal, Cathode to the negative terminal). b. Stir the reaction mixture vigorously. c. Apply a constant current (e.g., 10 mA) for the specified reaction time (typically 8-16 hours). The progress of the reaction can be monitored by TLC or LC-MS.
4. Work-up and Purification: a. Upon completion, disconnect the power supply. b. Remove the electrodes from the reaction mixture. c. Dilute the mixture with ethyl acetate and water. d. Separate the organic layer and wash it sequentially with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel to obtain the desired amino alcohol.
Caption: Step-by-step experimental workflow for amino alcohol synthesis.
Data Presentation: Representative Reaction Parameters and Outcomes
The following table summarizes typical reaction conditions and outcomes for the electrocatalytic synthesis of various amino alcohols.
| Entry | Amino Acid Precursor | Coupling Partner | Ligand | Solvent | Yield (%) | d.r. |
| 1 | N-Boc-Ser-OH | 4-Bromotoluene | dtbbpy | DMF/MeOH | 85 | >20:1 |
| 2 | N-Cbz-Ser-OH | 1-Bromo-4-fluorobenzene | dtbbpy | DMA/t-AmylOH | 78 | >20:1 |
| 3 | N-Boc-Thr-OH | 2-Bromonaphthalene | dtbbpy | NMP/HFIP | 82 | 15:1 |
| 4 | N-Boc-Ser-OH | 1-Iodoadamantane | dtbbpy | DMF/MeOH | 70 | >20:1 |
Yields are for isolated products. d.r. = diastereomeric ratio.
Applications in Drug Development
The modularity and high stereoselectivity of this electrocatalytic method make it particularly attractive for applications in drug discovery and development.[1] Amino alcohols are key components of numerous FDA-approved drugs, including antivirals, antibiotics, and cardiovascular agents.[11][][13] The ability to rapidly synthesize libraries of structurally diverse amino alcohol derivatives can significantly accelerate the identification of new drug candidates.[3][6]
Furthermore, this method allows for the late-stage functionalization of complex molecules, a crucial strategy in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.[14] The mild reaction conditions are compatible with a wide range of sensitive functional groups commonly found in drug molecules.
Troubleshooting and Safety Considerations
-
Low Yields:
-
Ensure all reagents and solvents are anhydrous.
-
Check the integrity of the electrical connections.
-
Optimize the current density and reaction time.
-
Consider using a divided cell to prevent product oxidation at the anode.
-
-
Poor Diastereoselectivity:
-
The choice of N-protecting group on the amino acid can influence stereoselectivity.
-
Solvent polarity can also play a role; screen different solvent systems.
-
-
Safety:
-
Electrochemical reactions should be conducted in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Exercise caution when working with electricity. Ensure the power supply is properly grounded.
-
Conclusion
Electrocatalytic radical cross-coupling represents a significant advancement in the synthesis of chiral amino alcohols. This methodology provides a direct, efficient, and stereoselective route to these valuable compounds from simple and readily available starting materials. The mild reaction conditions, broad functional group tolerance, and scalability of this approach make it a powerful tool for researchers in academia and industry, particularly in the field of drug development. As the field of synthetic organic electrochemistry continues to evolve, we can expect to see even more innovative applications of this technology in the synthesis of complex and medicinally relevant molecules.[15][16]
References
- Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed,
- Amino Alcohols. Alfa Chemistry,
- Amino Alcohol. BOC Sciences,
- Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings.
- Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings.
- Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv,
- Electrochemical Umpolung Enabled Radical–Radical Cross-Coupling Between Electron-Deficient Methylarenes and Aldehydes. CCS Chemistry,
- Recent advances in electrochemical oxidative cross-coupling with hydrogen evolution involving radicals. Chemical Society Reviews,
- Regioselective Radical Amino-Functionalizations of Allyl Alcohols via Dual Catalytic Cross-Coupling. [Source not available],
- Radical–Radical Cross-Coupling Reactions. [Source not available],
- Electrochemical radical-polar crossover. Science China Chemistry,
- Harnessing Radical Chemistry via Electrochemical Transition Metal Catalysis.
- Amino Alcohols. Journal of Alcohol,
- Turning alcohol into key ingredients for new medicines. ScienceDaily,
- Paired Electro-Synthesis of Remote Amino Alcohols with/in H2O.
- Biologically active amino alcohols.
- Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. NSF Center for Synthetic Organic Electrochemistry,
- Synthesis of 1,2-amino alcohols. Organic Chemistry Portal,
- Recent Advances in Enantioselective Catalytic Electrochemical Organic Transform
- Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews,
- Modern Strategies in Electroorganic Synthesis. Chemical Reviews,
- The synthesis of remote amino alcohols and their applications. A....
- discovery and synthesis of chiral amino alcohols. Benchchem,
Sources
- 1. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in electrochemical oxidative cross-coupling with hydrogen evolution involving radicals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Harnessing Radical Chemistry via Electrochemical Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings [csoe.mst.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to Continuous Flow Synthesis of Pharmaceutical Amino Alcohols
Introduction: The Imperative for Flow Chemistry in Amino Alcohol Synthesis
Chiral amino alcohols are fundamental building blocks in a vast array of active pharmaceutical ingredients (APIs), prized for their ability to impart specific stereochemistry and biological activity.[1][2] Traditional batch manufacturing of these critical intermediates, however, is often beset by challenges including long reaction times, safety concerns with hazardous reagents and exothermic reactions, and difficulties in achieving high stereoselectivity and purity.[3][4] Continuous flow chemistry has emerged as a transformative technology in pharmaceutical manufacturing, offering precise control over reaction parameters, enhanced safety, and the potential for streamlined, multi-step syntheses.[3][5][6][7] This guide provides a detailed exploration of the principles and practical applications of continuous flow processes for the synthesis of pharmaceutical-grade amino alcohols, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design, present validated protocols, and offer insights into building robust, self-validating continuous manufacturing systems.
Pillar I: The Strategic Advantages of Continuous Flow for Amino Alcohol Synthesis
The decision to transition from batch to continuous flow processing is underpinned by a compelling set of scientific and practical advantages, particularly for the synthesis of complex chiral molecules like amino alcohols.
-
Enhanced Safety and Reaction Control: Flow reactors, with their high surface-area-to-volume ratios, enable superior heat transfer, mitigating the risks associated with highly exothermic reactions common in amino alcohol synthesis.[4][6][7] The small reaction volumes inherent to flow systems also minimize the potential impact of hazardous events.[3][4]
-
Improved Selectivity and Yield: The precise control over temperature, pressure, and residence time in a continuous flow setup allows for the fine-tuning of reaction conditions to favor the desired product and minimize the formation of impurities.[7] This level of control is often difficult to achieve in large batch reactors.
-
Accelerated Process Development and Scalability: Flow chemistry facilitates rapid optimization of reaction parameters through automated systems.[8][9] Scaling up a continuous process is typically more straightforward than in batch production, as it often involves running the system for longer durations or "numbering up" by running multiple reactors in parallel.[3][4]
-
Integration of In-line Analysis and Purification: Continuous flow systems are amenable to the integration of in-line analytical tools (e.g., FTIR, HPLC) for real-time reaction monitoring and process control.[5][8][10] This allows for immediate adjustments to maintain optimal conditions and ensure consistent product quality. Furthermore, in-line purification techniques can be seamlessly incorporated to remove byproducts and unreacted starting materials, leading to a more streamlined and efficient overall process.[9][11][12]
Pillar II: Core Methodologies for Continuous Amino Alcohol Synthesis
Several powerful synthetic strategies for producing chiral amino alcohols have been successfully adapted to continuous flow processes. Here, we explore two of the most impactful approaches: asymmetric hydrogenation and biocatalysis.
Asymmetric Hydrogenation in Continuous Flow
Asymmetric hydrogenation is a cornerstone of modern pharmaceutical synthesis for establishing chirality.[13] Performing these reactions in a continuous flow setup offers significant benefits, including improved catalyst stability and efficiency.
Conceptual Workflow:
A typical continuous flow asymmetric hydrogenation process involves the precise mixing of a prochiral substrate (e.g., an aminoketone) with a chiral catalyst solution, followed by the introduction of hydrogen gas under pressure. The reaction mixture then flows through a heated or cooled reactor coil to achieve the desired conversion and enantioselectivity.
Caption: Workflow for continuous asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of a β-Aminoketone
This protocol is a representative example for the synthesis of a chiral γ-aminoalcohol, a key intermediate in many pharmaceuticals.[13]
Materials and Equipment:
-
Syringe pumps for precise liquid delivery
-
Mass flow controller for hydrogen gas
-
T-mixer for efficient reagent mixing
-
Coil reactor (e.g., PFA or stainless steel)
-
Temperature controller (heating/cooling unit)
-
Back pressure regulator to maintain reaction pressure
-
In-line FTIR spectrometer with a high-pressure flow cell
-
Chiral HPLC system for at-line or in-line analysis
-
β-aminoketone substrate
-
Chiral rhodium-based catalyst (e.g., Rh-Josiphos)[14]
-
Anhydrous, degassed solvent (e.g., toluene, methanol)
-
High-purity hydrogen gas
Procedure:
-
System Preparation: Assemble the continuous flow reactor system as depicted in the workflow diagram. Ensure all connections are secure and leak-tested. Purge the entire system with an inert gas (e.g., nitrogen or argon).
-
Reagent Preparation:
-
Prepare a solution of the β-aminoketone substrate in the chosen solvent at the desired concentration (e.g., 0.1 M).
-
Prepare a solution of the chiral catalyst at the appropriate concentration to achieve the desired substrate-to-catalyst ratio (e.g., S/C 750).[13]
-
-
Reaction Initiation:
-
Begin pumping the solvent through the system at the calculated flow rate to achieve the target residence time.
-
Set the temperature controller to the desired reaction temperature (e.g., 55 °C).[14]
-
Set the back pressure regulator to the target pressure (e.g., 65 bar).[13]
-
Introduce the hydrogen gas at a controlled flow rate.
-
-
Steady-State Operation:
-
Once the system has stabilized with the solvent and hydrogen, switch the pumps to deliver the substrate and catalyst solutions.
-
Allow the system to reach a steady state, which can be monitored by the in-line FTIR by observing the disappearance of the ketone carbonyl stretch and the appearance of the alcohol O-H stretch.
-
-
Data Collection and Analysis:
-
Collect samples at regular intervals after the back pressure regulator for analysis by chiral HPLC to determine conversion and enantiomeric excess (ee).
-
Continuously record in-line FTIR data to monitor reaction progress and stability.
-
-
Shutdown:
-
Upon completion of the run, switch the pumps back to delivering pure solvent to flush the system.
-
Safely vent the hydrogen gas and reduce the system pressure.
-
Power down the heaters and pumps.
-
Data Presentation:
| Parameter | Value | Rationale |
| Temperature | 55 °C | Optimized for catalyst activity and stability.[14] |
| Pressure | 65 bar | Ensures sufficient hydrogen solubility and prevents bubble formation.[13] |
| Residence Time | < 5 minutes | A short residence time minimizes thermal degradation and maximizes throughput.[13] |
| Substrate/Catalyst Ratio | 750 | Balances reaction rate with catalyst cost.[13] |
| Expected Conversion | >96% | Demonstrates high reaction efficiency.[13] |
| Expected Enantiomeric Excess | up to 91% | Indicates excellent stereochemical control.[13] |
Biocatalysis in Continuous Flow
Enzyme-catalyzed reactions offer exceptional selectivity under mild conditions, making them an attractive green chemistry approach for synthesizing chiral amino alcohols.[1][15][16] Immobilizing enzymes in a packed-bed reactor allows for their continuous reuse, significantly improving process economics.[17][18]
Conceptual Workflow:
In a typical biocatalytic flow process, a solution of the starting materials is pumped through a column packed with an immobilized enzyme. The product stream is then collected for further processing or analysis. For multi-step enzymatic cascades, multiple packed-bed reactors can be connected in series.[1][2]
Caption: Cascading biocatalytic synthesis in continuous flow.
Experimental Protocol: Two-Step Enzymatic Synthesis of a Chiral Amino Alcohol
This protocol describes a cascaded process coupling a transketolase and a transaminase to produce a chiral amino alcohol from simple, achiral starting materials.[1]
Materials and Equipment:
-
HPLC pumps for accurate liquid delivery
-
Packed-bed columns
-
Immobilized transketolase and transaminase (e.g., on epoxy resins)
-
Temperature-controlled column housings or water bath
-
In-line UV-Vis detector or at-line HPLC for reaction monitoring
-
Starting materials (e.g., a suitable keto-donor and amino-donor)
-
Buffer solutions at optimal pH for each enzyme
Procedure:
-
Enzyme Immobilization and Reactor Packing:
-
Immobilize the transketolase and transaminase on a suitable support material following established procedures.[19]
-
Carefully pack the immobilized enzymes into separate columns to create the packed-bed reactors.
-
-
System Setup:
-
Connect the pumps, packed-bed reactors, and analytical equipment in series as shown in the workflow diagram.
-
Equilibrate the columns by pumping the respective reaction buffers through them.
-
-
Reaction Execution:
-
Prepare the substrate solutions in the appropriate buffers.
-
Pump the substrate solutions through the first packed-bed reactor (transketolase) at a flow rate that allows for complete conversion (e.g., residence time < 10 minutes).[1]
-
The effluent from the first reactor, containing the intermediate product, is then directly fed into the second packed-bed reactor (transaminase).
-
Optimize the flow rate through the second reactor to achieve full conversion to the final amino alcohol product (e.g., residence time of ~2 hours).[1]
-
-
Monitoring and Purification:
-
Product Isolation:
-
Collect the purified organic phase containing the product.
-
The solvent can be removed under reduced pressure to yield the pure chiral amino alcohol.
-
Data Presentation:
| Enzyme | Reaction Time (Continuous Flow) | Volumetric Activity | Key Optimization |
| Transketolase | < 10 minutes | 3.25 U/mL | Compartmentalization to avoid inhibition.[1] |
| Transaminase | ~ 2 hours | 10.8 U/mL | Optimization of individual reaction conditions.[1] |
Pillar III: Self-Validation through Integrated Process Analytical Technology (PAT)
A key principle of modern pharmaceutical manufacturing is the implementation of Process Analytical Technology (PAT) to ensure quality is built into the process rather than tested for at the end. Continuous flow synthesis is exceptionally well-suited for the integration of PAT.[5][8]
-
Real-Time Monitoring: In-line spectroscopic techniques such as FTIR and Raman can provide real-time data on reactant consumption and product formation, allowing for immediate detection of any deviations from the desired reaction profile.[10]
-
Automated Feedback Control: The data from in-line analytical tools can be fed into a control system that automatically adjusts process parameters (e.g., temperature, flow rate) to maintain the reaction within its optimal window. This creates a self-validating system that ensures consistent product quality.
-
In-line Purification and Quality Control: Integrating purification steps like liquid-liquid extraction, scavenger resins, or continuous crystallization directly into the flow path removes impurities as they are formed.[9][11][12] This not only streamlines the process but also prevents downstream contamination and simplifies final product isolation.
Conclusion
The adoption of continuous flow processes for the synthesis of pharmaceutical amino alcohols represents a paradigm shift from traditional batch manufacturing. By leveraging the principles of enhanced reaction control, process intensification, and integrated analytics, researchers and drug development professionals can develop safer, more efficient, and highly reproducible manufacturing routes for these critical API building blocks. The protocols and methodologies outlined in this guide provide a robust framework for harnessing the power of flow chemistry to accelerate pharmaceutical innovation.
References
- Integrating continuous flow synthesis with in-line analysis and data generation. (2021). Organic and Biomolecular Chemistry, 16(32), 5946-5954.
- Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. (n.d.). Biotechnology and Bioengineering.
- Inline purification in continuous flow synthesis – opportunities and challenges. (2022). Beilstein Journal of Organic Chemistry, 18, 1720-1740.
- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (2021). Green Chemistry, 23(15), 5345-5385.
- (PDF) Inline purification in continuous flow synthesis – opportunities and challenges. (2022).
- Integrating continuous flow synthesis with in-line analysis and data generation | Request PDF. (2018).
- Biocatalysis in Continuous-Flow Microfluidic Reactors. (n.d.). Docta Complutense.
- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermedi
- Asymmetric hydrogenation of β‐aminoketone 1 to chiral γ‐aminoalcohol 2... (n.d.).
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). Biomolecules, 3(3), 741-777.
- Continuous flow bioc
- In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (2019). ACS Medicinal Chemistry Letters, 10(11), 1506-1510.
- Continuous Flow Biocatalysis. (2018).
- Flow Chemistry in the Pharmaceutical Industry. (n.d.). Syrris.
- Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. (2020). Molecules, 25(19), 4447.
- Continuous and convergent access to vicinyl amino alcohols. (2015).
- Development of Continuous Flow Systems to Access Secondary Amines Through Previously Incompatible Biocatalytic Cascades. (2021).
- A Flow Process Built upon a Batch Foundation—Preparation of a Key Amino Alcohol Intermediate via Multistage Continuous Synthesis. (2020). Organic Process Research & Development, 24(6), 1028-1038.
- Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (2016). Organic Process Research & Development, 20(2), 346-377.
- Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022).
- Continuous Flow Synthesis of Amino Alcohols Using Microreactors. (n.d.). MIT Technology Licensing Office.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). Biomolecules, 3(3), 741-777.
- Asymmetric reactions in continuous flow. (2009). Beilstein Journal of Organic Chemistry, 5, 13.
- Asymmetric reactions in continuous flow. (2009). Beilstein Journal of Organic Chemistry, 5, 13.
- Continuous flow biocatalysis: Production and in-line purification of amines by immobilised transaminase from Halomonas elongata | Request PDF. (2020).
- Application of reactor engineering concepts in continuous flow chemistry: a review. (2021). Journal of the Iranian Chemical Society, 18(5), 1015-1049.
- Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. (2018). Anais da Academia Brasileira de Ciências, 90(1 suppl 1), 931-970.
- Revolutionizing Pharma Production with Continuous Flow Chemistry. (2024). Aurigene Pharmaceutical Services.
- Continuous Flow Reactors. (n.d.). Syrris.
- Flow chemistry applied to the preparation of small molecules potentially useful as therapeutic agents. (n.d.). AIR Unimi.
- Flow Asymmetric Propargylation: Development of Continuous Processes for the Preparation of a Chiral β-Amino Alcohol. (2017).
- Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. (2014). Beilstein Journal of Organic Chemistry, 10, 1236-1244.
- WO2011056929A1 - Continuous flow synthesis of amino alcohols using microreactors. (2011).
Sources
- 1. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docta.ucm.es [docta.ucm.es]
- 3. syrris.com [syrris.com]
- 4. scielo.br [scielo.br]
- 5. Integrating continuous flow synthesis with in-line analysis and data generation [researchrepository.ucd.ie]
- 6. mdpi.com [mdpi.com]
- 7. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. researchgate.net [researchgate.net]
- 9. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis [beilstein-journals.org]
- 11. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Asymmetric reactions in continuous flow [beilstein-journals.org]
- 15. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
- 16. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Continuous Flow Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield and Purity in 1-Amino-1-Phenylpropan-2-Ol Synthesis
Welcome to the technical support center for the synthesis of 1-amino-1-phenylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for both yield and stereochemical purity. 1-Amino-1-phenylpropan-2-ol, with its two chiral centers, gives rise to four stereoisomers (norephedrine and norpseudoephedrine), which are valuable chiral building blocks in organic synthesis and key components in various pharmaceutical agents.[1][2] Achieving high diastereomeric and enantiomeric purity is often the most significant challenge, alongside maximizing reaction yield.
This document provides answers to frequently asked questions and detailed troubleshooting guides based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 1-amino-1-phenylpropan-2-ol?
There are several established routes, each with distinct advantages and challenges:
-
Reductive Amination of a Ketone Precursor: This is a highly versatile and common method. It typically starts with a precursor like 1-phenyl-1,2-propanedione or 1-hydroxy-1-phenyl-2-propanone, which is reacted with an amine source (like ammonia or an ammonia equivalent) and a reducing agent.[3][4][5] The choice of reducing agent is critical for selectivity and yield.[6][7]
-
Reduction of an Oxime Intermediate: This route involves the oximation of a suitable ketone precursor (e.g., 1-hydroxy-1-phenyl-2-propanone) to form an oxime, which is then reduced to the corresponding amino alcohol.[8] Careful selection of the reducing catalyst is necessary to prevent the over-reduction and cleavage of the N-O bond, which would yield the primary amine as a side product.[9]
-
Biocatalytic Synthesis: This modern approach utilizes enzymes, such as transaminases or whole-cell systems like baker's yeast, to achieve high stereoselectivity.[1][10][11] These methods can convert prochiral ketones into specific chiral amino alcohols with excellent enantiomeric excess, which is often difficult to achieve through traditional chemical methods.[12][13]
-
Direct Synthesis from Benzaldehyde: A more direct route involves the reaction of benzaldehyde with the amino acid L-alanine at elevated temperatures.[14][15] While synthetically straightforward, this method can suffer from lower yields and requires careful temperature control to manage the evolution of CO2.[16]
Q2: How can I control the stereochemistry of the final product?
Controlling the two chiral centers is paramount. The strategy depends heavily on the chosen synthetic route:
-
Asymmetric Catalysis: Employing chiral catalysts during a reduction or amination step can induce stereoselectivity. Asymmetric transfer hydrogenation using well-defined chiral Rhodium complexes, for instance, can prepare specific stereoisomers with high selectivity.[17]
-
Biocatalysis: As mentioned, enzymes are inherently chiral and provide one of the most effective methods for producing enantiomerically pure amino alcohols.[18][19] For example, ω-transaminases can be used for the stereoselective amination of ketone precursors.[12]
-
Substrate Control: Starting with an enantiomerically pure precursor, such as L-(R)-phenylacetylcarbinol (L-PAC) produced via fermentation, can direct the stereochemical outcome of subsequent reactions like reductive amination.[4][20]
-
Diastereomeric Resolution: If a mixture of diastereomers is formed, they can often be separated by fractional crystallization of their salts (e.g., benzoate or hydrochloride salts) due to differences in solubility.[8]
Q3: What are the most common side reactions that lower yield and purity?
-
Over-reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) can reduce the desired hydroxyl group or, in the case of oxime reduction, cleave the N-O bond to form primary amines.[9][21]
-
Epimerization: The stereocenter alpha to the carbonyl group in ketone intermediates can be susceptible to epimerization under acidic or basic conditions, leading to a loss of stereochemical purity.
-
Aldol Condensation: Ketone starting materials can undergo self-condensation, especially under basic conditions, leading to complex impurities.[6]
-
Racemization: The final product may racemize under harsh work-up or purification conditions (e.g., high heat or extreme pH).
Q4: How should I monitor the reaction's progress effectively?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the consumption of the starting material and the formation of the product.[11] For more quantitative analysis and to check for the formation of intermediates or side products, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis, categorized by the stage of the experiment.
Category 1: Reaction Performance Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Reducing Agent/Catalyst: Hydride reagents can degrade with moisture; hydrogenation catalysts can be poisoned. 2. Incorrect Reaction Temperature: The reaction may have too high an activation energy or be too slow at the chosen temperature. 3. Poor Quality Reagents: Starting materials or solvents may contain impurities that inhibit the reaction. | 1. Use freshly opened hydride reagents or a fresh batch of catalyst. For catalytic hydrogenations, ensure the system is free of catalyst poisons (e.g., sulfur compounds).[4][22] 2. Gradually increase the temperature while monitoring with TLC. Consult literature for the optimal temperature range for your specific reaction.[14] 3. Verify the purity of starting materials via NMR or GC-MS. Use anhydrous solvents when required. |
| Formation of Multiple Side Products | 1. Non-Selective Reducing Agent: A strong reducing agent like NaBH4 may reduce the starting ketone before imine formation in a one-pot reductive amination.[7] 2. Temperature Too High: Elevated temperatures can promote side reactions like aldol condensations or decomposition.[16] 3. Incorrect Stoichiometry: An excess of one reactant can lead to undesired follow-on reactions. | 1. Switch to a more selective reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are excellent choices as they preferentially reduce the protonated imine over the ketone.[6][7] 2. Maintain strict temperature control using an oil bath or cryocooler. 3. Re-verify all calculations and ensure precise measurement of all reagents. |
Category 2: Product Purity & Stereoselectivity Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product is a Mixture of Diastereomers | 1. Non-Stereoselective Reaction: The chosen synthetic method does not control the formation of the second chiral center. 2. Epimerization During Work-up: The use of strong acid or base can cause the stereocenter alpha to the phenyl group to epimerize. | 1. The most robust solution is to adopt a stereoselective synthetic route, such as using a biocatalyst or an asymmetric hydrogenation catalyst.[13][17] 2. Perform the work-up under neutral or mildly acidic/basic conditions and at low temperatures. Buffer the solution if necessary. |
| Product Contaminated with Unreacted Ketone | 1. Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine/water may not favor the imine. 2. Insufficient Reducing Agent: Not enough hydride was available to reduce all the formed imine. | 1. If using a one-pot method, consider adding a dehydrating agent like molecular sieves to drive the imine formation equilibrium forward.[6] 2. Increase the molar equivalents of the reducing agent (e.g., from 1.1 eq to 1.5 eq) and allow for sufficient reaction time. |
Category 3: Work-up & Isolation Challenges
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Difficulty Isolating Product via Extraction | 1. Emulsion Formation: Vigorous shaking of biphasic mixtures can lead to stable emulsions. 2. High Water Solubility: The amino alcohol, especially as a salt, may have significant solubility in the aqueous phase. | 1. Gently invert the separatory funnel instead of shaking vigorously. To break an existing emulsion, add a small amount of brine (saturated NaCl solution). 2. Ensure the aqueous layer is sufficiently basic (pH > 10) to convert the amine salt to the freebase, which is more soluble in organic solvents. Perform multiple extractions with smaller volumes of solvent.[20] |
| Product Fails to Crystallize | 1. Presence of Impurities: Oily impurities can inhibit crystal lattice formation. 2. Incorrect Solvent System: The chosen solvent may be too good a solvent for the product, or it may not be suitable for inducing crystallization. | 1. Attempt purification by column chromatography first to remove impurities, then try crystallization again. 2. Perform a systematic screen of different solvents and solvent mixtures (e.g., 2-propanol, ethanol/ether, acetone/hexane). Cooling the solution slowly and scratching the inside of the flask can help induce nucleation.[20] |
Experimental Protocols & Data
Data Summary: Comparison of Common Synthetic Precursors
| Precursor | Key Reagents | Typical Yield Range | Stereocontrol | Reference |
| 1-Phenyl-1,2-propanedione | NH3, H2/Catalyst | 60-80% | Low (without chiral catalyst) | [1] |
| (R)-Phenylacetylcarbinol | Benzylamine, H2/Pd/C | 70-90% | High (Substrate-controlled) | [20] |
| 1-Hydroxy-1-phenyl-2-propanone Oxime | Ni/Al Alloy, NaOH | 50-70% | Moderate | [8] |
| Benzaldehyde & L-Alanine | Heat | 25-40% | Low | [15] |
Protocol 1: Synthesis via Reductive Amination of (R)-Phenylacetylcarbinol (L-PAC)
This protocol is adapted from established methods for the stereoselective synthesis of (1R,2S)-norephedrine.[20]
Step 1: Reductive Amination
-
To a hydrogenation reactor, add L-(R)-phenylacetylcarbinol (1 equivalent).
-
Add methanol as the solvent (approx. 2-3 mL per gram of L-PAC).
-
Add benzylamine (1.1-1.2 equivalents).
-
Add 5% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of L-PAC).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 5-10 kg/cm ²).
-
Stir the mixture at a controlled temperature (e.g., 5-25°C) for 4-8 hours, or until hydrogen uptake ceases.
-
Monitor the reaction by TLC or GC to confirm the consumption of the starting material.
-
Once complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol.
Step 2: Debenzylation (Hydrogenolysis)
-
Dissolve the crude N-benzylated intermediate in methanol.
-
Add 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's catalyst), which is effective for debenzylation.
-
Pressurize the reactor with hydrogen (e.g., 5 kg/cm ²) and stir at room temperature for 6-12 hours.
-
Monitor the reaction for the disappearance of the intermediate.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to yield crude 1-amino-1-phenylpropan-2-ol.
Step 3: Purification
-
Dissolve the crude product in a suitable solvent like 2-propanol.[20]
-
Add a solution of HCl in methanol or isopropanol to precipitate the hydrochloride salt.
-
Cool the mixture to induce crystallization.
-
Filter the crystals, wash with cold solvent, and dry under vacuum to obtain pure L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol hydrochloride.
Visualizations
Caption: Troubleshooting flowchart for low yield.
Caption: Workflow for stereoselective synthesis.
References
-
PrepChem.com. (n.d.). Synthesis of 1-phenylpropane-1,2-dione. Retrieved from [Link]
-
Ohta, H., Kobayashi, N., & Ozaki, K. (1989). Synthesis of Optically Active 1-Phenyl-1, 2-propanediol by Use of Baker's Yeast. Agricultural and Biological Chemistry, 53(8), 2135-2140. [Link]
-
The Good Scents Company. (n.d.). 1-Phenyl-1,2-propanedione. Retrieved from [Link]
- CN106883109A - The synthetic method of the propanedione of 1 phenyl of novel photoinitiator 1,2. (2017).
-
Wikipedia. (n.d.). Phenylpropanolamine. Retrieved from [Link]
-
Chegg.com. (2017). Solved: How might a reductive amination be used to synthesize.... Retrieved from [Link]
-
Drugs.com. (n.d.). Phenylpropanolamine Side Effects. Retrieved from [Link]
-
One Part of Chemistry. (2013). Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. Retrieved from [Link]
-
Galaxy.ai. (2019). Understanding the Synthesis of Phenylpropanolamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are the side effects of Phenylpropanolamine Hydrochloride?. Retrieved from [Link]
-
R Discovery. (2018). Stereoselective synthesis of (1R, 2S)-norephedrine by recombinant whole-cell biocatalysts coupling acetohydroxyacid synthase I and ω-transaminase. Retrieved from [Link]
-
ResearchGate. (n.d.). A scalable and expedient method of preparing diastereomerically and enantiomerically enriched pseudonorephedrine from norephedrine. Retrieved from [Link]
-
Paradisi, F., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. [Link]
- EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. (2001).
-
ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]
-
Lee, H.-K., Kang, S., & Choi, E. B. (2012). Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from Wordpress. [Link]
-
Royal Society of Chemistry. (2014). Biocatalyzed asymmetric reduction of benzils to either benzoins or hydrobenzoins: pH dependent switch. Catalysis Science & Technology. [Link]
-
PubMed. (1980). Amphetamine-like reactions to phenylpropanolamine. JAMA. [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis of (1R, 2S)-Norephedrine by Recombinant Whole-Cell Biocatalysts Coupling Acetohydroxyacid Synthase I and ω-Transaminase. Retrieved from [Link]
-
ResearchGate. (n.d.). Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines. Retrieved from [Link]
- US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol. (2008).
-
Fel'dman, I. K., Bel'tsova, N. N., & Ginesina, A. A. (1962). Synthesis of Ephedrine and Methcathinone from Propionic Acid. Erowid. [Link]
-
YouTube. (2023). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. [Link]
- US3193581A - Process of preparing 1-phenyl-2-aminopropane. (1965).
-
ACS Publications. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. [Link]
-
McDaniel, C. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from [Link]
-
Wikipedia. (n.d.). Mephedrone. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
National Institutes of Health. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Synthesis of Ephedrine and Methcathinone from Propionic Acid. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). possible ppa synthesis. Retrieved from [Link]
- CN104119240A - Preparation method for (S)-(-)-alpha-methylaminopropiophenone. (2014).
-
YouTube. (2019). PHENYLPROPANOLAMINE SYNTHESIS. [Link]
- US6399828B1 - Preparation of amphetamines from phenylpropanolamines. (2002).
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Solved How might a reductive amination be used to | Chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google Patents [patents.google.com]
- 9. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Optically Active 1-Phenyl-1, 2-propanediol by Use of Baker's Yeast [jstage.jst.go.jp]
- 11. One Part of Chemistry: Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol [1chemistry.blogspot.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. galaxy.ai [galaxy.ai]
- 15. Sciencemadness Discussion Board - possible ppa synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. | Semantic Scholar [semanticscholar.org]
- 18. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol - Google Patents [patents.google.com]
- 21. people.chem.umass.edu [people.chem.umass.edu]
- 22. Synthesis of Ephedrine and Methcathinone from Propionic Acid [erowid.org]
Technical Support Center: Navigating the Scale-Up of Chiral Amino Alcohol Synthesis
Welcome to the Technical Support Center dedicated to addressing the multifaceted challenges encountered during the scale-up of chiral amino alcohol synthesis. Chiral amino alcohols are pivotal building blocks in the pharmaceutical industry, forming the backbone of numerous active pharmaceutical ingredients (APIs).[1][] Their synthesis, particularly the transition from laboratory-scale to industrial production, is fraught with complexities that demand a deep understanding of chemical principles and process optimization. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues and navigate the intricacies of scaling up these critical syntheses.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section is designed to address specific experimental issues in a direct question-and-answer format. Each answer delves into the root causes of the problem and provides a step-by-step methodology for resolution.
Reaction Kinetics and Stereoselectivity Issues
Question: My reaction is significantly slower at a larger scale, and I'm observing a decrease in enantiomeric excess (ee). What are the likely causes and how can I rectify this?
Answer: This is a common and often interconnected problem during scale-up. The root causes can be categorized into mixing inefficiency and thermal control issues.
-
Causality: In larger reactors, achieving homogenous mixing and uniform temperature distribution is challenging. Poor mixing can lead to localized "hot spots" or areas of high substrate/reagent concentration, which can alter reaction kinetics and promote side reactions or racemization.[3] Inadequate heat dissipation can cause temperature spikes, which may accelerate side reactions or lead to catalyst degradation, ultimately affecting both yield and enantioselectivity.
-
Troubleshooting Protocol:
-
Mixing Analysis:
-
Action: Evaluate the mixing efficiency of your reactor. This can be done by visual observation (if possible), or through computational fluid dynamics (CFD) modeling for larger systems.
-
Rationale: Ensure that the impeller design and agitation speed are sufficient to maintain a homogenous mixture. For biphasic reactions, proper mixing is crucial for efficient mass transfer between phases.
-
-
Thermal Management:
-
Action: Implement a more robust temperature control strategy. This may involve using a reactor with a better surface-area-to-volume ratio, employing a more efficient cooling system, or adjusting the rate of reagent addition.
-
Rationale: A controlled, gradual addition of reagents can help manage the exothermic nature of many reactions, preventing temperature fluctuations that can compromise stereoselectivity.[3]
-
-
Kinetic Re-evaluation:
-
Action: Perform a series of small-scale experiments that mimic the thermal and mixing conditions of the larger reactor to understand their impact on the reaction kinetics and ee.
-
Rationale: This data will help you to adjust reaction parameters such as temperature, concentration, and catalyst loading for the scaled-up process.
-
-
Question: I'm observing significant byproduct formation that wasn't present at the lab scale. How do I identify and mitigate this?
Answer: The appearance of new byproducts during scale-up often points to subtle changes in reaction conditions that favor alternative reaction pathways.
-
Causality: Longer reaction times, localized high concentrations of reactants due to inefficient mixing, or temperature variations can all contribute to the formation of unexpected impurities. For instance, in reductive amination reactions, the formation of dialkylated amines or reduction of the carbonyl group to an alcohol are common side reactions.[][4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for byproduct formation.
Catalyst Performance and Stability
Question: My catalyst (homogeneous or heterogeneous) is showing decreased activity and/or selectivity on a larger scale. What should I investigate?
Answer: Catalyst deactivation is a critical challenge in scaling up catalytic asymmetric reactions. The causes can be multifaceted.
-
Causality:
-
Homogeneous Catalysts: Deactivation can occur through aggregation, precipitation, or reaction with impurities present in the starting materials or solvents at a larger scale.
-
Heterogeneous Catalysts: Deactivation can be caused by poisoning from impurities, physical blocking of active sites (fouling), or structural changes in the catalyst support.
-
Biocatalysts (Enzymes): Enzymes can be sensitive to shear stress from vigorous mixing in large reactors, as well as variations in pH and temperature.[5][6] Substrate or product inhibition can also be more pronounced at higher concentrations.
-
-
Troubleshooting Table:
| Catalyst Type | Potential Cause of Deactivation | Recommended Action |
| Homogeneous | Impurities in starting materials/solvents | Purify starting materials and solvents before use. |
| Catalyst precipitation | Re-evaluate solvent system for better catalyst solubility. | |
| Ligand degradation | Operate at lower temperatures if possible; ensure inert atmosphere. | |
| Heterogeneous | Catalyst poisoning | Identify and remove the poison from the feedstock. |
| Leaching of active metal | Consider a different support or immobilization technique. | |
| Mechanical attrition | Use a more robust catalyst support or gentler agitation. | |
| Biocatalyst | Shear stress from mixing | Optimize agitation speed; consider enzyme immobilization.[6] |
| pH or temperature instability | Implement tighter control of reaction pH and temperature. | |
| Substrate/product inhibition | Control substrate feed rate; consider in-situ product removal. |
Work-up and Purification Challenges
Question: I'm struggling with the isolation and purification of my chiral amino alcohol at a larger scale. The process is inefficient and I'm losing a significant amount of product.
Answer: Work-up and purification are often overlooked during initial process development but become critical at scale.
-
Causality: Emulsion formation during aqueous work-ups, difficult-to-remove byproducts, and challenges with crystallization are common issues. The solubility properties of amino alcohols can also complicate extraction and isolation.
-
Step-by-Step Purification Protocol Optimization:
-
Extraction Optimization:
-
Action: Screen different solvent systems for extraction. Consider using a solvent that provides a good partition coefficient for your product while minimizing the extraction of impurities.
-
Rationale: A well-chosen solvent can significantly improve extraction efficiency and reduce the need for subsequent purification steps.
-
-
Crystallization Development:
-
Action: If your product is a solid, invest time in developing a robust crystallization procedure. This includes screening for suitable crystallization solvents/anti-solvents, determining the optimal temperature profile, and controlling the rate of cooling.[7]
-
Rationale: Crystallization is a highly effective and scalable purification method that can often provide the desired enantiomeric purity.[7][]
-
-
Chromatography Scale-Up:
-
Action: If chromatography is necessary, transition from standard silica gel chromatography to a more scalable technique like preparative HPLC or supercritical fluid chromatography (SFC).[]
-
Rationale: While chromatography can be expensive, modern techniques like SFC are becoming more cost-effective and are well-suited for the large-scale purification of chiral compounds.[]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for chiral amino alcohols, and what are their respective scale-up advantages and disadvantages?
A1: There are several key strategies for synthesizing chiral amino alcohols, each with its own set of considerations for industrial application.[1][]
| Synthetic Route | Scale-Up Advantages | Scale-Up Disadvantages |
| Reduction of α-Amino Acids | Readily available and often inexpensive starting materials from the chiral pool.[1][10] | Limited to the stereochemistry of naturally available amino acids. Use of hazardous reducing agents like LiAlH4 poses safety risks at scale.[10] |
| Asymmetric Reduction of α-Amino Ketones | Can produce both enantiomers. High enantioselectivities are often achievable.[3] | Requires the synthesis of the prochiral ketone precursor. Catalyst cost and stability can be a concern. |
| Asymmetric Aminohydroxylation of Olefins | Atom-economical. Can provide access to a wide range of products. | Regioselectivity can be an issue.[1] The use of osmium-based catalysts raises toxicity and cost concerns. |
| Biocatalytic Methods (e.g., using Amine Dehydrogenases) | Highly selective (>99% ee often achieved).[4][11] Operates under mild conditions.[5][12] | Enzyme stability and activity can be challenging to maintain at scale.[6] Cofactor regeneration systems are often required.[5] |
Q2: How can I minimize racemization during the synthesis and work-up of my chiral amino alcohol?
A2: Minimizing racemization is crucial for maintaining the stereochemical integrity of your product.[3]
-
During Synthesis:
-
Temperature Control: Avoid excessive temperatures, as this can provide the energy for racemization to occur.
-
pH Control: Strongly acidic or basic conditions can facilitate the formation of achiral intermediates. Maintain the pH within a range where your product is stable.
-
Reaction Time: Minimize reaction times where possible. Prolonged exposure to reaction conditions can increase the likelihood of racemization.
-
-
During Work-up and Purification:
-
Avoid Harsh Conditions: Use mild acids and bases for extractions and pH adjustments.
-
Temperature: Perform work-up and purification steps at or below room temperature if your product is thermally sensitive.
-
Chromatography: Be mindful that some stationary phases (e.g., silica gel) can be slightly acidic and may cause racemization of sensitive compounds. Consider using a neutral support or a different purification technique.
-
Q3: What are the key safety considerations when scaling up the synthesis of chiral amino alcohols?
A3: Safety is paramount in any chemical synthesis, and the risks are often magnified at a larger scale.
-
Hazardous Reagents: Many synthetic routes employ hazardous reagents such as strong reducing agents (e.g., LiAlH4), organometallic compounds, and toxic catalysts.[10] A thorough risk assessment should be conducted, and appropriate handling procedures and personal protective equipment (PPE) must be used.
-
Thermal Runaway: Exothermic reactions pose a significant risk of thermal runaway if not properly controlled. Ensure that the cooling capacity of the reactor is sufficient to handle the heat generated by the reaction.
-
Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a build-up of pressure in a closed system. The reactor must be equipped with appropriate pressure relief systems.
-
Solvent Safety: Large quantities of flammable solvents are often used. Ensure that the production facility is properly ventilated and equipped with fire suppression systems.
Part 3: Experimental Protocols
Protocol 1: Asymmetric Reduction of an α-Amino Ketone
This protocol is a representative procedure for the enantioselective reduction of a protected α-amino ketone to the corresponding chiral amino alcohol using a CBS catalyst.[1]
-
Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).
-
Borane Addition: Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH3·THF) (1.2 equivalents) to the catalyst solution, maintaining the temperature at 0 °C. Stir for 15 minutes.
-
Substrate Addition: Dissolve the α-amino ketone substrate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[1]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.[1]
-
Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (MeOH) at 0 °C to destroy excess borane.[1]
-
Work-up: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.[1]
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.
References
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]
-
Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]
-
Chen, F. F., et al. (2022). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PMC. [Link]
-
Kwong, A. C. (2022). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. IDEALS. [Link]
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [Link]
-
ACS Publications. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]
-
Martinez-Torres, C., et al. (2025). Multi-step biocatalytic strategies for chiral amino alcohol synthesis. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. PMC. [Link]
-
Cao, Y., & Yang, G. (2014). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Applicable Chemistry. [Link]
-
Liu, R. Y., et al. (2019). Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. PMC. [Link]
-
Stache, E. E., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. [Link]
-
Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]
-
Babic, K., et al. (2006). Chiral separation of amino-alcohols using extractant impregnated resins. PubMed. [Link]
-
ResearchGate. (2022). Synthesis of chiral amino-alcohols. ResearchGate. [Link]
-
Ager, D. J., et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. [Link]
-
Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]
-
Roy, M., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. [Link]
-
Li, G., et al. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. PubMed. [Link]
-
Technobis. (2022). Advancements in chiral crystallization. Technobis. [Link]
-
Chen, F. F., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. [Link]
-
Guihard, G., et al. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments. [Link]
-
Petasis, N. A., et al. (2021). Chiral amino alcohols via catalytic enantioselective Petasis borono-Mannich reactions. ChemRxiv. [Link]
-
Li, Y., et al. (2024). Recent advances in catalytic asymmetric synthesis. PMC. [Link]
-
Li, K., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. [Link]
-
Li, K., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. [Link]
-
Petasis, N. A., et al. (2021). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono–Mannich Reactions. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]
-
El-Faham, A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Journal of Molecular Structure. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. crystallizationsystems.com [crystallizationsystems.com]
- 10. jocpr.com [jocpr.com]
- 11. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 12. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation and Regeneration in Hydrogenation Reactions
Welcome to the Technical Support Center for Catalyst Deactivation and Regeneration in Hydrogenation Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to catalyst performance during hydrogenation experiments. As Senior Application Scientists, we have compiled this resource to combine technical accuracy with practical, field-proven insights.
// Main Node Deactivation [label="Catalyst Deactivation", pos="0,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Deactivation Mechanisms Poisoning [label="Poisoning", pos="-3,0!", fillcolor="#4285F4"]; Coking [label="Coking/Fouling", pos="-1,0!", fillcolor="#4285F4"]; Thermal [label="Thermal Degradation", pos="1,0!", fillcolor="#4285F4"]; Mechanical [label="Mechanical Failure", pos="3,0!", fillcolor="#4285F4"];
// Sub-mechanisms for Poisoning P_sub1 [label="Strong Chemisorption", pos="-4,-2!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; P_sub2 [label="Active Site Blocking", pos="-2,-2!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-mechanisms for Coking C_sub1 [label="Carbon Deposition", pos="-1,-2!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; C_sub2 [label="Pore Blockage", pos="0,-2!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-mechanisms for Thermal T_sub1 [label="Sintering", pos="1,-2!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; T_sub2 [label="Support Collapse", pos="2,-2!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-mechanisms for Mechanical M_sub1 [label="Attrition", pos="3,-2!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; M_sub2 [label="Crushing", pos="4,-2!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Deactivation -- Poisoning [color="#5F6368"]; Deactivation -- Coking [color="#5F6368"]; Deactivation -- Thermal [color="#5F6368"]; Deactivation -- Mechanical [color="#5F6368"];
Poisoning -- P_sub1 [color="#5F6368"]; Poisoning -- P_sub2 [color="#5F6368"];
Coking -- C_sub1 [color="#5F6368"]; Coking -- C_sub2 [color="#5F6368"];
Thermal -- T_sub1 [color="#5F6368"]; Thermal -- T_sub2 [color="#5F6368"];
Mechanical -- M_sub1 [color="#5F6368"]; Mechanical -- M_sub2 [color="#5F6368"]; }
Figure 1: Primary pathways of catalyst deactivation in hydrogenation reactions.
Part 1: Understanding Catalyst Deactivation
Catalyst deactivation, the loss of activity and/or selectivity over time, is a critical issue in industrial catalytic processes, leading to significant economic losses from catalyst replacement and process shutdowns.[1] While unavoidable in most cases, understanding the underlying mechanisms can help mitigate its effects.[1] Deactivation can be broadly categorized into chemical, thermal, and mechanical failures.[1][2]
Poisoning
Catalyst poisoning occurs when substances in the feed stream strongly adsorb to the active sites of the catalyst, rendering them inactive for the desired reaction.[3][4][5] This is a common deactivation mechanism for metal catalysts used in hydrogenation reactions.[6]
-
Mechanism: Poisons compete with reactants for active sites, and their strong binding prevents the reactants from accessing them.[3] The effectiveness of a poison is related to its molecular structure and reactivity.[3]
-
Common Poisons:
-
Sulfur Compounds: Frequently found in petroleum and natural gas feedstocks, sulfur compounds are notorious poisons for catalysts used in hydrogenation.[7][8][9]
-
Heavy Metals: Metals like lead, mercury, and arsenic can form stable complexes with active sites, leading to deactivation.[7][9]
-
Carbon Monoxide (CO): CO can act as a poison for some hydrogenation catalysts by binding strongly to active metal sites.[7][9]
-
Halogens, Phosphorus, and Nitrogen Compounds: These nonmetal contaminants can also poison metal catalysts through strong adsorption.[4][6]
-
| Poison Type | Common Sources | Affected Catalysts |
| Sulfur Compounds (H₂S, COS) | Fossil fuels, biomass | Noble metals (Pd, Pt), Ni, Cu |
| Heavy Metals (Pb, As, Hg) | Raw materials, process equipment corrosion | Most metal catalysts |
| Carbon Monoxide (CO) | Syngas, incomplete combustion | Noble metals (Pt), Fe, Cu |
| Halogen Compounds (Cl, F) | Feedstock impurities, solvents | Oxidation and polymerization catalysts |
| Nitrogen Compounds (Ammonia, Amines) | Biomass, crude oil | Acidic catalysts, metal catalysts |
| Phosphorus Compounds | Biomass, lubricants | Metal catalysts |
Coking and Fouling
Fouling is the physical deposition of substances from the fluid phase onto the catalyst surface, which can block active sites and pores.[4][5] A common form of fouling is coking, the deposition of carbonaceous materials.[4][10]
-
Mechanism: Coking occurs through a series of reactions like polymerization and condensation of hydrocarbons on the catalyst surface, leading to the formation of coke.[10][11][12] These deposits can physically cover active sites and block catalyst pores.[10][13]
-
Causes: High temperatures, the presence of coke precursors (e.g., olefins, aromatics) in the feed, and low hydrogen partial pressure can promote coke formation.[10][11][12]
Thermal Degradation (Sintering)
Thermal degradation involves changes to the catalyst's structure due to high temperatures, with sintering being the most common form.[5][14]
-
Mechanism: Sintering is the agglomeration of small metal crystallites into larger ones, which reduces the active surface area of the catalyst.[2][4][15] This process is often irreversible.[15]
-
Causes: High reaction temperatures, especially in the presence of water vapor, can accelerate sintering.[8][14]
Mechanical Failure
Mechanical failure refers to the physical breakdown of the catalyst support or active components.
-
Mechanisms:
-
Attrition: The wearing away of catalyst material due to friction between particles in a fluidized or moving bed reactor.
-
Crushing: The fracture of catalyst pellets due to high pressure drops in a fixed-bed reactor.
-
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during hydrogenation reactions that may be related to catalyst deactivation.
| Observed Issue | Potential Cause (Deactivation Related) | Diagnostic Steps | Corrective Actions |
| Low or No Conversion | Catalyst Poisoning | Analyze feedstock for known poisons (S, N, P, heavy metals).[4][6] | Purify feedstock to remove poisons.[4] Consider using a guard bed to trap poisons before they reach the main catalyst bed. |
| Coking/Fouling | Perform Temperature-Programmed Oxidation (TPO) on the spent catalyst to quantify coke deposition.[16] | Optimize reaction conditions (lower temperature, higher H₂ pressure) to minimize coke formation.[4][10] Implement a regeneration cycle to burn off coke.[4] | |
| Thermal Degradation (Sintering) | Characterize the spent catalyst using techniques like TEM or XRD to observe changes in particle size and dispersion.[17] | Operate at the lowest possible temperature that maintains desired activity.[4] Select a catalyst with higher thermal stability.[4] | |
| Poor Selectivity | Selective Poisoning | Certain poisons may preferentially adsorb on specific active sites, altering the catalyst's selectivity.[3] | Identify and remove the specific poison from the feedstock. In some cases, controlled poisoning can be used to enhance selectivity (e.g., Lindlar catalyst).[3] |
| Changes in Active Sites due to Sintering | Sintering can alter the geometry of active sites, affecting selectivity. | As with low conversion, optimize temperature and consider a more stable catalyst. | |
| Pressure Drop in Fixed-Bed Reactor | Fouling/Coking | Coke or other deposits can plug the catalyst bed, leading to an increased pressure drop.[13] | Implement a regeneration procedure to remove the deposits. |
| Catalyst Attrition/Crushing | Fines generated from catalyst breakdown can plug the reactor. | Use a catalyst with higher mechanical strength. Ensure proper reactor loading to avoid crushing. |
Part 3: Catalyst Regeneration Protocols
Catalyst regeneration is the process of restoring the activity of a deactivated catalyst, which can be a cost-effective alternative to catalyst replacement.[18][19] The choice of regeneration method depends on the deactivation mechanism.
// Nodes Start [label="Deactivated Catalyst", fillcolor="#EA4335"]; Diagnosis [label="Diagnose Deactivation\nMechanism", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Poisoning [label="Poisoning", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Coking [label="Coking", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sintering [label="Sintering", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Regen_Method [label="Select Regeneration\nMethod", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Chemical_Wash [label="Chemical Washing", fillcolor="#4285F4"]; Thermal_Ox [label="Thermal Oxidation", fillcolor="#4285F4"]; Redispersion [label="Redispersion\n(e.g., Oxy-chlorination)", fillcolor="#4285F4"]; Regenerated [label="Regenerated Catalyst", fillcolor="#34A853"]; End [label="End of Life\n(Replacement)", fillcolor="#5F6368"];
// Edges Start -> Diagnosis [color="#5F6368"]; Diagnosis -> Poisoning [label=" Chemical Analysis", color="#5F6368"]; Diagnosis -> Coking [label=" TPO/TGA", color="#5F6368"]; Diagnosis -> Sintering [label=" TEM/XRD", color="#5F6368"]; Poisoning -> Regen_Method [color="#5F6368"]; Coking -> Regen_Method [color="#5F6368"]; Sintering -> Regen_Method [color="#5F6368"]; Regen_Method -> Chemical_Wash [label=" Reversible Poisoning", color="#5F6368"]; Regen_Method -> Thermal_Ox [label=" Coke Removal", color="#5F6368"]; Regen_Method -> Redispersion [label=" Sintered Metals", color="#5F6368"]; Chemical_Wash -> Regenerated [color="#5F6368"]; Thermal_Ox -> Regenerated [color="#5F6368"]; Redispersion -> Regenerated [color="#5F6368"]; Sintering -> End [label=" Irreversible", style=dashed, color="#5F6368"]; }
Figure 2: A general workflow for the diagnosis and regeneration of a deactivated catalyst.
Thermal Treatment (for Coking)
This is a common method for removing carbonaceous deposits (coke) from the catalyst surface.
Protocol: Oxidative Regeneration
-
Purge the Reactor: Before introducing oxygen, thoroughly purge the reactor with an inert gas (e.g., nitrogen) to remove any residual flammable gases.
-
Controlled Heating: Gradually heat the catalyst bed in a stream of inert gas to the desired regeneration temperature.
-
Introduce Oxidant: Introduce a controlled amount of an oxygen-containing gas (e.g., diluted air) into the inert gas stream. The oxygen concentration is typically kept low initially to control the rate of coke combustion and prevent excessive temperature excursions that could damage the catalyst.[11]
-
Monitor Temperature: Carefully monitor the temperature profile of the catalyst bed. The combustion of coke is an exothermic process, and runaway temperatures can lead to sintering of the catalyst.[11]
-
Hold at Temperature: Maintain the regeneration temperature until the coke is completely burned off, as indicated by the cessation of CO₂ and CO in the off-gas.
-
Cooling and Reduction (if necessary): After regeneration, cool the catalyst under an inert atmosphere. For some catalysts, a reduction step with hydrogen may be necessary to restore the active metal sites.[20]
Solvent Washing (for Fouling and some Poisons)
This method can be effective for removing soluble foulants or poisons from the catalyst surface.
Protocol: Solvent Washing
-
Catalyst Unloading: Carefully unload the deactivated catalyst from the reactor.
-
Solvent Selection: Choose a solvent that can effectively dissolve the specific foulant or poison without damaging the catalyst. For example, a mixture of chloroform and glacial acetic acid has been used to regenerate palladium catalysts.[21]
-
Washing Procedure:
-
Rinsing and Drying: After washing, rinse the catalyst with a clean solvent to remove any residual contaminants and the washing solvent. Dry the catalyst under vacuum or in an inert atmosphere.
-
Reactivation (if necessary): Some catalysts may require a thermal treatment or reduction step after washing to fully restore their activity.
Chemical Treatment (for certain Poisons)
In some cases, specific chemical treatments can be used to remove strongly adsorbed poisons.
Protocol: Example for Sulfur Poisoning
For some catalysts poisoned by sulfur, a high-temperature treatment with steam and/or hydrogen can help to remove the sulfur as H₂S.[13] The specific conditions (temperature, pressure, gas composition) will depend on the catalyst and the nature of the sulfur poisoning.
Part 4: Frequently Asked Questions (FAQs)
Q1: How can I prevent catalyst deactivation in the first place?
A: Preventing deactivation involves a multi-faceted approach:
-
Feedstock Purification: Removing potential poisons and coke precursors from the feed is crucial.[4]
-
Optimizing Reaction Conditions: Operating at the lowest effective temperature and appropriate hydrogen pressure can minimize thermal degradation and coking.[4][10]
-
Catalyst Design: Selecting a catalyst with high thermal stability, poison resistance, and appropriate pore structure can significantly extend its life.[13]
Q2: When is it more cost-effective to replace a catalyst than to regenerate it?
A: The decision to regenerate or replace a catalyst depends on several economic factors:[22]
-
Cost of Regeneration vs. New Catalyst: Compare the cost of the regeneration process (including downtime) with the purchase price of a new catalyst.[19]
-
Regeneration Efficiency: If regeneration only restores a fraction of the initial activity, replacement may be more economical in the long run.
-
Catalyst Lifespan: A regenerated catalyst may have a shorter lifespan than a fresh one.[22]
-
Irreversible Deactivation: In cases of severe sintering or irreversible poisoning, regeneration is not possible, and replacement is the only option.[17]
Q3: Can a catalyst be regenerated multiple times?
A: The number of times a catalyst can be regenerated depends on the deactivation mechanism and the regeneration process.[22] For deactivation by coking, multiple regenerations are often possible. However, each regeneration cycle may cause some degree of irreversible damage (e.g., slight sintering), leading to a gradual decline in performance after each cycle.
Q4: What are the key characterization techniques for analyzing a deactivated catalyst?
A: A thorough analysis of a deactivated catalyst is essential for diagnosing the cause of deactivation. Key techniques include:
-
BET Surface Area Analysis: To measure changes in the catalyst's surface area and pore volume, which can indicate sintering or fouling.[2]
-
Elemental Analysis (e.g., ICP, XRF): To identify the presence and quantity of potential poisons on the catalyst surface.[23]
-
Temperature-Programmed Techniques (TPO, TPD, TPR): To quantify coke deposits, study the nature of adsorbed species, and assess the reducibility of the metal sites.
-
Microscopy (TEM, SEM): To visualize changes in the catalyst morphology, such as metal particle size and distribution.
-
Spectroscopy (XPS, FTIR): To determine the chemical state of the active components and identify adsorbed species.[23]
References
-
Britannica, T. Editors of Encyclopaedia (2023, November 20). Catalyst poison. Encyclopedia Britannica. [Link]
-
Matmatch. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
-
Li, Y., et al. (2016). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology. [Link]
-
Patsnap. (2025, June 19). What is catalyst regeneration and how does it extend catalyst life?[Link]
-
Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]
-
nexAir. (n.d.). A Practical Guide to Hydrogenation Processes in the Chemical Industry. [Link]
-
Chemistry For Everyone. (2025, May 3). What Is A Catalyst Poison?[Link]
-
Al-Swai, A., et al. (2023). Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. MDPI. [Link]
-
Hackleman, B. (2025, July 8). Economic Benefits of Catalyst Regeneration for Businesses: Maximizing Efficiency and Profitability. [Link]
-
ResearchGate. (2025, August 7). Regeneration of deactivated catalysts coated on foam and monolith: Example of Pd/C for nitrobenzene hydrogenation. [Link]
-
Jo, Y. S., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. MDPI. [Link]
-
AVANT. (2023, May 31). Catalyst Regeneration. [Link]
-
ResearchGate. (2025, August 7). Deactivation of supported copper metal catalysts for hydrogenation reactions. [Link]
-
Bartholomew, C. H. (2021). Advances in Catalyst Deactivation and Regeneration. MDPI. [Link]
-
ResearchGate. (n.d.). Catalyst regeneration: The business case. [Link]
-
Scribd. (n.d.). Catalyst Poisons. [Link]
-
Sustainability Directory. (2025, November 26). Catalyst Poisoning. [Link]
-
Eureka Engineering. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them. [Link]
-
ResearchGate. (n.d.). The degradation of hydrogenation pre-catalysts during activation stage. [Link]
-
SciSpace. (n.d.). Mechanisms of catalyst deactivation. [Link]
-
StudySmarter. (2024, August 27). Catalyst Regeneration: Methods & Process. [Link]
-
Li, H., et al. (2023). Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. ScienceDirect. [Link]
-
ResearchGate. (2025, August 7). Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. [Link]
-
AFPM. (n.d.). How frequently do you change [or changeout?] the catalyst in reforming units? What are the appropriate economic cri. [Link]
- Google Patents. (n.d.).
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]
-
ResearchGate. (2025, August 6). Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. [Link]
-
Aalto University. (n.d.). Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. [Link]
-
Galvita, V. (2021, April 15). Catalyst deactivation. [Link]
-
Organic Chemistry Resources. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. [Link]
-
Journal of Research in Chemistry. (n.d.). Regeneration method for spent FCC catalysts: Brief Review. [Link]
-
ResearchGate. (n.d.). Coke formation in metal‐catalysed hydrogenation/dehydrogenation...[Link]
-
MDPI. (n.d.). Pre-Coking Strategy Strengthening Stability Performance of Supported Nickel Catalysts in Chloronitrobenzene Hydrogenation. [Link]
-
Reddit. (2023, February 17). Hydrogenation troubleshooting. [Link]
-
The Petro Solutions. (n.d.). Reducing Coke Formation on Hydrotreating Catalysts. [Link]
-
ResearchGate. (2025, August 6). Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation. [Link]
-
ACS Publications. (2020, November 25). Naphthalene Hydrogenation Saturation over Ni2P/Al2O3 Catalysts Synthesized by Thermal Decomposition of Hypophosphite. [Link]
-
OAE Publishing Inc. (2025, January 11). Coke deposition mechanisms of propane dehydrogenation on different sites of Al2O3 supported PtSn catalysts. [Link]
-
Scribd. (n.d.). Understanding Catalyst Deactivation Mechanisms. [Link]
-
ACS Publications. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
-
MDPI. (2023, November 6). Temperature-Dependent Hydrogenation, Hydrodeoxygenation, and Hydrogenolysis of Anisole on Nickel Catalysts. [Link]
-
ScienceDirect. (2016, August 30). Bio-oil stabilization by hydrogenation over reduced metal catalysts at low temperatures. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 5. scribd.com [scribd.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst Poisoning → Term [energy.sustainability-directory.com]
- 10. thepetrosolutions.com [thepetrosolutions.com]
- 11. avant-al.com [avant-al.com]
- 12. researchgate.net [researchgate.net]
- 13. ammoniaknowhow.com [ammoniaknowhow.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. What is catalyst regeneration and how does it extend catalyst life? [eureka.patsnap.com]
- 19. bryanhackleman.wordpress.com [bryanhackleman.wordpress.com]
- 20. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. alfachemic.com [alfachemic.com]
Side-reaction products in the synthesis of phenylpropanolamines
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of phenylpropanolamines. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding side-reaction products encountered during various synthetic routes. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of impurities, thereby enhancing the purity and yield of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side-reaction products in phenylpropanolamine synthesis?
A1: During the synthesis of phenylpropanolamines, several classes of impurities can arise depending on the chosen synthetic pathway. The most prevalent include:
-
Over-alkylation products: In reductive amination routes, the primary amine product can react further with the starting carbonyl compound to form secondary and tertiary amines.[1]
-
Reduction of the carbonyl group: The starting ketone or aldehyde can be reduced to the corresponding alcohol. For instance, phenyl-2-propanone may be reduced to phenyl-2-propanol.[1]
-
Products from starting material impurities: Impurities in the precursors, such as benzaldehyde or nitroethane, can lead to a variety of downstream byproducts.
-
Rearrangement products: Under certain conditions, intermediates can undergo rearrangements to form structurally related impurities. For example, in syntheses starting from ephedrine, the formation of 1,2-dimethyl-phenyl-aziridine can occur, which can then lead to other byproducts.[2]
-
Condensation products: Aldol-type condensations of starting materials or intermediates can lead to higher molecular weight impurities.[2]
Q2: How do reaction conditions influence the formation of side-products?
A2: Reaction conditions play a critical role in directing the course of the synthesis and minimizing side-reactions. Key parameters to control include:
-
Temperature: Elevated temperatures can promote side-reactions such as aldol condensations and rearrangements. For instance, in the synthesis from benzaldehyde and L-alanine, temperatures exceeding 165°C can lead to excessive foaming and potential overflow due to CO2 production.[3]
-
pH: The pH of the reaction medium is crucial, especially in reductive amination. Mildly acidic conditions (pH 4-5) are often optimal for imine formation.[4] If the solution is too acidic, the amine nucleophile can be protonated, rendering it non-nucleophilic and halting the reaction.[4]
-
Stoichiometry of Reagents: Using a large excess of one reactant, such as ammonia in reductive amination, can help to minimize the formation of secondary amines by favoring the reaction of the ketone with ammonia over the primary amine product.[1]
-
Choice of Reducing Agent: The selectivity of the reducing agent is paramount. For example, sodium cyanoborohydride (NaBH3CN) is often preferred for reductive amination because it selectively reduces the imine intermediate in the presence of the starting aldehyde or ketone.[4]
Q3: What are the recommended analytical techniques for identifying and quantifying impurities in phenylpropanolamine synthesis?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying both the active pharmaceutical ingredient (API) and its impurities.[5][6][7] Reversed-phase HPLC with UV detection is a common method.[6]
-
Gas Chromatography (GC): GC is particularly useful for analyzing volatile impurities and can be coupled with a mass spectrometer (GC-MS) for definitive identification.[5]
-
Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns, which are crucial for elucidating the structures of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural characterization of isolated impurities.
-
Thin-Layer Chromatography (TLC): A simple and rapid technique used to monitor the progress of a reaction and get a preliminary assessment of the product's purity.[8]
Troubleshooting Guides for Common Synthetic Routes
Route 1: Reductive Amination of Propiophenone Derivatives
Reductive amination is a widely used method for synthesizing phenylpropanolamines. It involves the reaction of a ketone (e.g., propiophenone) with an amine source in the presence of a reducing agent.
Problem: Formation of Secondary Amine Impurities
-
Causality: The primary amine product formed is nucleophilic and can compete with the initial amine source (e.g., ammonia) in reacting with the starting ketone. This leads to the formation of an imine intermediate that is subsequently reduced to a secondary amine.[1]
-
Troubleshooting Protocol:
-
Increase the Excess of the Amine Source: Employ a significant molar excess of the amine source (e.g., ammonia) to outcompete the primary amine product for reaction with the ketone.[1]
-
Control the Rate of Addition of the Reducing Agent: Slow, controlled addition of the reducing agent can help to maintain a low concentration of the primary amine product, thus disfavoring the side-reaction.
-
Optimize pH: Maintain a slightly acidic pH to facilitate imine formation without excessively protonating the amine nucleophile.[4]
-
Problem: Reduction of the Ketone to an Alcohol
-
Causality: The reducing agent can directly reduce the carbonyl group of the starting ketone to a hydroxyl group, forming the corresponding alcohol as a byproduct.[1]
-
Troubleshooting Protocol:
-
Select a Chemoselective Reducing Agent: Utilize a reducing agent that shows a higher reactivity towards the imine intermediate than the ketone. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are often good choices.[9][10]
-
Pre-formation of the Imine: In some cases, it may be beneficial to form the imine first and then add the reducing agent in a separate step. This can be facilitated by removing the water formed during imine formation using a dehydrating agent or azeotropic distillation.[9]
-
Caption: Optimization strategy for the Henry reaction.
Data Summary of Common Impurities
| Impurity Class | Common Synthetic Route | Key Identifying Feature | Mitigation Strategy |
| Secondary Amines | Reductive Amination | Higher molecular weight, additional alkyl group on nitrogen | Use large excess of ammonia/amine source [1] |
| Alcohols | Reductive Amination | Presence of a hydroxyl group instead of an amine | Use a more selective reducing agent (e.g., STAB) |
| Nitroalkenes | Henry Reaction | Presence of a carbon-carbon double bond | Use mild base and low temperature [11] |
| Aziridines | Synthesis from Ephedrine | Three-membered ring containing nitrogen | Careful control of reaction conditions [2] |
| Naphthalenes | Synthesis from Ephedrine | Fused aromatic ring system | Purification of intermediates [2] |
References
- Galaxy.ai. (2019, October 12). Understanding the Synthesis of Phenylpropanolamine.
- Veeprho. Ephedrine Impurities and Related Compound.
- Taylor & Francis Online. (n.d.). HPLC Determination of Aminopropiophenone as an Impurity in Phenylpropanolamine Bulk Drug and Pharmaceutical Formulations. Analytical Letters, 26(5).
- Erowid. (n.d.). Reductive Amination Review.
- Cantrell, T. S., et al. (1988). A Study of Impurities Found in Methamphetamine Synthesized From Ephedrine. Forensic Science International, 39, 39-53.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- WordPress. (n.d.). Reductive Amination.
- Wikipedia. (n.d.). Reductive amination.
- Organic Chemistry Portal. (n.d.). Henry Reaction.
- One Part of Chemistry. (2013, February 1). Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol.
- PubMed. (n.d.). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations.
Sources
- 1. Reductive Amination Review [erowid.org]
- 2. A Study of Impurities Found in Methamphetamine Synthesized From Ephedrine [chemistry.mdma.ch]
- 3. galaxy.ai [galaxy.ai]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. veeprho.com [veeprho.com]
- 6. tandfonline.com [tandfonline.com]
- 7. HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One Part of Chemistry: Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol [1chemistry.blogspot.com]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Henry Reaction [organic-chemistry.org]
Technical Support Center: Refinement of HPLC Methods for Resolving Amino Alcohol Isomers
Introduction
Welcome to the technical support center for the chromatographic resolution of amino alcohol isomers. Amino alcohols are a vital class of compounds, central to the synthesis of many pharmaceuticals and serving as key chiral building blocks. However, their structural similarity, high polarity, and often poor UV absorption present significant analytical challenges. Achieving adequate resolution between their stereoisomers (enantiomers and diastereomers) requires a nuanced and systematic approach to High-Performance Liquid Chromatography (HPLC) method development.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and refine your separation methods.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the analysis of amino alcohol isomers. Each entry details the problem, explores probable causes, and provides a systematic, step-by-step solution.
Q1: Why am I seeing poor or no resolution (Rs < 1.5) between my amino alcohol isomers on a standard C18 column?
Probable Causes:
-
Co-elution: The isomers have nearly identical retention times under the current conditions.
-
Inadequate Selectivity: The stationary phase (e.g., C18) does not offer sufficient differential interaction with the subtle structural differences between the isomers.
-
Suboptimal Mobile Phase: The mobile phase composition (pH, organic modifier, additives) is not optimized to exploit the physicochemical differences of the isomers.
-
Enantiomers vs. Diastereomers: You are attempting to resolve enantiomers on an achiral column without a chiral selector (either a chiral stationary phase or a chiral mobile phase additive/derivatizing agent). Standard C18 columns cannot separate enantiomers.
Systematic Solutions & Method Refinements:
-
Confirm the Nature of Isomers: First, verify if you are separating diastereomers or enantiomers. Diastereomers can be separated on standard achiral columns (like C18), whereas enantiomers require a chiral environment.
-
Optimize Mobile Phase pH: The ionization state of the amino and alcohol groups is critical.[1][2][3]
-
Causality: Amino alcohols are basic compounds. Adjusting the mobile phase pH to be approximately 2 pH units below the pKa of the amine group ensures it is fully protonated (R-NH3+). This leads to consistent, reproducible interactions with the stationary phase and can significantly alter selectivity.[1][2]
-
Action: Buffer the aqueous portion of your mobile phase. Start with an acidic pH (e.g., pH 2.5-4.0) using buffers like phosphate or formate.[1] Perform a pH scouting study (e.g., pH 3.0, 4.5, 6.0) to find the optimal selectivity.
-
-
Change Column Chemistry: If pH optimization is insufficient, the stationary phase lacks the required selectivity.
-
Action: Switch from a standard C18 to a column with a different stationary phase. For polar amino alcohols, a polar-embedded phase (e.g., C18 with a carbamate group) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide alternative selectivity and better retention.[4]
-
-
For Enantiomeric Separation - Introduce Chirality:
-
Indirect Method (Pre-column Derivatization): Convert the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA).[5][6] The resulting diastereomers can then be separated on a standard reversed-phase column (e.g., C18).[5][7]
-
Common CDAs: Marfey’s reagent (FDAA), (S)-NIFE, or GITC are widely used.[8]
-
-
Direct Method (Chiral Stationary Phase - CSP): This is the preferred method for its simplicity. Use a column where the stationary phase itself is chiral.
-
Q2: My peaks are broad and tailing. What are the causes and how can I improve the peak shape?
Probable Causes:
-
Secondary Interactions: The basic amine group is interacting with acidic silanol groups on the silica surface of the column, causing peak tailing.[11]
-
Column Overload: Injecting too much sample mass onto the column.[12]
-
Inappropriate Mobile Phase pH: The pH is too close to the analyte's pKa, causing a mixed population of ionized and non-ionized species.[2]
-
Column Degradation: The column has been damaged (e.g., by high pH) or is contaminated.[12]
Systematic Solutions & Method Refinements:
-
Mask Silanol Interactions: This is the most common cause for basic compounds like amino alcohols.
-
Causality: Residual silanols (Si-OH) on the silica backbone are acidic and can strongly, non-specifically bind the protonated amine (R-NH3+), delaying its elution in a non-uniform way, which results in a tailed peak.
-
Action 1 (Low pH): Use an acidic mobile phase (pH 2.5-3.5). At this pH, most silanols are protonated (neutral), minimizing ionic interaction with the analyte.[11]
-
Action 2 (Mobile Phase Additive): Add a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase.[4] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively masking them from the analyte.
-
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa. This ensures the analyte is in a single ionic state, leading to sharper, more symmetrical peaks.[2]
-
Reduce Sample Load:
-
Action: Perform a loading study. Systematically reduce the concentration of your sample and/or the injection volume by 50% and observe the effect on peak shape. Overloaded peaks are often broad and exhibit "shark-fin" or fronting behavior.[12]
-
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively "end-capped" to minimize the number of accessible silanol groups. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape for basic compounds.
| Parameter | Problematic Condition | Recommended Refinement | Mechanism of Improvement |
| Mobile Phase pH | pH ≈ pKa of analyte | pH << pKa (e.g., 2.5-3.5) | Suppresses silanol ionization and ensures analyte is fully protonated.[1][11] |
| Additives | None | 0.1-0.5% Triethylamine (TEA) | Masks active silanol sites, reducing secondary interactions.[4] |
| Column Type | Older, Type A silica | Modern, high-purity, end-capped silica | Fewer accessible silanol groups for adverse interactions. |
| Sample Load | High concentration/volume | Reduce injection mass | Prevents exceeding the column's linear capacity, ensuring Gaussian peaks.[12] |
| Table 1: Summary of strategies to improve peak shape for amino alcohols. |
Frequently Asked Questions (FAQs)
Q: What is the best starting point for separating diastereomeric amino alcohols? A: A robust starting point is a modern, end-capped C18 or a polar-embedded reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm). For the mobile phase, begin with a gradient elution from a low to high percentage of organic solvent (e.g., acetonitrile) with an aqueous phase buffered at a low pH (e.g., 0.1% Formic Acid or Trifluoroacetic Acid, pH ~2.5-3.0). This approach provides good retention for polar analytes while minimizing silanol interactions.[4]
Q: When should I choose a chiral stationary phase (CSP) over pre-column derivatization for enantiomer separation? A:
-
Choose a CSP (Direct Method) when:
-
You need a faster, simpler workflow without extra sample preparation steps.
-
You want to avoid potential side-reactions or impurities from the derivatization agent.
-
You are performing quantitative analysis, as it eliminates potential variability from the derivatization reaction efficiency.
-
-
Choose Pre-column Derivatization (Indirect Method) when:
-
You do not have access to a suitable CSP, but have standard reversed-phase columns available.[5]
-
Your amino alcohol lacks a strong chromophore for UV detection. Many derivatizing agents, like those with a dinitrophenyl group, add a strong chromophore, significantly enhancing detection sensitivity.[5]
-
You need to confirm the absolute configuration of an enantiomer, as the elution order of diastereomers formed with a known chiral agent can often be predicted.[8]
-
Q: How does column temperature affect the resolution of amino alcohol isomers? A: Temperature is a powerful but often overlooked parameter.
-
Increasing Temperature: Generally decreases mobile phase viscosity, which can lead to sharper peaks and higher efficiency.[4] It can also alter selectivity (the relative retention of the isomers), sometimes improving and sometimes worsening resolution.
-
Decreasing Temperature: Increases retention and can sometimes enhance resolution for closely eluting peaks by increasing the interaction time with the stationary phase.[4]
-
Recommendation: It is always advisable to use a thermostatted column compartment for reproducibility. If resolution is poor, screen temperatures between 25°C and 50°C in 5-10°C increments to see if selectivity can be improved.
Key Experimental Protocol
Protocol: Indirect Enantioseparation via Pre-column Derivatization with Marfey's Reagent (FDAA)
This protocol describes the conversion of amino alcohol enantiomers into diastereomers for separation on a standard achiral HPLC column.
Materials:
-
Amino alcohol sample solution (approx. 1 mg/mL in water or methanol).
-
Marfey’s Reagent (FDAA) solution: 10 mg/mL in acetone.
-
1 M Sodium Bicarbonate buffer.
-
2 M Hydrochloric Acid.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 50 µL of the amino alcohol sample solution with 100 µL of the 1 M sodium bicarbonate buffer.
-
Derivatization: Add 100 µL of the FDAA solution to the tube. Mix vigorously.
-
Incubation: Heat the mixture at 40-50°C for 1 hour. The reaction converts the D- and L-enantiomers of the amino alcohol into L-FDAA-D-amino alcohol and L-FDAA-L-amino alcohol diastereomers.[8]
-
Quenching: Cool the reaction mixture to room temperature and add 50 µL of 2 M HCl to stop the reaction.
-
Preparation for HPLC: Dilute the mixture with the initial mobile phase (e.g., 1:10) and filter through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient suitable for eluting the derivatives (e.g., 20% to 70% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm (the DNP chromophore from FDAA).[5]
-
References
-
Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. [Link]
-
HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Chiral HPLC Separation of Protected Amino Acids. Separation Science, Wiley Online Library. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. ResearchGate. [Link]
-
A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. PubMed. [Link]
-
Derivatizing Reagents For Detection Of Organic Compounds By HPLC. PharmaTutor. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]
-
Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. Iraqi National Journal of Chemistry. [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health (NIH). [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News, Technology Networks. [Link]
-
The Critical Role of Mobile Phase pH in Chromatography Separations. Anatune. [Link]
-
Mobile Phase pH, Column Temperature, and Eluent Flow Rate Effects on Separation. ResearchGate. [Link]
-
High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization. Shimadzu. [Link]
-
Enantiomeric separation of amino alcohols on protein phases using statistical experimental design. ResearchGate. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. akjournals.com [akjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Overcoming Poor Reagent Solubility in Organic Synthesis
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in organic synthesis: the poor solubility of reagents. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles in their daily experimental work. Here, we provide not just solutions, but also the underlying principles to empower you to make informed decisions in the laboratory.
Troubleshooting Guide: Direct Solutions for Common Solubility Problems
This section addresses specific issues you might be facing at the bench. Each problem is followed by a series of structured, actionable solutions, explaining the "why" behind each "how."
Issue 1: My starting material or reagent won't dissolve in the chosen reaction solvent.
This is the most fundamental solubility challenge. A reaction cannot proceed efficiently if the reactants are not in the same phase to interact.
Solution 1: Systematic Solvent Screening
-
The Principle of "Like Dissolves Like": This age-old adage remains a cornerstone of solvent selection. Polar reagents dissolve best in polar solvents, and non-polar reagents in non-polar solvents.[1][2] The key is to match the polarity of your reagent with the solvent.
-
Actionable Steps:
-
Characterize Your Reagent: Determine the polarity of your reagent. Does it have many polar functional groups (e.g., -OH, -NH2, -COOH) or is it predominantly a hydrocarbon?[1]
-
Consult a Solvent Polarity Chart: Use a solvent polarity index to select a few candidate solvents with similar polarity to your reagent.
-
Perform Small-Scale Solubility Tests: Before committing to a large-scale reaction, test the solubility of your reagent in a small volume (e.g., 0.1-0.5 mL) of each candidate solvent.
-
Table 1: Common Organic Solvents and Their Properties
| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics |
| Hexane | 0.1 | 69 | Non-polar, good for hydrocarbons. |
| Toluene | 2.4 | 111 | Aromatic, slightly more polar than hexane. |
| Diethyl Ether | 2.8 | 35 | Good for a range of organic compounds, volatile. |
| Dichloromethane (DCM) | 3.1 | 40 | Good general-purpose solvent, volatile. |
| Tetrahydrofuran (THF) | 4.0 | 66 | Polar aprotic, can form explosive peroxides.[3] |
| Acetone | 5.1 | 56 | Polar aprotic, versatile.[3] |
| Acetonitrile (ACN) | 5.8 | 82 | Polar aprotic, often used in chromatography.[3] |
| Dimethylformamide (DMF) | 6.4 | 153 | High-boiling polar aprotic solvent.[1] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Highly polar aprotic solvent, can be difficult to remove.[1][3] |
| Ethanol | 4.3 | 78 | Polar protic solvent. |
| Water | 10.2 | 100 | Highly polar protic solvent. |
Solution 2: Employing a Co-solvent System
-
The Causality: Sometimes, a single solvent isn't the optimal choice, especially when dealing with reactants of differing polarities. A co-solvent, which is a water-miscible organic solvent, can be added in small amounts to the primary solvent to create a mixture with an intermediate polarity, thereby increasing the solubility of a poorly soluble compound.[4][][6] The co-solvent works by reducing the overall intermolecular attraction of the primary solvent, making it more accommodating to the solute.[]
-
Experimental Protocol:
-
Start with your primary solvent in the reaction vessel.
-
Slowly add the co-solvent dropwise while stirring and observing the dissolution of your reagent.
-
Common co-solvent pairs include water/ethanol, water/DMSO, and toluene/THF. You generally need about 5-10% by volume of the co-solvent to see a noticeable effect.[7]
-
Issue 2: My ionic reagent (e.g., a salt) is soluble in water, but my organic substrate is not.
This is a classic phase-separation problem that prevents the two reactants from interacting.
Solution: Phase-Transfer Catalysis (PTC)
-
The Mechanism: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[8] The PTC acts like a detergent, solubilizing the ionic reactant in the organic phase.[9][10] Typically, quaternary ammonium or phosphonium salts are used as PTCs.[9] They exchange their anion with the ionic reactant in the aqueous phase, forming an ion pair that is soluble in the organic phase, allowing the reaction to proceed.[11]
-
When to Use PTC: PTC is particularly useful for reactions involving two immiscible phases where one reactant is an ionic species.[11]
-
Experimental Protocol:
-
Dissolve your organic substrate in a water-immiscible organic solvent.
-
Dissolve your ionic reagent in water.
-
Add a catalytic amount (typically 1-10 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to the biphasic mixture.
-
Stir the mixture vigorously to ensure efficient transfer of the ionic species across the phase boundary.
-
Caption: A workflow for systematic solvent selection.
References
-
Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Cambridge University Press. [Link]
-
The use of supercritical fluids in synthetic organic chemistry. RSC Publishing. [Link]
-
Phase Transfer Catalysis. Dalal Institute. [Link]
-
Phase-transfer catalyst. Wikipedia. [Link]
-
The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals. PharmaFeatures. [Link]
-
Supercritical Fluids: Introduction | Chemical Reviews. ACS Publications. [Link]
-
Solvent-Free Organic Synthesis: A Step Toward Sustainable Chemistry. Zenodo. [Link]
-
Cosolvent. Wikipedia. [Link]
-
Industrial Phase Transfer Catalysis. Scientific Update. [Link]
-
Sonication in Organic Synthesis. Chem-Station Int. Ed. [Link]
-
Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ACS Publications. [Link]
-
Phase transfer catalysis (PTC). OperaChem. [Link]
-
Supercritical Fluids: Properties, Formation and Applications. Preprints.org. [Link]
-
A solvent-free mechanochemical synthesis of polyaromatic hydrocarbon derivatives. PMC. [Link]
-
Synthesis of Single-Crystal Materials at high Pressure. Taylor & Francis eBooks. [Link]
-
Synthesis without solvent: consequences for mechanochemical reactivity. Chemical Communications (RSC Publishing). [Link]
-
Sonication speeds up dissolution or actually increase solubility? ResearchGate. [Link]
-
How are solvents chosen in organic reactions? Chemistry Stack Exchange. [Link]
-
Synthesis without Solvent: Consequences for Mechanochemical Reactivity. ResearchGate. [Link]
-
Is there a guide to selecting solvents for synthesis? Reddit. [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
-
Ultrasound mechanisms and their effect on solid synthesis and processing: a review. PMC. [Link]
-
Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ACS Publications. [Link]
-
What is a Supercritical Fluid? Scimed. [Link]
-
What Factors Are Taken Into Consideration When Selecting a Solvent? ACS Green Chemistry Institute. [Link]
-
Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development - ACS Publications. [Link]
-
Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. RSC Publishing. [Link]
-
Are Supercritical Fluids Considered Green Solvents? Chemistry For Everyone - YouTube. [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]
-
High-Pressure Phase Behavior of α-Olefin + n-Hexane + Ethylene/1-Octene Copolymer Systems: Experimental Study and Modeling. MDPI. [Link]
-
Solubility of Organic Compounds. Chemistry Steps. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Solvents in organic synthesis: Replacement and multi-step reaction systems. ResearchGate. [Link]
-
Strategies for Organic Synthesis. Solubility of Things. [Link]
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. [Link]
-
Strategies to address low drug solubility in discovery and development. PubMed. [Link]
-
High Pressure in Organic Synthesis. Denmark Group. [Link]
-
Tackling solubility issues in organic synthesis: conventional solution... ResearchGate. [Link]
-
Overcoming Poor Solubility. Tablets & Capsules Magazine. [Link]
-
Troubleshooting: The Workup. University of Rochester Department of Chemistry. [Link]
-
High pressure: a feasible tool for the synthesis of unprecedented inorganic compounds. RSC Publishing. [Link]
-
What are the sources of errors encountered in an experiment to determine the identity of an organic compound by its solubility? Quora. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Essential Tips For Conducting Organic Synthesis Reactions. Kintek Solution. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester Department of Chemistry. [Link]
-
Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. ResearchGate. [Link]
Sources
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
Navigating Thermal Instability in Amino Alcohol Distillation: A Technical Support Guide
Welcome to our dedicated technical support center for managing the complexities associated with the distillation of amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development who handle these thermally sensitive compounds. We understand that purifying amino alcohols can be a delicate process, where a slight deviation in conditions can lead to significant product degradation, loss of yield, and undesirable coloration.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter. Our aim is to equip you with the knowledge to not only troubleshoot problems as they arise but to proactively design robust and efficient purification protocols.
Frequently Asked Questions (FAQs)
Q1: Why are amino alcohols so prone to thermal degradation during distillation?
Amino alcohols possess both an amine and a hydroxyl functional group, which makes them susceptible to several degradation pathways at elevated temperatures. The primary routes of decomposition include:
-
Dehydration: The alcohol group can be eliminated, leading to the formation of unsaturated compounds which can subsequently polymerize.
-
Deamination: The amine group can be cleaved, resulting in the formation of corresponding alcohols or alkenes and ammonia.[1]
-
Oxidation: In the presence of air, the amine and alcohol functionalities can be oxidized, leading to the formation of colored impurities, aldehydes, carboxylic acids, and amides.
-
Cyclization and Polymerization: Intramolecular reactions can lead to the formation of cyclic ethers or other heterocyclic compounds. For example, diethanolamine (DEA) can undergo intramolecular reactions to produce monoethanolamine (MEA) and ethylene oxide.[2] Intermolecular condensation can also occur, resulting in the formation of higher molecular weight oligomers and polymers.
The thermal stability of ethanolamines generally follows the order: primary amine < secondary amine < tertiary amine.[2] However, even tertiary amines like triethanolamine (TEA) will decompose at their atmospheric boiling points.[3]
Q2: My amino alcohol is turning yellow/brown during distillation. What's happening and how can I prevent it?
Discoloration is a common issue and is typically a sign of thermal degradation and oxidation.[4] The colored bodies are often high molecular weight byproducts or products of oxidation.
Primary Causes:
-
High Pot Temperature: The most common cause is excessive heat in the distillation flask, which accelerates decomposition and oxidation reactions.
-
Presence of Oxygen: Air leaks in the distillation apparatus can lead to the oxidation of the amino alcohol, forming colored impurities.[4]
-
Contaminants in the Crude Material: Impurities from the synthesis process can act as catalysts for degradation reactions.
Preventative Measures:
-
Vacuum Distillation: This is the most critical step. By reducing the pressure, you significantly lower the boiling point of the amino alcohol, thereby minimizing thermal stress.[5]
-
Inert Atmosphere: Before starting the distillation, purge the system with an inert gas like nitrogen or argon to remove oxygen. Maintaining a slight positive pressure of the inert gas can also help prevent air from leaking in.
-
Use of Stabilizers/Antioxidants: For particularly sensitive amines, adding a small amount of a high-boiling antioxidant to the distillation pot can inhibit the formation of colored impurities. Phenolic antioxidants like butylated hydroxytoluene (BHT) can be effective for aromatic amines.[6] For tertiary amines, adding a higher boiling point ethyleneamine derivative to the distillation pot has been shown to produce color-stable products.[2][7]
-
Pre-treatment of Crude Material: If significant impurities are present, consider a pre-purification step, such as treatment with activated carbon, before distillation.
Q3: What is the recommended starting point for vacuum and temperature for my amino alcohol distillation?
The optimal conditions will depend on the specific amino alcohol and the capabilities of your vacuum pump. The goal is to distill the product at the lowest possible temperature without unduly prolonging the distillation time. A good starting point is to aim for a pot temperature that is 20-30°C higher than the boiling point of your compound at the desired vacuum level.
The following table provides approximate boiling points for common ethanolamines at various vacuum pressures. For other amino alcohols, a pressure-temperature nomograph can be a valuable tool for estimating the boiling point under reduced pressure.[8][9][10]
| Compound | Atmospheric BP (°C) | BP at 10 mmHg (°C) | BP at 1 mmHg (°C) |
| Monoethanolamine (MEA) | 171 | 74-76 | ~50 |
| Diethanolamine (DEA) | 269 | 153-155 | 138 |
| Triethanolamine (TEA) | 335 (decomposes) | 205-208 | 179-181 |
| 2-Amino-1-propanol | 176 | ~80 | ~55 |
| 2-Amino-2-methyl-1-propanol | 165 | 67-68 | ~40 |
Note: These values are approximate and can vary with the purity of the material and the accuracy of the pressure measurement.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the vacuum distillation of amino alcohols.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for common amino alcohol distillation issues.
Q&A Troubleshooting Scenarios
-
Scenario 1: My vacuum pressure is fluctuating and won't stay stable.
-
Question: I can't maintain a steady vacuum. The pressure keeps jumping around. What should I do?
-
Answer: An unstable vacuum is almost always due to a leak in the system or an issue with the vacuum source.
-
Check all joints and connections: Ensure all glass joints are properly sealed with a suitable vacuum grease. Check that all tubing is securely attached and free of cracks.
-
Inspect the cold trap: An inefficient or full cold trap can cause pressure fluctuations as volatile substances condense and re-evaporate. Ensure your cold trap is filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen) and is not full of condensed solvent.
-
Check the vacuum pump: Ensure the vacuum pump oil is clean and at the correct level. Old or contaminated oil will result in poor vacuum performance.
-
-
-
Scenario 2: The distillation is running very slowly, or no product is coming over, even though the pot is hot.
-
Question: I've heated the flask to what I think is the correct temperature, but I'm getting very little distillate. What's wrong?
-
Answer: This issue points to either insufficient heating for the given pressure or a leak in the system.
-
Verify your vacuum level: Use a calibrated vacuum gauge to confirm the pressure in your system. Use a pressure-temperature nomograph to ensure your pot temperature is high enough for the amino alcohol to boil at that pressure.
-
Check for leaks: As with pressure instability, a leak will prevent the system from reaching the necessary low pressure for distillation to occur at the set temperature.
-
Ensure proper insulation: For very high-boiling amino alcohols, wrapping the distillation head and column with glass wool or aluminum foil can help prevent premature condensation and ensure the vapor reaches the condenser.
-
-
-
Scenario 3: The liquid in the distillation pot is bumping violently.
-
Question: My distillation is not boiling smoothly and is "bumping," causing large splashes. How can I stop this?
-
Answer: Bumping occurs when the liquid becomes superheated and then boils in a sudden burst.
-
Ensure smooth boiling: Always use a magnetic stir bar or boiling chips to promote smooth boiling. If using boiling chips, ensure they are fresh, as used ones can become inactive.
-
Avoid excessive heating: Heating the distillation pot too rapidly can lead to bumping. Apply heat gradually.
-
Degas the material: If the crude amino alcohol is viscous or has dissolved gases, it can be helpful to stir it under vacuum at room temperature for a period before applying heat to remove volatile impurities and dissolved gases.
-
-
Advanced Protocols
Protocol 1: Vacuum Distillation of a Thermally Sensitive Amino Alcohol
This protocol provides a step-by-step methodology for the purification of a generic thermally sensitive amino alcohol.
-
Apparatus Setup:
-
Assemble a clean, dry vacuum distillation apparatus. Ensure all glass joints are properly greased.
-
Place a magnetic stir bar in the round-bottom distillation flask.
-
Attach a vacuum-jacketed condenser and a receiving flask.
-
Connect a cold trap between the distillation apparatus and the vacuum pump.
-
Place a thermometer with the bulb positioned just below the side arm leading to the condenser.
-
-
Procedure:
-
Charge the distillation flask with the crude amino alcohol (do not fill more than two-thirds full).
-
(Optional) Add a high-boiling antioxidant or stabilizer (e.g., a small spatula tip of BHT) to the distillation flask.
-
Seal the system and begin stirring.
-
Start the flow of coolant through the condenser.
-
Slowly evacuate the system using the vacuum pump.
-
Once the desired vacuum is reached and stable, begin to heat the distillation flask gently using a heating mantle.
-
Gradually increase the temperature until the amino alcohol begins to boil and condense.
-
Collect any low-boiling initial fractions (forerun) in a separate receiving flask.
-
Once the distillation temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until most of the product has been collected, but do not distill to dryness to avoid the concentration of potentially explosive peroxides or other unstable residues.
-
Remove the heat source and allow the system to cool to room temperature before slowly venting the apparatus to atmospheric pressure with an inert gas.
-
Protocol 2: Alternative Purification via Salt Crystallization
For extremely thermally sensitive amino alcohols where distillation is not feasible, purification can often be achieved by forming a salt, crystallizing it, and then liberating the free base.
-
Salt Formation:
-
Dissolve the crude amino alcohol in a suitable solvent (e.g., isopropanol, ethanol).
-
Slowly add a solution of a suitable acid (e.g., oxalic acid, hydrochloric acid in a solvent) with stirring. The salt will often precipitate.
-
-
Crystallization:
-
Heat the mixture to dissolve the salt, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Recrystallize the salt if necessary to achieve the desired purity.
-
-
Liberation of the Free Base:
-
Dissolve the purified salt in water.
-
Cool the solution in an ice bath and slowly add a strong base (e.g., aqueous NaOH or KOH) until the solution is strongly basic (pH > 12).
-
Extract the liberated amino alcohol into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amino alcohol.
-
References
- 1. us.empirical.co [us.empirical.co]
- 2. 5.imimg.com [5.imimg.com]
- 3. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nouryon.com [nouryon.com]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal study of simple amino-alcohol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pressure-Temperature Nomograph Tool [sigmaaldrich.com]
- 9. cheresources.com [cheresources.com]
- 10. umsl.edu [umsl.edu]
Technical Support Center: Optimization of Reaction Parameters Using Design of Experiments (DoE)
Welcome to the technical support center for Design of Experiments (DoE) in reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DoE, troubleshoot common issues, and effectively apply statistical principles to accelerate chemical process development.[1][2][3]
Troubleshooting Guide
This section addresses specific issues that can arise during the planning, execution, and analysis of your DoE studies.
Issue 1: My DoE model has a poor fit (low R-squared) and is not predictive.
Q: I've run my experiments, but the statistical model generated from the data doesn't seem to accurately represent my reaction. What could be wrong?
A: A poorly fitting model is a common challenge and can stem from several sources. Here’s a systematic approach to diagnosing the problem:
-
Re-evaluate Your Factors and Ranges:
-
Have you missed a critical factor? An un-investigated variable that significantly impacts the reaction can lead to a poor model fit.[4] Consider all potential factors, including raw material concentration, addition rate, stirring speed, temperature, catalyst type, and pH.[5]
-
Are your factor ranges appropriate? The selected low and high values for each factor should cover a wide enough range to observe significant effects.[1] However, ranges that are too wide might push the reaction into a "zone of death" where no product is formed, which can skew the model.[6] If several experiments result in no measurable response, consider adjusting the boundaries of your experimental space.[7]
-
-
Check for Experimental Error:
-
Is your experimental setup reproducible? A key requirement for a successful DoE is minimizing measurement errors and ensuring that all non-varied parameters are precisely controlled.[1] Inconsistent mixing, poor temperature control, or imprecise dosing can introduce significant noise into the data.[5][8] Automated chemical synthesis reactors can help maintain high levels of reliability and repeatability.[1][8]
-
Is your analytical method accurate? The response you are measuring (e.g., yield, purity) must be quantified accurately. An unreliable analytical method will lead to noisy data and a poor model.[4]
-
-
Consider the Model Complexity:
-
Is a linear model sufficient? Many chemical reactions exhibit non-linear behavior. If your initial screening design (like a fractional factorial) shows a poor fit, it might be because of curvature in the response surface.[9] Including center points in your design is crucial for detecting this curvature.[9][10][11][12] If curvature is significant, a more complex model, such as a response surface design (e.g., Box-Behnken or Central Composite Design), is necessary to accurately model the system.[1][10]
-
-
Assess for Aliasing (Confounding):
-
Are your effects aliased? In fractional factorial designs, the effects of some factors or interactions are indistinguishable from others.[13][14][15] This is called aliasing or confounding.[13][14][15] For example, the main effect of factor A might be confounded with the two-factor interaction of B and C.[16] If a significant effect is observed, it's impossible to tell which aliased term is responsible.[13] Understanding the alias structure of your chosen design is critical for correct interpretation.
-
Issue 2: One or more of my planned experiments failed completely.
Q: I have a few data points in my experimental matrix that resulted in zero yield or a failed reaction. How should I handle this in my analysis?
A: Dealing with failed runs is a nuanced issue. The correct approach depends on whether the result is a true zero or due to an experimental error.
-
True Zero Results: If the reaction conditions genuinely lead to no product formation, this is a valid data point and should be included in the analysis.[6] However, a large number of zero-yield runs can make it difficult to fit a standard polynomial model.[6] In such cases:
-
Re-evaluate the Design Space: The ranges for your factors may be too broad, pushing the reaction into an inoperable region.[7] It may be necessary to narrow the ranges and re-run the DoE.
-
Consider a Different Model: If the "zero space" is a necessary part of your investigation, you might need to model the different "states" (e.g., reaction "on" vs. "off") separately.[6]
-
-
Experimental Failure: If a run failed due to a mistake (e.g., incorrect reagent addition, equipment malfunction), it is not a valid data point.
-
Do not include the result in the analysis. It will introduce significant error and bias your model.
-
Repeat the experiment if possible. This is the best way to obtain a valid data point for that set of conditions.
-
If repeating the experiment is not feasible, you will have a missing data point. Most DoE software can handle missing data, but it will reduce the statistical power of your analysis.
-
Issue 3: I'm not sure which type of experimental design to use.
Q: There are so many different types of DoE designs (factorial, fractional factorial, response surface, etc.). How do I choose the right one for my reaction optimization?
A: The choice of design depends on the stage of your optimization process and your specific goals.
-
Screening Designs (e.g., Fractional Factorial, Plackett-Burman):
-
When to use: Early in the optimization process when you have many potential factors and want to identify the most significant ones.[17]
-
Purpose: To efficiently screen a large number of variables with a minimal number of experiments.[10] These designs focus on main effects and can help you eliminate insignificant factors from further consideration.
-
Caveat: These designs often have complex alias structures, where main effects are confounded with two-factor interactions.[14]
-
-
Characterization and Optimization Designs (e.g., Full Factorial, Response Surface Methods like Box-Behnken or Central Composite Design):
-
When to use: After screening, when you have identified the critical factors and want to understand their interactions and optimize the response.[17]
-
Purpose: To create a detailed map of the response surface, including interactions between factors and non-linear effects (curvature).[1][10] This allows you to find the true optimal conditions for your reaction.[1][17]
-
The overall workflow for DoE in reaction optimization can be visualized as an iterative process:
Caption: Iterative workflow for reaction optimization using DoE.
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of DoE over the traditional "One-Variable-At-a-Time" (OVAT) approach?
A: The primary advantage of DoE is its efficiency and ability to capture a more complete picture of the reaction space.[2][10] While OVAT only examines one factor at a time, DoE systematically varies multiple factors simultaneously.[7][10] This allows DoE to:
-
Increase Experimental Efficiency: DoE provides more information with fewer experiments compared to OVAT, saving time, materials, and resources.[2][7][10]
-
Build a Predictive Model: The data from a DoE can be used to generate a mathematical model that describes the relationship between the factors and the response.[1] This model can then be used to predict the outcome for any combination of factor settings within the design space.
Q2: What are "center points" and why are they important?
A: Center points are experimental runs conducted at the midpoint of all factor ranges.[9][10][11] They serve two critical functions:
-
Estimating Experimental Error: By repeating the center point runs, you can get a measure of the inherent variability or "pure error" in your process and analytical methods.[9][18] This provides a robust baseline for assessing the significance of factor effects.
-
Detecting Curvature: Center points allow you to test for non-linear relationships between factors and the response.[9][11][12] If the average response of the center points is significantly different from what would be predicted by a linear model based on the corner points, it indicates that the response surface is curved.[9] This is a signal that a higher-order model (like a quadratic model from a response surface design) is needed for accurate optimization.[9]
Q3: How do I know which factors to include in my initial DoE screen?
A: The selection of factors should be based on a combination of scientific knowledge, prior experimental data, and risk assessment.[19]
-
Brainstorm: List all potential variables that could influence the reaction outcome (e.g., temperature, concentration, catalyst loading, solvent, reaction time, etc.).[5]
-
Prioritize: Use your expertise and any available literature or preliminary data to rank these factors based on their likely impact.
-
Be Inclusive (Initially): It's often better to include more factors in an initial screening design. A fractional factorial design can efficiently test many variables to identify the vital few that have the largest effect.[18] Factors that are found to be insignificant can then be dropped in subsequent optimization experiments.
Q4: Can I use DoE to optimize for more than one response at a time (e.g., maximize yield while minimizing an impurity)?
A: Yes, this is a key strength of the DoE methodology.[7] You can measure multiple responses for each experimental run. DoE software can then help you find a "sweet spot" or a set of operating conditions that provides the best balance among all your objectives. This is often visualized using overlay plots, which show the regions of the design space where all responses are within their desired specifications.
Q5: What software is available to help me design and analyze my experiments?
A: Several statistical software packages are available to facilitate the design and analysis of DoE studies. Some commonly used options include:
-
JMP: Known for its strong DoE capabilities and visualization tools.[20]
-
Minitab: A user-friendly option that is popular in quality improvement and Six Sigma.[20][21]
-
Design-Expert (from Stat-Ease): A specialized and powerful tool focused specifically on DoE.[20]
-
R: A free, open-source programming language with extensive packages for DoE, though it has a steeper learning curve.[20]
-
Python: Libraries like pyDOE and dexpy offer open-source options for those comfortable with programming.[21]
Many of these software packages offer free trials, which can be a good way to learn the basics and find the best fit for your needs.[21]
Q6: How do I validate the model I've created from my DoE?
A: Model validation is a critical step to ensure your model is predictive and not just fitting the noise in your data.
-
Confirmation Runs: The most straightforward method is to perform a few additional experiments at points within the design space that were not part of the original design. Compare the experimental results to the model's predictions.
-
Robustness Testing: Once an optimum is found, it's important to understand how sensitive the response is to small changes in the factor settings.[17] This helps ensure the process will be robust and reproducible when scaled up.
-
Cross-validation: Some statistical techniques, like cross-validation, can be used to assess the predictive power of a model using the original dataset, which can be useful when additional experiments are not feasible.[22] However, care must be taken as removing data points can alter the structure of a designed experiment.[22]
Data Presentation Example
Below is a table summarizing the results of a hypothetical 3-factor screening design with a center point to optimize reaction yield.
| Run | Factor A: Temp (°C) | Factor B: Time (h) | Factor C: Catalyst (mol%) | Yield (%) |
| 1 | 80 | 2 | 1 | 65 |
| 2 | 100 | 2 | 1 | 75 |
| 3 | 80 | 4 | 1 | 70 |
| 4 | 100 | 4 | 1 | 88 |
| 5 | 80 | 2 | 2 | 68 |
| 6 | 100 | 2 | 2 | 78 |
| 7 | 80 | 4 | 2 | 74 |
| 8 | 100 | 4 | 2 | 92 |
| 9 | 90 | 3 | 1.5 | 85 |
| 10 | 90 | 3 | 1.5 | 86 |
| 11 | 90 | 3 | 1.5 | 84 |
Analysis of this data would reveal the main effects of each factor, identify significant interactions (e.g., the interaction between Temperature and Time), and the center points would indicate if there is significant curvature in the design space.
Experimental Protocol: General Workflow for a DoE Study
-
Define Objective: Clearly state the goal of the experiment (e.g., maximize yield, minimize impurity X).
-
Identify Factors and Responses:
-
Select the input variables (factors) to be studied (e.g., Temperature, Concentration).
-
Define the output measurements (responses) to be analyzed (e.g., Yield, Purity).
-
-
Select Factor Ranges: For each continuous factor, define a high and a low level. These levels should be far enough apart to see an effect but within a range that is safe and operationally feasible.[1]
-
Choose an Experimental Design: Select a design appropriate for your objective (e.g., a fractional factorial for screening or a central composite design for optimization).
-
Execute the Experiments:
-
Randomize the run order to prevent time-dependent effects (e.g., catalyst degradation, instrument drift) from biasing the results.
-
Ensure all non-DoE factors are held constant and that each run is performed as consistently as possible.[8]
-
-
Analyze the Data:
-
Use statistical software to fit a mathematical model to the experimental data.
-
Determine the statistical significance of each factor and interaction using tools like ANOVA and Pareto charts.[23]
-
Examine residual plots to check the assumptions of the model.
-
-
Interpret the Results and Optimize:
-
Use main effect and interaction plots to understand the relationships between factors and responses.[23]
-
Use the model to generate response surface plots and find the optimal operating conditions.
-
-
Validate the Model: Perform confirmation runs at the predicted optimal conditions to verify the model's accuracy.
Caption: Step-by-step experimental workflow for a DoE study.
References
-
Design of Experiments (DoE) Studies. Mettler Toledo. [Link]
-
Design of Experiments (DoE) Studies | Definition, Methods & Uses. Mettler Toledo. [Link]
-
A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes - PMC. PubMed Central. [Link]
-
Avoiding Commonly Made Errors in Applying DoE. Catalysis Consulting. [Link]
-
A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Publications. [Link]
-
WHITE PAPER - Streamlining Chemical Synthesis DoE for Successful Process Development. Interchim. [Link]
-
A Brief Introduction to Chemical Reaction Optimization. ACS Publications. [Link]
-
Center Points: Finding the Mathematical Center of Your Data. iSixSigma. [Link]
-
A DoE approach to process design. Manufacturing Chemist. [Link]
-
The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing. [Link]
-
Design of experiments: An efficient approach to process optimisation. That's Nice. [Link]
-
DOE Center Points: What They Are & Why They're Useful. Minitab Blog. [Link]
-
DoE software?. Reddit. [Link]
-
Center Points, Replicate Runs, and Testing. JMP. [Link]
-
Which software is best for design of experiment (DOE) in chemistry?. ResearchGate. [Link]
-
Understanding Alias: A Key Concept in Design of Experiments. iSixSigma. [Link]
-
Interpreting DOE Results: Effects, Interaction Plots, and Pareto of Effects. Lean Six Sigma Materials. [Link]
-
Design of Experiments (DOE) Software Anyone Can Use. Synthace. [Link]
-
Model Validation Strategies for Designed Experiments. Fall Technical Conference. [Link]
-
Design of Experiments Software. numiqo - Statistics Calculator. [Link]
-
Design of Experiments software. Effex. [Link]
-
Reaction optimization using DoE. GalChimia. [Link]
-
Design of Experiments for Analytical Method Development and Validation. BioPharm International. [Link]
-
In a DoE, how to insert results of failed runs?. ResearchGate. [Link]
-
DOE-5: Fractional Factorial Designs, Confounding and Resolution Codes. YouTube. [Link]
-
Design of Experiments (DoE) Studies. Mettler Toledo. [Link]
-
What's Behind Aliasing in Fractional-Factorial Designs. Stat-Ease. [Link]
-
Design of Experiments (DoE) Studies. Mettler Toledo. [Link]
-
How to Deal With a Failed Experiment. Bitesize Bio. [Link]
-
Confounding and Resolutions. Altair HyperStudy. [Link]
-
3 reasons why DOE rollouts fail (and what to do about it). Synthace. [Link]
-
Design of experiments (DoE) for the optimization of chemical reactions.... ResearchGate. [Link]
-
PhD Tips – Dealing with “failed” experiments. Elisa Granato. [Link]
-
What are confounding and alias structure?. Minitab. [Link]
Sources
- 1. mt.com [mt.com]
- 2. mt.com [mt.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. blog.minitab.com [blog.minitab.com]
- 10. A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isixsigma.com [isixsigma.com]
- 12. Center Points, Replicate Runs, and Testing [jmp.com]
- 13. isixsigma.com [isixsigma.com]
- 14. m.youtube.com [m.youtube.com]
- 15. What are confounding and alias structure? - Minitab [support.minitab.com]
- 16. Stat-Ease [statease.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 19. biopharminternational.com [biopharminternational.com]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. falltechnicalconference.org [falltechnicalconference.org]
- 23. Interpreting DOE Results: Effects, Interaction Plots, and Pareto of Effects [leanoutsidethebox.com]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: 1-Amino-1-phenylpropan-2-ol vs. Pseudoephedrine
In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, remain a cornerstone of this field. This guide provides an in-depth technical comparison between two closely related amino alcohol-derived chiral auxiliaries: 1-amino-1-phenylpropan-2-ol (norephedrine and norpseudoephedrine) and the more widely recognized pseudoephedrine.
Introduction to Amino Alcohol-Based Chiral Auxiliaries
Both pseudoephedrine and the diastereomers of 1-amino-1-phenylpropan-2-ol are readily available and structurally similar chiral scaffolds. Their utility as chiral auxiliaries stems from their ability to form transient amides or other derivatives with carboxylic acids, allowing for highly diastereoselective transformations at the α-carbon. The choice of auxiliary can significantly impact the efficiency, stereoselectivity, and overall practicality of a synthetic route.
Pseudoephedrine: The Gold Standard in Asymmetric Alkylation
First introduced as a practical chiral auxiliary for asymmetric alkylation by Andrew G. Myers, pseudoephedrine has become a widely adopted and reliable tool in organic synthesis.[1] Both enantiomers of pseudoephedrine are inexpensive and can be readily acylated to form tertiary amides.[2] These amides, upon treatment with a strong base like lithium diisopropylamide (LDA), form Z-enolates that undergo highly diastereoselective alkylation with a variety of electrophiles.[1]
Mechanism of Stereocontrol
The remarkable stereoselectivity of the Myers asymmetric alkylation is attributed to a rigid, chelated transition state.[1] Deprotonation of the pseudoephedrine amide with LDA results in the formation of a lithium enolate and a lithium alkoxide. This internal lithium alkoxide is believed to form a stable six-membered chelate with the lithium enolate, effectively blocking one face of the enolate from the incoming electrophile.[3] The addition of lithium chloride (LiCl) is often crucial, as it can break up enolate aggregates and accelerate the rate of alkylation without compromising the high diastereoselectivity.[1]
Versatility and Cleavage
A significant advantage of the pseudoephedrine auxiliary is the versatility of the resulting alkylated amides. They can be readily converted into a variety of valuable chiral building blocks, including carboxylic acids, primary alcohols, aldehydes, and ketones, often in a single operation and with high yields.[4][5] The auxiliary itself can be recovered and reused, adding to the cost-effectiveness of the methodology.[3]
1-Amino-1-phenylpropan-2-ol (Norephedrine/Norpseudoephedrine) as a Chiral Auxiliary
1-Amino-1-phenylpropan-2-ol, which exists as the diastereomers norephedrine and norpseudoephedrine, shares the core amino alcohol structure with pseudoephedrine but lacks the N-methyl group. These compounds are also utilized in asymmetric synthesis, primarily as chiral ligands for metal-catalyzed reactions and in some instances, as chiral auxiliaries themselves.[6]
Derivatives of norephedrine have been successfully employed as chiral ligands in the enantioselective reduction of prochiral ketones using borane reagents, leading to the formation of secondary alcohols with excellent enantioselectivities. Additionally, N-pyrrolidinyl norephedrine has been used as a ligand in the asymmetric organozinc alkylation of aldehydes.[7]
While less common than pseudoephedrine for the direct asymmetric alkylation of carboxylic acid derivatives via amide enolates, norephedrine derivatives have been investigated. However, a comprehensive review of ephedra compounds in asymmetric synthesis concluded that pseudoephedrines are generally more effective than ephedrines (which include norephedrine) as chiral auxiliaries for the asymmetric alkylation of their corresponding N-acyl derivatives.[8]
Comparative Analysis: Pseudoephedrine vs. 1-Amino-1-phenylpropan-2-ol
| Feature | Pseudoephedrine | 1-Amino-1-phenylpropan-2-ol (Norephedrine/Norpseudoephedrine) |
| Structure | N-methylated amino alcohol | Secondary amino alcohol (lacks N-methyl group) |
| Primary Application | Chiral auxiliary for asymmetric alkylation of carboxylic acid derivatives (Myers alkylation) | Chiral ligand for asymmetric reductions and additions; less common as a direct alkylation auxiliary. |
| Stereocontrol | Excellent diastereoselectivity (>95% de) due to a rigid, chelated transition state.[2] | Variable; effective as a ligand for high enantioselectivity in specific reactions. Generally lower diastereoselectivity in direct alkylation compared to pseudoephedrine.[8] |
| Versatility | Alkylated amides are precursors to chiral carboxylic acids, alcohols, aldehydes, and ketones.[5] | Used to synthesize chiral alcohols and other products depending on the specific catalytic application.[6] |
| Reaction Conditions | Typically requires a strong base (LDA) and LiCl at low temperatures.[1] | Conditions vary widely depending on the specific catalytic system. |
| Cleavage | Well-established protocols for acidic, basic, or reductive cleavage.[5] | Cleavage of the auxiliary, when used directly, would follow similar principles to other amides. |
| Regulatory Status | Use is regulated in many countries due to its potential as a precursor for illicit substance synthesis.[9] | Generally less regulated than pseudoephedrine. |
Performance in Asymmetric Alkylation: A Data-Driven Comparison
Direct side-by-side comparisons of pseudoephedrine and norephedrine in the asymmetric alkylation of identical substrates are scarce in the literature. However, the extensive documentation of the Myers' pseudoephedrine methodology showcases its high efficiency and stereoselectivity across a broad range of substrates.
Table 1: Representative Performance of Pseudoephedrine in Asymmetric Alkylation [2]
| Substrate (Pseudoephedrine Amide) | Electrophile | Yield (%) | Diastereomeric Excess (de, %) |
| Propionamide | Benzyl bromide | 90 | >99 |
| Propionamide | n-Butyl iodide | 80 | 98 |
| Phenylacetamide | Methyl iodide | 92 | 96 |
The available literature suggests that while norephedrine can be used as a chiral auxiliary, its performance in asymmetric alkylation is generally inferior to that of pseudoephedrine.[8] This is likely due to the absence of the N-methyl group, which may alter the stability and rigidity of the chelated transition state responsible for high stereocontrol.
For researchers facing regulatory hurdles with pseudoephedrine, a notable alternative is pseudoephenamine, a derivative that is not a controlled substance and has been shown to provide equal or even superior diastereoselectivities in some alkylation reactions, particularly in the formation of quaternary carbon centers.[9]
Experimental Protocols
Asymmetric Alkylation of a Pseudoephedrine Amide (Myers Protocol)
1. Preparation of the N-Acyl Pseudoephedrine Amide:
-
To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous CH2Cl2 at 0 °C, add triethylamine (1.5 eq).
-
Slowly add the desired acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work up by quenching with saturated aqueous NaHCO3, extracting with CH2Cl2, and purifying by chromatography or recrystallization.
2. Diastereoselective Alkylation:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-acyl pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
In a separate flask, prepare a solution of LDA (2.1 eq) in THF.
-
Slowly add the LDA solution to the amide solution at -78 °C and stir for 1 hour.
-
Add the alkyl halide (1.2 eq) and allow the reaction to slowly warm to 0 °C over several hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent.
-
Purify the alkylated amide by chromatography or recrystallization.
3. Cleavage to the Carboxylic Acid:
-
Dissolve the alkylated pseudoephedrine amide in dioxane.
-
Add an equal volume of 9 N H2SO4.
-
Heat the mixture to reflux for 12-24 hours.
-
After cooling, extract the carboxylic acid with an organic solvent.
-
The aqueous layer can be basified to recover the pseudoephedrine auxiliary.[5]
Conclusion
For the asymmetric alkylation of carboxylic acid derivatives, pseudoephedrine remains the superior chiral auxiliary when compared to 1-amino-1-phenylpropan-2-ol (norephedrine/norpseudoephedrine). The Myers' pseudoephedrine methodology is well-established, highly diastereoselective for a broad range of substrates, and the resulting products are versatile synthetic intermediates. The high degree of stereocontrol is a direct result of the rigid, chelated transition state, a feature that appears to be optimized with the N-methyl group present in pseudoephedrine.
While 1-amino-1-phenylpropan-2-ol and its derivatives are valuable chiral ligands and catalysts in other asymmetric transformations, their application as direct auxiliaries for alkylation is less efficient and not as broadly applicable. For researchers seeking alternatives to pseudoephedrine due to regulatory constraints, exploring derivatives like pseudoephenamine may be a more fruitful avenue. The choice of chiral auxiliary is a critical decision in synthetic design, and a thorough understanding of their respective strengths and weaknesses, supported by experimental data, is essential for success.
References
-
Alvaro, G., et al. (2000). Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine. Molecules, 25(1), 133. [Link]
- Balakrishnan, U., Ananthi, N., & Velmathi, S. (2009). Chiral ligand derived from (1S,2R)-norephedrine as a catalyst for enantioselective prochiral ketone reduction. Tetrahedron: Asymmetry, 20(21), 2465-2469.
- Gotor, V., et al. (2007). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution.
- Myers, A. G., et al. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 116(20), 9361-9362.
-
ResearchGate. (2018). A scalable and expedient method of preparing diastereomerically and enantiomerically enriched pseudonorephedrine from norephedrine. Retrieved from [Link]
-
Molecules and Materials. (2007). Myers Asymmetric Alkylation. Retrieved from [Link]
- Gonzalez-Lopez, V., et al. (2018). Ephedrines as Chiral Auxiliaries in Enantioselective Alkylation Reactions of Enolates. Current Organic Synthesis, 15(1), 4-18.
- Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
- Sahani, R. L., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6085-6099.
- Reyes, E., et al. (2006). (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric conjugate addition and tandem conjugate addition/alpha-alkylation reactions. The Journal of Organic Chemistry, 71(20), 7763-7772.
-
Wikipedia. (n.d.). Ephedrine. Retrieved from [Link]
-
Oreate AI Blog. (2023). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
Sources
- 1. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 2. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ephedrines as Chiral Auxiliaries in Enantioselective Alkylation R...: Ingenta Connect [ingentaconnect.com]
- 9. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Chiral Amines: Enzymatic vs. Chemical Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral amines are fundamental building blocks in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule dictates its biological activity.[1][2] The synthesis of enantiomerically pure amines is, therefore, a critical challenge. This guide provides an in-depth comparison of the two primary strategies employed for this purpose: enzymatic and chemical synthesis. We will explore the core principles, advantages, and limitations of each approach, supported by experimental data and protocols. The objective is to equip researchers and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route for their target chiral amine.
Introduction: The Significance of Chiral Amines in Modern Chemistry
Chirality is a key factor in the safety and efficacy of many drug products.[3] In fact, over 40% of commercial pharmaceuticals contain chiral amine motifs.[4][5] The distinct three-dimensional arrangement of atoms in enantiomers can lead to vastly different pharmacological effects. One enantiomer might be therapeutically active, while the other could be inactive or even toxic. Consequently, the demand for highly pure single-enantiomer amines has grown significantly.[6] To meet this demand, chemists have developed a range of synthetic methods, broadly categorized into enzymatic (biocatalytic) and chemical (metal- or organocatalytic) approaches.[7][8]
Foundational Principles: A Tale of Two Catalysts
The Chemical Approach: Precision Through Designed Catalysts
The chemical synthesis of chiral amines often relies on asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.[9] Transition-metal catalysis is a prominent strategy, utilizing complexes of metals like rhodium, iridium, ruthenium, and palladium with chiral ligands.[10][11][12]
Mechanism: In a typical asymmetric reductive amination, a ketone or aldehyde reacts with an amine to form an imine intermediate.[13][14] A chiral transition-metal catalyst then delivers hydrogen to one face of the imine, leading to the formation of a chiral amine.[15][16] The chiral ligands coordinated to the metal center create a chiral environment that dictates the stereochemical outcome of the reaction.
Key Methodologies:
-
Asymmetric Reductive Amination (ARA): A one-pot reaction combining a carbonyl compound, an amine, and a reducing agent in the presence of a chiral catalyst.[12][17]
-
Asymmetric Hydrogenation of Imines: The reduction of pre-formed imines using hydrogen gas and a chiral catalyst.[15][16]
-
Kinetic Resolution: A process where one enantiomer of a racemic amine reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantiomerically enriched amine.
The Enzymatic Approach: Nature's Blueprint for Chirality
Biocatalysis utilizes enzymes, nature's catalysts, to perform chemical transformations with high selectivity and efficiency under mild conditions.[3][5][18] For chiral amine synthesis, several classes of enzymes are particularly important, including transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs).[4][19][20]
Mechanism: Transaminases, for example, employ a "ping-pong bi-bi" mechanism involving the cofactor pyridoxal 5'-phosphate (PLP).[21][22] The enzyme first abstracts an amino group from an amino donor, forming a pyridoxamine 5'-phosphate (PMP) intermediate. This intermediate then transfers the amino group to a prochiral ketone, generating the chiral amine product and regenerating the PLP cofactor.[21][23] The enzyme's active site acts as a chiral template, ensuring the amino group is delivered to a specific face of the ketone.[23]
Key Methodologies:
-
Asymmetric Synthesis with Transaminases: The conversion of a prochiral ketone to a chiral amine using an amino donor.[24][25]
-
Reductive Amination with IREDs and AmDHs: These enzymes catalyze the direct reductive amination of ketones or aldehydes.[5][26][27]
-
Deracemization: A combination of an oxidase and a non-selective reducing agent or an (R)- and (S)-selective enzyme to convert a racemic mixture into a single enantiomer.[5]
Head-to-Head Comparison: Performance and Practicality
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Stereoselectivity | Generally excellent (>99% ee) | Variable, highly dependent on catalyst and ligand design |
| Reaction Conditions | Mild (ambient temp., atmospheric pressure, aqueous media) | Often harsh (high pressure, high/low temp., organic solvents)[5][28] |
| Substrate Scope | Can be limited by the enzyme's natural specificity, but expandable through protein engineering[4][5][29] | Often broader, but can be limited by functional group tolerance |
| Catalyst Source | Renewable, produced via fermentation[23] | Often based on rare and expensive precious metals |
| Downstream Processing | Generally simpler, no heavy metal contamination | Can be complex, requires removal of metal catalysts[5] |
| Cofactor Requirement | Often requires a cofactor (e.g., PLP, NAD(P)H) and a regeneration system[4][5][20] | Does not require biological cofactors |
Stereoselectivity (Enantiomeric Excess - ee%)
Enzymes typically exhibit exceptional stereoselectivity, often yielding products with enantiomeric excesses greater than 99%.[28] This is a result of their highly evolved and specific active sites. In contrast, the enantioselectivity of chemical catalysts can be highly variable and is dependent on the careful design of chiral ligands.[10] Achieving high enantioselectivity with chemical methods can require extensive optimization of the catalyst, solvent, and reaction conditions.
Table 1: Comparative Enantioselectivity Data
| Target Chiral Amine | Enzymatic Method (ee%) | Chemical Method (ee%) | Reference |
| (S)-1-Phenylethylamine | >99 (ω-Transaminase) | 98 ([Rh(cod)2]BF4 / (S,S)-f-Binaphane) | [1] |
| Chiral Primary Amine from Aryl Methyl Ketone | >93 (Ru-dtbm-Segphos) | N/A | [30] |
| (R)-Fendiline Precursor | 96 (Chiral SPINOL Borophosphate) | N/A | [17] |
Reaction Conditions: A Green Chemistry Perspective
One of the most significant advantages of enzymatic synthesis is the mild reaction conditions under which they operate.[3][5] Typically, these reactions are performed in aqueous media at or near room temperature and atmospheric pressure. This contrasts sharply with many chemical methods, which often require high pressures of hydrogen gas, elevated or cryogenic temperatures, and the use of organic solvents.[5] The green credentials of biocatalysis are therefore a major driving force for its adoption in industry.[24]
Experimental Protocols: From Theory to Practice
Protocol 1: Chemical Synthesis via Asymmetric Hydrogenation
This protocol is a representative example of the asymmetric hydrogenation of an N-Boc-protected imine using a rhodium-based catalyst.
-
Materials: [Rh(cod)2]BF4, (S,S)-f-Binaphane, N-Boc-acetophenone imine, 2-propanol (anhydrous), hydrogen gas (high pressure).
-
Procedure:
-
In a glovebox, dissolve [Rh(cod)2]BF4 and (S,S)-f-Binaphane in 2-propanol in a pressure-rated vial. Stir for 30 minutes to form the active catalyst.
-
Add the N-Boc-acetophenone imine to the catalyst solution.
-
Seal the vial, remove from the glovebox, and place in a high-pressure reactor.
-
Purge the reactor with hydrogen gas several times before pressurizing to 50 atm.
-
Stir the reaction at the desired temperature (e.g., 25°C) for 24 hours.
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral amine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Protocol 2: Enzymatic Synthesis using a Transaminase
This protocol describes the asymmetric synthesis of a chiral amine from a prochiral ketone using a commercially available ω-transaminase.
-
Materials: ω-Transaminase (e.g., from Vibrio fluvialis), acetophenone, L-alanine (amino donor), pyridoxal 5'-phosphate (PLP), potassium phosphate buffer (pH 7.0).
-
Procedure:
-
Prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 7.0).
-
To the buffer, add L-alanine (e.g., 300 mM) and a catalytic amount of PLP (e.g., 1 mM).
-
Add the ω-transaminase preparation (e.g., as whole cells or purified enzyme).
-
Add the acetophenone substrate (e.g., 30 mM). A co-solvent like DMSO may be used to aid solubility.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle shaking for 24 hours.
-
Monitor the reaction progress by HPLC or GC.
-
Once the reaction is complete, basify the mixture (e.g., with NaOH to pH > 10) to stop the reaction and deprotonate the amine product.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer (e.g., over Na2SO4), filter, and concentrate to obtain the chiral amine.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Case Study: The Synthesis of Sitagliptin
The synthesis of Sitagliptin, the active ingredient in the anti-diabetic drug Januvia®, is a landmark example of the successful industrial application of biocatalysis.[4][25] The initial chemical synthesis developed by Merck involved a rhodium-catalyzed asymmetric hydrogenation of an enamine. While effective, this process required high-pressure hydrogenation and the use of an expensive, precious metal catalyst.
In a groundbreaking second-generation synthesis, Merck, in collaboration with Codexis, developed a highly efficient enzymatic process using an engineered ω-transaminase.[5][31] Through directed evolution, a naturally occurring transaminase was mutated to accept the bulky prositagliptin ketone as a substrate and to exhibit high enantioselectivity and stability under industrial process conditions. This enzymatic route offered several advantages over the chemical process, including milder reaction conditions, elimination of the need for a precious metal catalyst, and a significant increase in overall yield and productivity.[25]
Future Outlook: The Synergy of Catalysis
The future of chiral amine synthesis lies not in a competition between enzymatic and chemical methods, but in their synergy. Chemoenzymatic cascade reactions, which combine the best features of both approaches in a single pot, are a rapidly growing area of research.[28][32] For example, a chemical catalyst might be used to generate an intermediate that is then stereoselectively converted to the final product by an enzyme. Furthermore, advances in protein engineering, driven by machine learning and directed evolution, continue to expand the capabilities of enzymes, broadening their substrate scope and enhancing their robustness for industrial applications.[5][18][33]
Conclusion: Choosing the Right Tool for the Job
Both enzymatic and chemical synthesis are powerful tools for the production of chiral amines. The choice between them depends on a variety of factors, including the specific target molecule, the desired scale of production, cost considerations, and the available expertise and equipment.
-
Chemical synthesis offers the advantage of a potentially broader substrate scope and a vast, well-established toolbox of catalysts and reactions. It may be the preferred route for initial small-scale synthesis and for molecules that are not readily accepted by known enzymes.
-
Enzymatic synthesis provides unparalleled stereoselectivity and operates under mild, environmentally friendly conditions.[5][33] For large-scale industrial production, particularly in the pharmaceutical sector where purity and sustainability are paramount, biocatalysis is an increasingly attractive and often superior option.[34][35]
Ultimately, a thorough evaluation of both approaches is essential for the development of an efficient, cost-effective, and sustainable synthesis of any given chiral amine.
References
- Integrating Au Catalysis and Engineered Amine Dehydrogenase for the Chemoenzymatic Synthesis of Chiral Aliphatic Amines. (n.d.). National Institutes of Health.
-
Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. (n.d.). Oxford Academic. Retrieved from [Link]
-
Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
Imine Reductases, Reductive Aminases, and Amine Oxidases for the Synthesis of Chiral Amines: Discovery, Characterization, and Synthetic Applications. (2018). PubMed. Retrieved from [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Transaminase. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]
-
Chiral Amine Synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Application of Imine Reductases and Reductive Aminases for the Synthesis of Chiral Amines. (n.d.). ProQuest. Retrieved from [Link]
-
Imine Reductases and Reductive Aminases in Organic Synthesis. (n.d.). ACS Publications. Retrieved from [Link]
-
Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Microbial / Enzymatic Synthesis of Chiral Intermediates for Pharmaceuticals: Case Studies from BMS. (n.d.). Bentham Science. Retrieved from [Link]
- Transaminases for chiral amine synthesis. (n.d.). CoLab.
-
Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). National Institutes of Health. Retrieved from [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). ResearchGate. Retrieved from [Link]
-
Application of Imine Reductase in Bioactive Chiral Amine Synthesis. (2024). ACS Publications. Retrieved from [Link]
-
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). MDPI. Retrieved from [Link]
-
Transition‐Metal‐Catalyzed Chiral Amines Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. (2021). ACS Publications. Retrieved from [Link]
-
Transaminases for the synthesis of enantiopure beta-amino acids. (2012). National Institutes of Health. Retrieved from [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PubMed. Retrieved from [Link]
-
Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. (n.d.). MDPI. Retrieved from [Link]
-
Transaminases - A Biosynthetic Route for Chiral Amines: From Fundamental Science to Industrial Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). ACS Publications. Retrieved from [Link]
-
Biocatalysis: Case Studies. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. (2022). ACS Publications. Retrieved from [Link]
-
Recent Advances in the Synthesis of Chiral P. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Asymmetric Reductive Amination. (2013). University of Liverpool. Retrieved from [Link]
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023). ACS Publications. Retrieved from [Link]
-
Case Studies Illustrating a Science and Risk-Based Approach to Ensuring Drug Quality When Using Enzymes in the Manufacture of Ac. (2016). Almac. Retrieved from [Link]
-
and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors. (n.d.). White Rose eTheses Online. Retrieved from [Link]
-
Microbial / Enzymatic Synthesis of Chiral Intermediates for Pharmaceuticals: Case Studies from BMS. (n.d.). ResearchGate. Retrieved from [Link]
-
Enzyme Catalysis in The Synthesis of Pharmaceuticals & Industrial Application and Processes in Organic Solvents. (n.d.). Retrieved from [Link]
-
The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications. Retrieved from [Link]
-
Asymmetric Synthesis. (n.d.). Retrieved from [Link]
-
Asymmetric organocatalytic synthesis of chiral homoallylic amines. (2024). National Institutes of Health. Retrieved from [Link]
-
Direct catalytic asymmetric synthesis of α-chiral primary amines. (2020). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial / Enzymatic Synthesis of Chiral Intermediates for Pharmaceuticals: Case Studies from BMS | Bentham Science [eurekaselect.com]
- 7. jocpr.com [jocpr.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. pcliv.ac.uk [pcliv.ac.uk]
- 15. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Imine Reductases, Reductive Aminases, and Amine Oxidases for the Synthesis of Chiral Amines: Discovery, Characterization, and Synthetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids | MDPI [mdpi.com]
- 22. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Transaminase - Wordpress [reagents.acsgcipr.org]
- 24. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines | MDPI [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Application of Imine Reductases and Reductive Aminases for the Synthesis of Chiral Amines - ProQuest [proquest.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Integrating Au Catalysis and Engineered Amine Dehydrogenase for the Chemoenzymatic Synthesis of Chiral Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Transaminases for chiral amine synthesis | CoLab [colab.ws]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. academic.oup.com [academic.oup.com]
- 33. jocpr.com [jocpr.com]
- 34. Biocatalysis: Case Studies – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 35. almacgroup.com [almacgroup.com]
A Comparative Guide to the Validation of Enantiomeric Excess: Chiral HPLC vs. NMR Spectroscopy
In the landscape of pharmaceutical development and quality control, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of ensuring drug safety and efficacy. A chiral drug's enantiomers can exhibit remarkably different pharmacological and toxicological profiles.[1] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate rigorous characterization of the stereoisomeric composition of chiral drug substances.[2][3][4] This guide provides an in-depth, objective comparison of two paramount analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This document is crafted for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and emphasizing self-validating systems for robust and reliable results.
The Imperative of Orthogonal Methods in Enantiomeric Excess Validation
Relying on a single analytical technique for the determination of enantiomeric excess can be fraught with unforeseen risks, such as co-elution of impurities in HPLC or signal overlap in NMR. The use of orthogonal methods—techniques that rely on different physicochemical principles—provides a more comprehensive and trustworthy validation. Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase, while NMR, with the aid of chiral auxiliaries, distinguishes enantiomers based on the distinct chemical environments of their nuclei in diastereomeric complexes.[5][6] The convergence of results from these two disparate methods offers a high degree of confidence in the determined enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Separation
Chiral HPLC is widely regarded as the gold standard for the analysis of chiral compounds, offering high selectivity and resolution.[1] The technique's efficacy hinges on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times and, consequently, separation.[5][7]
The Principle Behind the Separation
The core of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers and the CSP.[8] The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. The area under each peak in the resulting chromatogram is directly proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.
Experimental Protocol: Validation of a Chiral HPLC Method
The validation of a chiral HPLC method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[9][10]
Objective: To develop and validate a chiral HPLC method for the quantitative determination of the enantiomeric purity of a chiral drug substance.
Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralcel OD-H, Chiralpak IG-3)[11][12]
-
Mobile phase (e.g., hexane/2-propanol mixture)[11]
-
Racemic standard of the analyte
-
Enantiomerically enriched sample of the analyte
Methodology:
-
Method Development and Optimization:
-
Screen various chiral stationary phases and mobile phase compositions to achieve baseline resolution (Rs > 1.5) between the enantiomer peaks.[1]
-
Optimize the flow rate, column temperature, and detection wavelength to ensure sharp peaks and adequate sensitivity.
-
-
System Suitability:
-
Before each validation run, inject a solution of the racemic standard to verify that the chromatographic system is performing adequately.
-
Key parameters to assess include resolution (Rs), tailing factor (T), and theoretical plates (N).
-
-
Specificity:
-
Inject the racemate, the individual enantiomers (if available), and a placebo to demonstrate that the method can unequivocally assess each enantiomer in the presence of the other and any potential excipients without interference.
-
-
Linearity:
-
Prepare a series of solutions of the major enantiomer at different concentrations (e.g., 50-150% of the target concentration).
-
Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.998.[13]
-
-
Accuracy:
-
Spike the drug product with known amounts of the undesired enantiomer at different concentration levels.
-
Calculate the percentage recovery. Recoveries in the range of 99-101% are generally considered acceptable.[12]
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple preparations of the same sample on the same day. The relative standard deviation (RSD) should be less than 2%.[13]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment. The RSD should remain within acceptable limits.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Robustness:
-
Intentionally vary critical method parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability during normal use.
-
Causality in Experimental Choices for Chiral HPLC
-
Choice of Chiral Stationary Phase: Polysaccharide-based CSPs are often the first choice due to their broad applicability.[1] The selection is guided by the analyte's structure and functional groups, which dictate the potential for chiral recognition interactions.
-
Mobile Phase Composition: The ratio of organic modifiers in the mobile phase is critical for controlling retention and resolution. A systematic screening approach is often employed to find the optimal balance.
-
Baseline Resolution: Achieving a resolution of greater than 1.5 is paramount for accurate integration of the peaks, which is the foundation of reliable quantification.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Orthogonal Technique
NMR spectroscopy offers a distinct and powerful approach to determining enantiomeric excess. Unlike HPLC, which physically separates the enantiomers, NMR differentiates them in solution by creating a diastereomeric environment.[6]
The Principle Behind NMR Enantiodiscrimination
Enantiomers in a chiral environment are chemically non-equivalent and, in principle, can be distinguished by NMR. This is typically achieved by adding a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), to the NMR sample.[6][14]
-
Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the enantiomers, leading to different chemical shifts for corresponding protons.[15]
-
Chiral Derivatizing Agents (CDAs): These react with the enantiomers to form stable diastereomers, which inherently have different NMR spectra.
-
Chiral Lanthanide Shift Reagents (CLSRs): These paramagnetic complexes induce large chemical shift differences between the enantiomers.[16][17][18]
The integration of the distinct signals for each enantiomer allows for the calculation of their relative concentrations and thus the enantiomeric excess.[15]
Experimental Protocol: Validation of an NMR Method for Enantiomeric Excess
Objective: To validate a ¹H NMR method for the determination of enantiomeric excess using a chiral solvating agent.
Materials:
-
NMR spectrometer
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol)
-
Racemic standard of the analyte
-
Enantiomerically enriched sample of the analyte
Methodology:
-
Selection of Chiral Auxiliary and NMR Conditions:
-
Screen different CSAs to find one that provides sufficient chemical shift non-equivalence (Δδ) for at least one pair of signals.
-
Optimize the molar ratio of the CSA to the analyte to maximize the separation of the signals.
-
-
Specificity:
-
Acquire spectra of the racemate, the individual enantiomers (if available), and the CSA alone to ensure that the signals used for quantification are free from overlap.
-
-
Linearity:
-
Prepare a series of samples with varying known ratios of the two enantiomers (e.g., from 0% to 100% ee).
-
Plot the measured ee (from the integration of the diastereotopic signals) against the actual ee. The correlation coefficient (r²) should be ≥ 0.99.
-
-
Accuracy:
-
Analyze samples with known enantiomeric excess and compare the NMR-determined values to the theoretical values. The deviation should be minimal.
-
-
Precision:
-
Repeatability: Prepare and analyze multiple samples of the same enantiomeric composition. The standard deviation of the ee measurements should be low.
-
Intermediate Precision: Repeat the analysis on different days or with different operators.
-
-
Quantitative NMR (qNMR) Considerations:
Causality in Experimental Choices for NMR
-
Choice of Chiral Auxiliary: The selection depends on the functional groups present in the analyte that can interact with the auxiliary (e.g., hydrogen bonding, π-π stacking).
-
Solvent Selection: The choice of deuterated solvent can influence the degree of interaction between the analyte and the chiral auxiliary.[15]
-
Signal Selection for Integration: Protons that are close to the chiral center and exhibit the largest chemical shift difference are the best candidates for integration to minimize integration errors.
Head-to-Head Comparison: Chiral HPLC vs. NMR
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation of enantiomers based on differential interaction with a chiral stationary phase.[5] | In-situ differentiation of enantiomers in a chiral environment, leading to distinct NMR signals.[22] |
| Sample Preparation | Dilution in a suitable mobile phase. | Simple mixing with a chiral auxiliary or derivatization.[22] |
| Analysis Time | 15-60 minutes per sample.[5] | 5-15 minutes per sample (after derivatization, if any).[5][22] |
| Sample Throughput | Lower; method development can be time-consuming.[5][9] | Higher; suitable for rapid screening of multiple samples.[5] |
| Solvent Consumption | High (>60 mL of mobile phase per sample).[23] | Low (~0.6 mL of deuterated solvent per sample).[5][23] |
| Sensitivity (LOD/LOQ) | Generally higher, with LODs around 1.5 µg/mL reported for some methods.[5] | Generally lower, dependent on analyte concentration and magnetic field strength.[22] |
| Precision/Reproducibility | Excellent, with high reproducibility. RSDs below 7.2% are achievable.[5] Reproducibilities of ±0.5% or better have been reported.[24] | Good, with reproducibilities of ±0.5% or better reported for similar NMR methods.[5] |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases.[9] | Can be rapid, involving a straightforward derivatization or mixing with a CSA.[5] |
| Destructive/Non-destructive | Non-destructive, allowing for recovery of separated enantiomers.[5] | Non-destructive.[22] |
Visualizing the Workflow
Chiral HPLC Workflow for Enantiomeric Excess Determination
Caption: Workflow for ee determination by NMR spectroscopy.
Conclusion: A Synergy of Techniques for Unimpeachable Validation
Both chiral HPLC and NMR spectroscopy are indispensable tools for the determination of enantiomeric excess. The choice between them often depends on the specific requirements of the analysis, such as the desired sensitivity, sample throughput, and the stage of drug development. [5]Chiral HPLC, with its high sensitivity and resolving power, is often the method of choice for routine quality control and for detecting trace enantiomeric impurities. [5][22]NMR, on the other hand, excels in high-throughput screening and reaction monitoring due to its speed and minimal solvent consumption. [5][22] Ultimately, for a comprehensive and robust validation of enantiomeric excess, the synergistic use of both techniques is highly recommended. A rapid screen by NMR can be followed by a more rigorous, quantitative analysis by chiral HPLC, providing an unimpeachable level of confidence in the results and ensuring the quality and safety of chiral pharmaceuticals.
References
- A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR with (-)-Menthyloxyacetic Acid - Benchchem.
- A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC - Benchchem.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Chiral Shift Reagents Definition - Organic Chemistry Key Term - Fiveable.
- A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-(+)-Epichlorohydrin: NMR vs.
- Chiral Analysis by NMR Spectroscopy: Chiral Solv
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Chiral Analysis by NMR Spectroscopy: Chiral Solv
- ICH Q2 R1: Mastering Analytical Method Valid
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- 3 Key Regulatory Guidelines for Method Valid
- NMR determination of enantiomeric excess - ResearchG
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Public
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace.
- A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based St
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace.
- FDA issues flexible policy on chiral drugs - ACS Public
- A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based St
- A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology.
- Development of New Stereoisomeric Drugs May 1992 - FDA.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Educ
- Chemical shift reagents and Chiral lanthanide shift reagents: How does it work? - Chemistry Notes.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Educ
- Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed.
- How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?
- Basics of chiral HPLC - Sigma-Aldrich.
- How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?
- A Guide to Quantit
- What is qNMR (quantitative NMR) ?
- Quantit
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PubMed Central.
- What is qNMR (quantitative NMR) ?
- Basics of chiral HPLC - Sigma-Aldrich.
- Quantit
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 4. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. rjptonline.org [rjptonline.org]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. fiveable.me [fiveable.me]
- 17. chemistnotes.com [chemistnotes.com]
- 18. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. emerypharma.com [emerypharma.com]
- 20. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. experts.umn.edu [experts.umn.edu]
A Senior Application Scientist's Guide to Benchmarking Chiral Auxiliaries in Asymmetric Aldol Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
The aldol reaction, a cornerstone of carbon-carbon bond formation, is fundamental to the synthesis of complex, biologically active molecules. Achieving precise stereocontrol over the two newly formed chiral centers is a significant challenge. Chiral auxiliaries offer a robust and reliable solution, temporarily imparting chirality to a substrate to direct the stereochemical course of a reaction. This guide provides an in-depth comparison of the most prominent chiral auxiliaries used in asymmetric aldol reactions, grounded in mechanistic principles and supported by experimental data.
The Foundation: Stereocontrol via the Zimmerman-Traxler Model
The stereochemical outcome of aldol reactions involving metal enolates is powerfully predicted by the Zimmerman-Traxler model.[1] This model posits that the reaction proceeds through a six-membered, chair-like transition state where the enolate's metal cation coordinates to the aldehyde's carbonyl oxygen.[1][2] The geometry of the enolate is the critical determinant of the product's diastereoselectivity.
-
Z-Enolates preferentially form syn-aldol products. To minimize steric hindrance, the substituents on both the enolate and the aldehyde adopt pseudo-equatorial positions in the chair-like transition state, leading to a syn relationship.[1]
-
E-Enolates preferentially form anti-aldol products. For the same steric reasons, the arrangement of substituents on an E-enolate leads to an anti diastereomer.[1][3][4]
Therefore, the ability of a chiral auxiliary to direct the formation of a specific enolate geometry is paramount to its success. Boron enolates, in particular, are known to achieve high diastereoselectivity due to the shorter boron-oxygen bond lengths, which amplify steric interactions in the transition state.[5][6][7][8]
Benchmarking the Leading Chiral Auxiliaries
The efficacy of a chiral auxiliary is judged by several key criteria: its ability to induce high diastereoselectivity, the ease of its attachment and removal, and the overall yield of the transformation.[9] Here, we compare three of the most influential auxiliaries in the field.
Evans' Oxazolidinones: The Gold Standard
Developed by David A. Evans, chiral oxazolidinones are arguably the most widely used and reliable auxiliaries for asymmetric aldol reactions.[10][11][12] They are particularly effective at generating syn-aldol products with exceptional predictability and stereocontrol.[13][14]
Mechanism of Stereocontrol: The acylated Evans auxiliary, upon treatment with a Lewis acid like di-n-butylboron triflate (n-Bu₂BOTf) and a hindered amine, selectively forms a Z-boron enolate.[14][15] The chiral auxiliary, typically derived from valine or phenylalanine, effectively shields one face of the enolate. The aldehyde then approaches from the less sterically hindered face, leading to the observed high diastereoselectivity for the syn product through a Zimmerman-Traxler transition state.[13][14] The conformation of the auxiliary is believed to minimize dipole repulsion between the carbonyl groups.[14]
Diagram: Evans' Auxiliary Workflow
Caption: General workflow for an Evans' asymmetric aldol reaction.
Representative Protocol: Evans' Boron-Mediated syn-Aldol Reaction
-
Enolate Formation: A solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is cooled to 0 °C under an inert atmosphere. Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq). The mixture is stirred for 30-60 minutes at 0 °C.[9]
-
Aldol Addition: The reaction mixture is cooled to -78 °C. The desired aldehyde (1.2 eq), dissolved in anhydrous CH₂Cl₂, is added dropwise. The reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C over 1 hour.
-
Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the diastereomerically pure syn-aldol adduct.
Cleavage of the Auxiliary: A significant advantage of Evans' auxiliaries is the variety of methods available for their non-destructive removal.[14]
-
To Carboxylic Acid: LiOH/H₂O₂ in a THF/water mixture.[16][17][18]
-
To Alcohol: Reduction with LiAlH₄ or LiBH₄.
-
To Weinreb Amide: Direct conversion is possible, which is particularly useful for further transformations.[14]
Oppolzer's Sultams
Oppolzer's camphorsultam is another powerful chiral auxiliary, valued for its rigid bicyclic structure which provides excellent stereochemical control.[19] The resulting aldol adducts are often highly crystalline, facilitating purification by recrystallization. It can be used to generate both syn and anti aldol products with high enantiopurity, sometimes by simply varying the stoichiometry of the Lewis acid.[20][21]
Mechanism of Stereocontrol: Similar to Evans' auxiliaries, N-acyl sultams form Z-enolates with reagents like Bu₂BOTf. The rigid camphor backbone effectively blocks one face of the enolate. The C=O and SO₂ dipoles orient themselves in an anti-periplanar fashion to minimize electrostatic repulsion, presenting a well-defined steric environment for the incoming aldehyde, leading to high diastereoselectivity.
Myers' Pseudoephedrine Amides
Andrew Myers developed a practical and highly effective method using inexpensive and readily available pseudoephedrine as a chiral auxiliary.[22][23] This method is particularly noted for its application in asymmetric alkylations but is also effective for aldol reactions.[24][25]
Mechanism of Stereocontrol: The N-acyl pseudoephedrine amide is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a Z-enolate.[23] The lithium cation is believed to chelate between the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a rigid structure. This chelation, combined with the steric bulk of the phenyl group, directs the aldehyde to attack from the less hindered face, resulting in high diastereoselectivity.[24] The addition of lithium chloride is often crucial, as it accelerates the reaction and suppresses side reactions.[25][26]
Performance Data: A Head-to-Head Comparison
The following table summarizes representative performance data for the three auxiliaries in the asymmetric aldol reaction of a propionyl derivative with isobutyraldehyde.
| Chiral Auxiliary | Enolization Conditions | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-Valine Evans' Oxazolidinone | Bu₂BOTf, Et₃N, CH₂Cl₂ | i-PrCHO | >99:1 (syn:anti) | 85-95 | [13][15] |
| (2R)-Oppolzer's Camphorsultam | Bu₂BOTf, i-Pr₂NEt, CH₂Cl₂ | i-PrCHO | >98:2 (syn:anti) | 90 | [20][27] |
| (1R,2R)-Pseudoephedrine Amide | LDA, LiCl; then ZrCp₂Cl₂ | i-PrCHO | 96:4 (syn:anti) | 85 | [24] |
Note: Data are representative and can vary based on specific substrates and reaction conditions.
Experimental Considerations & Analysis
Best Practices for High Selectivity:
-
Reagent Purity: Anhydrous solvents and freshly distilled aldehydes are critical to prevent quenching of the enolate and side reactions.
-
Temperature Control: Strict adherence to low temperatures (-78 °C) is essential for maximizing stereoselectivity by favoring the ordered Zimmerman-Traxler transition state.
-
Enolate Formation: The choice of base and Lewis acid is crucial. Boron triflates are generally superior for generating Z-enolates from N-acyl Evans' auxiliaries and Oppolzer's sultams.[5] For Myers' amides, LDA is the base of choice.[25]
Analysis of Stereochemical Outcome:
-
Diastereomeric Ratio (d.r.): The ratio of diastereomers is typically determined by ¹H NMR spectroscopy of the crude reaction mixture.[28] Integration of distinct, well-resolved signals corresponding to each diastereomer provides a quantitative measure.[29]
-
Enantiomeric Excess (e.e.): After cleavage of the auxiliary, the enantiomeric excess of the final product is determined. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis.[30][31][32][33][34]
Diagram: Analytical Workflow
Caption: Workflow for analysis of an asymmetric aldol reaction.
Conclusion
The choice of a chiral auxiliary is a critical decision in a synthetic campaign.
-
Evans' oxazolidinones remain the benchmark for reliability and high syn-selectivity, supported by a vast body of literature and a variety of cleavage methods.
-
Oppolzer's sultams offer a robust alternative, particularly when high crystallinity is desired for purification, and can provide access to different diastereomers.
-
Myers' pseudoephedrine amides present a cost-effective and practical option that demonstrates excellent performance, especially when paired with transmetalation strategies.
Ultimately, the optimal auxiliary depends on the specific molecular target, the required stereoisomer, and practical considerations such as cost and scalability. A thorough understanding of the underlying mechanistic principles is essential for troubleshooting and optimizing these powerful synthetic tools.
References
- BenchChem. (2025). The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity. BenchChem.
- OpenOChem Learn. (n.d.). Zimmerman-Traxler Model. OpenOChem Learn.
- Sánchez, F. G., & Gallardo, J. L. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 845-851.
- Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180.
- Herald Scholarly Open Access. (n.d.). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
- Gage, J. R. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect, 5(6), 1810-1817.
- BenchChem. (2025). A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products. BenchChem.
- Alfa Chemistry. (n.d.). Evans Aldol Reaction. Alfa Chemistry.
- ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. ResearchGate.
- BenchChem. (n.d.). HPLC and chiral chromatography methods for determining (S)-Spinol enantiomeric excess. BenchChem.
-
Reddy, M. V. R., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-340. Retrieved from [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. Retrieved from [Link]
-
YouTube. (2013). The Zimmerman-Traxler Transition State Model. YouTube. Retrieved from [Link]
-
Ishihara, K., & Yamamoto, H. (1994). Stereoselective Crossed Aldol Reaction via Boron Enolates Generated from α-Iodo Ketones and 9-Borabicyclo[3.3.1]nonane. Tetrahedron, 50(12), 3729-3742. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Removal of Chiral Auxiliaries. BenchChem.
- Organic Chemistry in 3D. (n.d.). Aldol Reaction (Zimmerman-Traxler) | 3D Animation.
-
All 'Bout Chemistry. (2019). Diastereoselectivity in Aldol Condensation: Zimmerman Traxler Model for CSIR NET/ GATE. YouTube. Retrieved from [Link]
- Macmillan Group. (2002). The Selective Aldol Reaction. Macmillan Group Meeting.
-
da Silva, A. B. F., et al. (2021). Diastereoselectivity in the boron aldol reaction of α-alkoxy and α,β-bis-alkoxy methyl ketones. Organic & Biomolecular Chemistry, 19(1), 123-131. Retrieved from [Link]
-
Collum, D. B., et al. (2015). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society, 137(24), 7884–7894. Retrieved from [Link]
- DigitalCommons@USU. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity.
-
Organic Syntheses. (n.d.). (-)-d-2,10-camphorsultam. Org. Synth. 1990, 68, 77. Retrieved from [Link]
- Larrow, J. F., & Schaus, S. E. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 84(6), 1028.
-
Slideshare. (n.d.). Evans aldol ppt. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric aldol reaction using boron enolates. Retrieved from [Link]
- Wille, U. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.
- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries: Benchmarking (1R,2R)-1-Aminoindan-2-ol. BenchChem.
-
Mitchell, A. G., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1338-1342. Retrieved from [Link]
-
ResearchGate. (n.d.). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Request PDF. Retrieved from [Link]
-
Reddy, M. V. R., et al. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 71(1), 337-340. Retrieved from [Link]
- SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis.
-
Labidi, A., & Yacin-Ali, A. (2020). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. Retrieved from [Link]
-
Vicario, J. L., et al. (2000). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. The Journal of Organic Chemistry, 65(12), 3754-3760. Retrieved from [Link]
- Le, K. A., et al. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). Chemistry, 2(4), 957-974.
- The Royal Society of Chemistry. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Chemical Communications.
-
Royal Society of Chemistry. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
- Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115.
-
ResearchGate. (n.d.). Discovery-Oriented Approach To Organic Synthesis: Tandem Aldol Condensation-Michael Addition Reactions. Identifying Diastereotopic Hydrogens in an Achiral Molecule by NMR Spectroscopy. Request PDF. Retrieved from [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. Retrieved from [Link]
- Oreate AI Blog. (2025). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
-
ResearchGate. (n.d.). Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones. Request PDF. Retrieved from [Link]
-
ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. Retrieved from [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 3. youtube.com [youtube.com]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. pharmacy180.com [pharmacy180.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Diastereoselectivity in the boron aldol reaction of α-alkoxy and α,β-bis-alkoxy methyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Evans aldol ppt | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. connectsci.au [connectsci.au]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 26. pubs.acs.org [pubs.acs.org]
- 27. macmillan.princeton.edu [macmillan.princeton.edu]
- 28. researchgate.net [researchgate.net]
- 29. rsc.org [rsc.org]
- 30. uma.es [uma.es]
- 31. heraldopenaccess.us [heraldopenaccess.us]
- 32. experts.umn.edu [experts.umn.edu]
- 33. benchchem.com [benchchem.com]
- 34. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Amino-1-phenylpropan-2-ol by GC-MS
A Comparative Analysis of Derivatization and Methodological Approaches
Welcome to a detailed guide on the quantitative analysis of 1-amino-1-phenylpropan-2-ol, a compound commonly known as norephedrine or phenylpropanolamine (PPA). As a sympathomimetic amine, its accurate quantification is critical in pharmaceutical quality control, pharmacokinetic studies, and forensic toxicology. Given its chiral nature, with enantiomers that can exhibit distinct pharmacological effects, the ability to perform stereospecific analysis is often paramount.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for this purpose, offering exceptional sensitivity and specificity.[2] However, the inherent chemical properties of PPA—namely its polarity due to the primary amine and hydroxyl groups—present analytical challenges. Direct injection into a GC system often results in poor chromatographic performance, characterized by significant peak tailing and potential analyte loss through interaction with active sites in the system.[3]
This guide provides a comparative overview of robust GC-MS methodologies, focusing on the critical step of chemical derivatization to overcome these challenges. We will explore different strategies, present validated experimental protocols, and offer insights grounded in years of application experience to help you select and implement the optimal method for your laboratory's needs.
The Imperative of Derivatization: Why It's Non-Negotiable
Chemical derivatization is the process of modifying an analyte's chemical structure to make it more suitable for a specific analytical technique.[4] For the GC-MS analysis of polar compounds like PPA, it serves three primary functions:
-
Enhancing Volatility: By replacing polar -NH2 and -OH groups with less polar functional groups, derivatization reduces the analyte's boiling point, making it amenable to gas-phase separation.[4]
-
Improving Chromatographic Behavior: Derivatization minimizes interactions with the GC column's stationary phase and any active sites in the injector or column, leading to sharper, more symmetrical peaks and improved resolution.[3][5]
-
Increasing Mass Spectrometric Sensitivity: Derivatized compounds often produce characteristic, high-mass fragment ions that are more easily detected and distinguished from background noise, improving structural elucidation and lowering detection limits.[5]
The choice of derivatization reagent is a critical decision that influences sensitivity, selectivity, and the ability to perform chiral analysis. We will now compare the two most common approaches: Acylation and Silylation.
Derivatization Strategies: A Head-to-Head Comparison
Method 1: Acylation with Fluorinated Anhydrides
Acylation involves the reaction of the amine and hydroxyl groups with an acylating agent, typically a fluorinated anhydride like Pentafluoropropionic Anhydride (PFPA), Trifluoroacetic Anhydride (TFAA), or Heptafluorobutyric Anhydride (HFBA).[6]
Mechanism: The lone pair of electrons on the nitrogen and oxygen atoms acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride. This results in the formation of stable amide and ester linkages, respectively, with the release of a corresponding carboxylic acid molecule.
Comparative Insights:
-
Sensitivity: Fluorinated derivatives are highly electronegative, which makes them excellent candidates for Electron Capture Negative Ionization (ECNI) MS for ultra-trace analysis. However, they also provide excellent sensitivity in standard Electron Impact (EI) ionization. Studies comparing PFPA, TFAA, and HFBA for amphetamine-related compounds have shown that PFPA often provides the best sensitivity and lowest limits of quantification.[6]
-
Stability: Acylated derivatives are generally robust and less susceptible to hydrolysis than their silylated counterparts, which is an advantage during sample handling and autosampler sequences.
-
Chromatography: This method effectively masks the polar groups, leading to excellent peak shape and chromatographic resolution.
Method 2: Silylation
Silylation introduces a trimethylsilyl (TMS) group, or a bulkier silyl group, onto the active hydrogens of the analyte. The most common reagent for this purpose is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3]
Mechanism: MSTFA reacts with the amine and hydroxyl groups to form TMS-ethers and TMS-amines, respectively. The reaction byproducts are neutral and volatile, minimizing interference.
Comparative Insights:
-
Reactivity: Silylation is often rapid and proceeds under relatively mild conditions.
-
Moisture Sensitivity: This is the primary drawback of silylation. Silylating reagents are extremely sensitive to moisture, which can hydrolyze the reagent and the formed derivatives, leading to incomplete reactions and poor reproducibility.[3] All glassware and solvents must be scrupulously dried.
-
Mass Spectra: TMS derivatives often yield predictable and structurally informative mass spectra, which can be beneficial for identification purposes.
The following diagram illustrates the general analytical workflow for quantitative analysis.
Caption: Overview of the sample-to-result workflow for PPA analysis.
Experimental Protocols
Here we provide detailed, step-by-step protocols for derivatization. These protocols assume the analyte has already been extracted from its matrix (e.g., via liquid-liquid extraction with ethyl acetate under basic conditions) and evaporated to dryness.
Protocol 1: Acylation with Pentafluoropropionic Anhydride (PFPA)
This protocol is favored for its high sensitivity and the stability of the resulting derivatives.[6]
Materials:
-
Dried sample extract in a conical glass vial
-
Pentafluoropropionic Anhydride (PFPA)
-
Ethyl Acetate (anhydrous)
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Reconstitution: Add 50 µL of ethyl acetate to the dried sample residue. Vortex briefly to dissolve.
-
Reagent Addition: Add 50 µL of PFPA to the vial.
-
Scientist's Note: A 1:1 ratio of solvent to reagent is a common starting point. This ensures there is a stoichiometric excess of the derivatizing agent to drive the reaction to completion.[3]
-
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[6]
-
Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Rationale: Removing the excess derivatizing agent and the acid byproduct is crucial to prevent damage to the GC column and interference in the chromatogram.
-
-
Final Reconstitution: Reconstitute the dry residue in a suitable volume of an appropriate solvent (e.g., 50-100 µL of ethyl acetate) for GC-MS analysis.
-
Analysis: Inject 1-2 µL of the final solution into the GC-MS system.
Protocol 2: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
This protocol offers a rapid and effective alternative, provided anhydrous conditions are maintained.
Materials:
-
Dried sample extract in a conical glass vial
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous, optional catalyst)
-
Heating block or oven
Procedure:
-
Reagent Addition: Add 50 µL of MSTFA directly to the dried sample residue.
-
Expert Tip: If the residue is difficult to dissolve, 25 µL of anhydrous pyridine can be added as a catalyst and to improve solubility.[3]
-
-
Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS without an evaporation step. The byproducts of the MSTFA reaction are volatile and generally do not interfere with the analysis.
Caption: Chemical pathways for acylation and silylation of PPA.
The Challenge of Chirality
PPA has two chiral centers, leading to four possible stereoisomers. The most common are (1R,2S)-(-)-norephedrine and (1S,2R)-(+)-norephedrine. As enantiomers can have different physiological effects, their separation is often required.[1]
Approach 1: Indirect Separation (Chiral Derivatization) The analyte is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.
-
Example Reagent: (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC).
Approach 2: Direct Separation (Chiral GC Column) The analyte undergoes achiral derivatization (e.g., with PFPA or MSTFA) and is then injected onto a chiral GC column. The chiral stationary phase (CSP) interacts differently with each enantiomer, leading to different retention times.
-
Example Column: A cyclodextrin-based chiral column (e.g., Chirasil-Dex).
Caption: Two primary strategies for the enantioselective analysis of PPA.
GC-MS Parameters and Performance Data
The following tables summarize typical instrument parameters and expected performance characteristics based on validated methods for PPA and related compounds.
Table 1: Comparison of Typical GC-MS Method Parameters
| Parameter | Method A: Acylation (PFPA) | Method B: Silylation (MSTFA) |
| GC Column | HP-5ms (or equivalent), 15-30 m x 0.25 mm x 0.25 µm | HP-5ms (or equivalent), 15-30 m x 0.25 mm x 0.25 µm |
| Inlet Temperature | 270 - 280 °C[6][7] | 250 - 270 °C |
| Injection Mode | Splitless or Split (e.g., 10:1) | Splitless or Split (e.g., 10:1) |
| Carrier Gas | Helium, Constant Flow (e.g., 1.0-1.2 mL/min)[7] | Helium, Constant Flow (e.g., 1.0-1.2 mL/min) |
| Oven Program | Initial 80-100°C, hold 1-2 min, ramp 15-30°C/min to 280-300°C, hold 2-5 min[6][7] | Initial 80-100°C, hold 1-2 min, ramp 15-25°C/min to 280-300°C, hold 2-5 min |
| MS Transfer Line | 280 °C | 280 °C |
| Ion Source Temp. | 230 °C | 230 °C |
| Ionization Mode | Electron Impact (EI), 70 eV | Electron Impact (EI), 70 eV |
| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | Scan or SIM |
| Key Quant Ions | To be determined empirically for the di-PFP-PPA derivative | To be determined empirically for the di-TMS-PPA derivative |
Table 2: Summary of Quantitative Performance Data from Validated Methods
This data is compiled from studies on amphetamine-type stimulants, which are structurally and chemically similar to PPA.
| Parameter | PFPA Derivatization | Silylation (MSTFA/BSTFA) |
| Linearity (r²) | > 0.99[8][9] | > 0.99 |
| Limit of Detection (LOD) | 0.02 - 5 ng/mL[8][10] | 0.5 - 10 ng/mL |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL[6][8] | 2 - 25 ng/mL |
| Accuracy (% Bias) | Within ±15% (typically 89-108%)[10] | Within ±15% |
| Precision (%RSD) | < 15% (typically ≤ 8.1%)[10] | < 15% |
| Extraction Recovery | > 73%[8][9] | > 80% |
Data represents typical ranges and should be independently verified for each specific application and matrix.
Conclusion and Recommendations
The quantitative analysis of 1-amino-1-phenylpropan-2-ol by GC-MS is a robust and reliable technique, provided that a suitable derivatization strategy is employed.
-
For High-Sensitivity Applications: Acylation with PFPA is the recommended method. It consistently provides lower detection limits, and the resulting derivatives are more stable, which is a significant advantage in high-throughput laboratories.[6]
-
For General Purpose Screening: Silylation with MSTFA is a viable and often faster alternative, as it does not require a post-reaction evaporation step. However, it demands stringent control of anhydrous conditions to ensure reproducibility.
-
For Chiral Analysis: The choice between indirect and direct methods depends on available resources. If a chiral column is available, direct analysis after achiral derivatization is often more straightforward. If not, chiral derivatization with a reagent like L-TPC allows for separation on a standard achiral column.
Ultimately, the optimal method must be validated in your laboratory, using your specific instrumentation and matrices, to ensure it meets the required performance criteria for linearity, accuracy, precision, and sensitivity.[2]
References
-
De-la-Torre, R., et al. (2021). Development and evaluation of a synthetic cathinone targeted gas chromatography mass spectrometry (GC-MS) method. Journal of Forensic Sciences. Available at: [Link]
-
Guedes, A., et al. (2020). Synthesis of emerging cathinones and validation of a SPE GC–MS method for their simultaneous quantification in blood. Forensic Toxicology. Available at: [Link]
-
De-la-Torre, R., et al. (2021). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. National Institutes of Health. Available at: [Link]
-
Guedes, A., et al. (2020). Synthesis of emerging cathinones and validation of a SPE GC–MS method for their simultaneous quantification in blood. Semantic Scholar. Available at: [Link]
-
Woźniak, M. K., et al. (2021). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. International Journal of Legal Medicine. Available at: [Link]
-
Lin, D. L., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]
-
Mphahlele, R. R., et al. (2018). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]
-
DEA.gov. (2019). SFL6 Summary of Validated Methods. Drug Enforcement Administration. Available at: [Link]
-
Al-Asmari, A. I., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Lee, D., et al. (2016). Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
-
Pirkle, W. H., et al. (2016). Separation of the enantiomers of RS/SR phenylpropanolamine. ResearchGate. Available at: [Link]
-
Science.gov. (n.d.). quantitative gc-ms analysis: Topics by Science.gov. Science.gov. Available at: [Link]
-
Costa, V. M., et al. (2010). Development and validation of a GC/IT-MS method for simultaneous quantitation of para and meta-synephrine in biological samples. Journal of Chromatography B. Available at: [Link]
-
Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
-
Kumar, A., et al. (2017). A Review on GC-MS and Method Development and Validation. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Hanff, E., et al. (2022). Representative partial GC–MS chromatograms from quantitative analyses of amino acids. ResearchGate. Available at: [Link]
-
Stockley, C. S., et al. (1991). Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. Therapeutic Drug Monitoring. Available at: [Link]
-
Pennathur, S., et al. (2010). Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. National Institutes of Health. Available at: [Link]
-
Schurig, V. (2001). Chiral separations using gas chromatography. ResearchGate. Available at: [Link]
-
Kaspar, H., et al. (2008). Automated GC-MS analysis of free amino acids in biological fluids. Journal of Chromatography B. Available at: [Link]
-
Jo, E., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. MDPI. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dea.gov [dea.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of emerging cathinones and validation of a SPE GC–MS method for their simultaneous quantification in blood | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Comparing the Efficacy of Catalysts for Reductive Amination
Reductive amination stands as one of the most powerful and versatile methods in the synthetic chemist's toolbox for the formation of carbon-nitrogen bonds.[1][2] Its widespread application in the pharmaceutical, agrochemical, and fine chemical industries stems from its efficiency in converting readily available carbonyl compounds and amines into more complex amine products.[3][4][5] The reaction typically proceeds in one pot, involving the initial formation of a hemiaminal, which then dehydrates to an imine or iminium ion intermediate. This intermediate is subsequently reduced in situ to the final amine.[1][6][7]
The choice of the reducing agent or catalyst is paramount to the success of the reaction, dictating its efficiency, selectivity, and compatibility with various functional groups. This guide provides an in-depth comparison of the most common catalytic systems, moving beyond a simple list of reagents to explain the causality behind their selection and application.
The Core Mechanism: A Two-Step, One-Pot Transformation
At its heart, reductive amination is a sequential condensation-reduction reaction. The initial equilibrium between the carbonyl compound, the amine, and the resulting iminium ion must be carefully managed. A successful reductive amination hinges on a crucial condition: the reducing agent must reduce the iminium ion intermediate significantly faster than it reduces the starting carbonyl compound.[8][9] This selectivity prevents the wasteful formation of alcohols as byproducts. The reaction is typically favored under weakly acidic conditions (pH 4-5), which catalyzes the dehydration of the hemiaminal to the imine without fully protonating and deactivating the amine nucleophile.[10]
Caption: General mechanism of reductive amination.
Stoichiometric Hydride Reagents: The Workhorses of Reductive Amination
The most common methods for reductive amination employ stoichiometric boron-based hydride reagents. Their popularity is due to their operational simplicity and predictable reactivity. However, their efficacy varies significantly based on their structure and resulting selectivity.
Sodium Borohydride (NaBH₄)
Sodium borohydride is an inexpensive, potent, and readily available reducing agent.[11] Its primary drawback is its lack of selectivity. NaBH₄ is capable of reducing both the starting aldehyde/ketone and the intermediate iminium ion.[10][12] This often leads to the formation of undesired alcohol byproducts, lowering the yield of the target amine.
-
Expertise & Causality: To circumvent this, a two-step (or indirect) procedure is often employed. The imine is pre-formed and sometimes isolated before the addition of NaBH₄.[10][12] This ensures that the concentration of the starting carbonyl is minimal when the reducing agent is introduced. In some one-pot protocols, giving the imine sufficient time to form before adding the borohydride can improve yields, but this requires careful optimization.[10]
Sodium Cyanoborohydride (NaBH₃CN)
For decades, sodium cyanoborohydride was the gold standard for one-pot reductive aminations. The electron-withdrawing effect of the cyanide group attenuates the hydridic nature of the B-H bonds, making NaBH₃CN a milder and more selective reducing agent than NaBH₄.[9][13]
-
Expertise & Causality: This reduced reactivity is the key to its success. NaBH₃CN is slow to reduce neutral aldehydes and ketones at or near neutral pH, but it rapidly reduces protonated imines (iminium ions).[8][9] This superb selectivity allows it to be present in the reaction mixture from the start (a "one-pot" procedure) without significant reduction of the carbonyl starting material.[8]
-
Trustworthiness & Safety: The primary and significant drawback of NaBH₃CN is its high toxicity and the liberation of highly toxic hydrogen cyanide (HCN) gas upon acidification during workup or if the reaction becomes too acidic.[6][8][14] This safety concern has driven the search for alternatives.
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB)
Sodium triacetoxyborohydride, commonly known as STAB, has largely replaced NaBH₃CN as the reagent of choice for reductive amination.[15] It combines the effective, mild reactivity of NaBH₃CN with a significantly improved safety profile.
-
Expertise & Causality: The steric bulk and electron-withdrawing effects of the three acetoxy groups make STAB an exceptionally mild and selective reagent.[14] Like NaBH₃CN, it reduces iminium ions much faster than ketones and even aldehydes, permitting highly efficient one-pot reactions.[15][16] It is particularly effective for reactions involving weakly basic amines and sterically hindered ketones.[17]
-
Trustworthiness & Limitations: A key consideration when using STAB is its sensitivity to water and incompatibility with protic solvents like methanol, in which it quickly decomposes.[12][18] Therefore, reactions are typically conducted in aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[18]
Comparative Data: Borohydride Reagents
| Feature | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (STAB) |
| Selectivity (Imine vs. Carbonyl) | Low; reduces both aldehydes and ketones.[12] | High; selectively reduces iminium ions.[9][10] | Very High; excellent selectivity for iminium ions.[16] |
| Procedure Type | Typically two-step (indirect).[12] | One-pot (direct).[8] | One-pot (direct).[15] |
| Reactivity | High | Moderate | Mild |
| Optimal pH | Not critical for reduction step | Mildly acidic (pH ~4-6).[10] | Mildly acidic (often with AcOH co-reagent).[19] |
| Common Solvents | Protic (MeOH, EtOH).[12] | Protic (MeOH).[12] | Aprotic (DCE, DCM, THF).[12][18] |
| Safety Profile | Relatively safe. | Highly Toxic. Generates HCN gas.[8][14] | Low toxicity; safer alternative.[18][20] |
| Functional Group Tolerance | Moderate; can reduce other groups. | Good. | Excellent; tolerates many sensitive groups.[19] |
Catalytic Hydrogenation Methods: The "Green" Alternatives
For large-scale industrial applications, moving from stoichiometric reagents to catalytic methods is highly desirable for reasons of atom economy and waste reduction.[6]
Catalytic Hydrogenation (H₂ Gas)
This classic method involves the use of molecular hydrogen (H₂) and a heterogeneous metal catalyst, such as Palladium on carbon (Pd/C), Platinum (Pt), or Raney Nickel (Ra-Ni).[1][6] The reaction is driven by the catalytic reduction of the imine intermediate on the metal surface.
-
Expertise & Causality: This approach is highly atom-economical, as hydrogen is the only reagent consumed, and water is the only byproduct. However, a significant limitation is the catalyst's poor chemoselectivity. Many common functional groups (alkenes, alkynes, nitro groups, benzyl ethers) are also readily reduced under these conditions, limiting the substrate scope.[17] Furthermore, these reactions often require specialized high-pressure hydrogenation equipment.[1]
Catalytic Transfer Hydrogenation
Transfer hydrogenation offers a more operationally simple alternative to using high-pressure H₂ gas. In this method, a stable organic molecule, such as formic acid, ammonium formate, or isopropanol, serves as a hydrogen donor in the presence of a transition metal catalyst (e.g., complexes of Iridium, Ruthenium, or Rhodium).[4][21]
-
Expertise & Causality: This technique avoids the need for high-pressure reactors and often exhibits greater chemoselectivity than direct hydrogenation.[21] For instance, certain iridium catalysts using formate as the hydrogen source have shown excellent activity and broad substrate scope, including for challenging aromatic ketones.[4] Ammonium formate is particularly convenient as it can serve as both the amine source (for primary amines) and the hydrogen donor.[21][22]
Experimental Protocol: One-Pot Reductive Amination of Cyclohexanone with Benzylamine using STAB
This protocol describes a reliable, self-validating system for a standard reductive amination. The choice of STAB ensures high selectivity and safety, while the procedural steps are designed to maximize the formation of the iminium ion before reduction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium cyanoborohydride [organic-chemistry.org]
- 9. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. scispace.com [scispace.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. sciencemadness.org [sciencemadness.org]
- 15. interchim.fr [interchim.fr]
- 16. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 17. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 18. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. benchchem.com [benchchem.com]
- 21. Recent Advances in Reductive Amination Catalysis and Its Applicat...: Ingenta Connect [ingentaconnect.com]
- 22. kanto.co.jp [kanto.co.jp]
A-Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Amino Alcohol Quantification
This guide provides an in-depth comparison of analytical methodologies for the quantification of amino alcohols, supported by a robust framework for cross-validation. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating system for reliable and reproducible results.
The Imperative for Rigorous Cross-Validation in Amino Alcohol Analysis
Amino alcohols are a critical class of compounds in pharmaceutical development, serving as key intermediates, active pharmaceutical ingredients (APIs), and excipients. Their accurate quantification is paramount for ensuring product quality, safety, and efficacy. When analytical methods are transferred between laboratories, instruments, or even analysts, a systematic process of cross-validation is essential.[1] This process verifies that a validated method produces consistent and reliable results, irrespective of the testing environment, thereby ensuring data integrity and regulatory compliance.[1][2]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] This principle is enshrined in regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidance, which provide a framework for validation parameters.[4][5][6][7] Cross-validation is a critical extension of this, ensuring inter-laboratory reproducibility and bolstering confidence in the analytical data that underpins drug development decisions.[1][8]
A Comparative Overview of Analytical Techniques
The choice of analytical technique for amino alcohol quantification is dictated by the analyte's physicochemical properties (polarity, volatility, chirality), the sample matrix, and the required sensitivity and selectivity.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Applications |
| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Separation based on polarity, with detection of fluorescent derivatives. | High sensitivity and selectivity for derivatized amines.[9] | Requires derivatization, which can be time-consuming and introduce variability.[10] | Quantification of amino acids and amino alcohols in biological matrices and pharmaceutical formulations.[9][11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High resolving power and structural elucidation capabilities. | Requires derivatization for non-volatile amino alcohols to increase volatility and thermal stability.[12][13][14] | Analysis of volatile and semi-volatile amino alcohols, often used for impurity profiling.[15][16] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-efficiency separation coupled with highly selective and sensitive mass detection. | High specificity, sensitivity, and applicability to a wide range of polarities without derivatization.[17] | Matrix effects can suppress or enhance ionization, impacting accuracy.[17] | Gold standard for bioanalysis, therapeutic drug monitoring, and pharmacokinetic studies.[17] |
Causality Behind Method Selection:
-
For high-sensitivity trace analysis in complex biological matrices like plasma, LC-MS/MS is often the preferred method. Its ability to selectively detect the analyte of interest amidst a multitude of endogenous components, often without derivatization, provides unparalleled accuracy and precision.[17] The use of stable isotope-labeled internal standards (SIL-IS) further enhances data quality by correcting for analyte loss and ionization fluctuations.[17]
-
When analyzing chiral amino alcohols, specialized chiral stationary phases in either GC or HPLC are necessary. The separation of enantiomers is crucial as they often exhibit different pharmacological activities.[18][19][20]
-
For routine quality control of a drug substance where the amino alcohol is a major component, a simpler HPLC-UV or HPLC-FLD method may be sufficient. These methods are often more cost-effective and readily available in most QC laboratories.
The Cross-Validation Workflow: A Visual Guide
Cross-validation ensures that an analytical method performs consistently across different laboratories.[1][2][8] The most common approach is comparative testing, where both the transferring and receiving laboratories analyze the same batch of samples.[2]
Caption: A decision tree for selecting the optimal analytical method.
Conclusion and Best Practices
Successful cross-validation of analytical methods for amino alcohol quantification is a cornerstone of robust drug development. It ensures data consistency and reliability across different sites, which is critical for regulatory submissions and maintaining product quality throughout the product lifecycle.
Key Best Practices:
-
Comprehensive Protocol: A detailed and mutually agreed-upon transfer protocol is the foundation of a successful cross-validation. [21][22]* Clear Acceptance Criteria: Pre-defined and justified acceptance criteria are essential for an objective assessment of the transfer's success. [21][23]* Thorough Training: Proper training of the receiving laboratory's personnel is crucial to minimize operator-related variability. [22]* Open Communication: Continuous and open communication between the transferring and receiving laboratories is key to addressing any issues that may arise during the transfer process.
-
Risk-Based Approach: The extent of the cross-validation activities should be based on a risk assessment that considers the complexity of the method, the experience of the receiving laboratory, and the stage of drug development. [2][23] By adhering to these principles and employing a scientifically sound approach, organizations can ensure the seamless transfer of analytical methods and the generation of high-quality, reliable data for amino alcohol quantification.
References
-
Best practices for analytical method transfers. Medfiles. (2023-05-09). [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. (2025-07-21). [Link]
-
Quality Guidelines. ICH. [Link]
-
Importance of acceptance criteria in analytical method transfer. GMP SOP. [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. (2025-08-11). [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. FDA. (2024-03-06). [Link]
-
Cross-validation of bioanalytical methods between laboratories. PubMed. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. (2021-09-17). [Link]
-
Analysis of Amino Acids Contained in Alcohol. Shimadzu. [Link]
-
HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science | Oxford Academic. [Link]
-
ICH Q2 Analytical Method Validation. PPTX - Slideshare. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024-04-24). [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. (2025-07-30). [Link]
-
Analytical Method Transfer - Acceptance Criteria - Guidelines - SOPs. Pharmaceutical Guidelines. (2021-01-23). [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. (2024-06-25). [Link]
-
Transfer of Analytical Procedures: Position Paper. APV Mainz. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA. (2020-04-21). [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]
-
Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. [Link]
-
Cross and Partial Validation. EBF. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (2021-06-30). [Link]
-
GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. PubMed. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
-
Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. ResearchGate. [Link]
-
Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Springer Nature Experiments. [Link]
-
Amino-alcohols Analysis of amino-alcohols, C - Agilent. Agilent. [Link]
-
Amino alcohols Analysis of ethanol amines. Agilent. [Link]
-
Sugars, Sugar Alcohols & Amino Acids Separation with LCMS. AppNote - MicroSolv. [Link]
-
HPLC-FLD chromatogram of amino acid derivatives (concentration:...). ResearchGate. [Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. (2018-11-12). [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. (2020-01-02). [Link]
-
What Is Derivatization In GC-MS?. Chemistry For Everyone - YouTube. (2025-08-14). [Link]
-
Amino acid analysis in biofluids using LC-MS/MS. University of Zurich. (2014-01-27). [Link]
-
Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. PubMed. [Link]
-
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. NIH. (2023-04-15). [Link]
-
Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry - ACS Publications. [Link]
-
Amino acid analysis by HPLC with FLD detector. Protocols.io. (2019-09-20). [Link]
-
HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. SciSpace. [Link]
-
High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry - ACS Publications. (2017-01-19). [Link]
-
Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. MDPI. (2024-12-12). [Link]
-
AMINO ACID ANALYSIS: new challenges for an old technique?. Solvias. [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. agilent.com [agilent.com]
- 16. gcms.cz [gcms.cz]
- 17. benchchem.com [benchchem.com]
- 18. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. yakhak.org [yakhak.org]
- 21. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 22. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 23. apv-mainz.de [apv-mainz.de]
A Senior Application Scientist's Guide to Performance Comparison of ω-Transaminases in Amine Synthesis
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure chiral amines is insatiable. These molecules form the backbone of a vast array of active pharmaceutical ingredients (APIs). While traditional chemical methods for their synthesis often involve harsh reagents, multiple protection/deprotection steps, and challenging purification processes, biocatalysis has emerged as a powerful, green, and highly selective alternative. Among the arsenal of biocatalysts, ω-transaminases (ω-TAs) have garnered significant attention for their ability to catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high efficiency and stereoselectivity.
This guide provides a comprehensive comparison of the performance of different ω-transaminases, drawing upon experimental data and established scientific principles. It is designed for researchers, scientists, and drug development professionals who are looking to leverage the power of these remarkable enzymes in their synthetic workflows.
The Mechanism of Action: The Ping-Pong Bi-Bi Catalysis
ω-Transaminases belong to the fold type I family of pyridoxal-5'-phosphate (PLP)-dependent enzymes. They catalyze the transfer of an amino group from an amino donor (such as isopropylamine or alanine) to a ketone or aldehyde acceptor via a "Ping-Pong Bi-Bi" mechanism. This process involves two half-reactions:
-
First Half-Reaction: The PLP cofactor, covalently bound to a lysine residue in the enzyme's active site, reacts with the amino donor. This results in the formation of a pyridoxamine-5'-phosphate (PMP) intermediate and the release of a ketone or aldehyde byproduct.
-
Second Half-Reaction: The prochiral ketone substrate enters the active site and accepts the amino group from the PMP intermediate, forming the desired chiral amine product and regenerating the PLP-enzyme complex for the next catalytic cycle.
The stereochemical outcome of the reaction, yielding either the (R)- or (S)-enantiomer of the amine, is determined by the specific three-dimensional structure of the enzyme's active site, which dictates the orientation of the incoming ketone substrate.
Figure 1: The Ping-Pong Bi-Bi mechanism of ω-transaminase catalysis, illustrating the two half-reactions and the central role of the PLP cofactor.
Key Performance Parameters for Evaluating ω-Transaminases
The selection of an appropriate ω-transaminase for a specific synthetic transformation is crucial and depends on a careful evaluation of several key performance indicators:
-
Stereoselectivity: The ability of the enzyme to produce one enantiomer in excess of the other is paramount. This is typically expressed as enantiomeric excess (e.e.), with >99% e.e. being the goal for most pharmaceutical applications. Different ω-TAs exhibit distinct stereopreferences, with some being (R)-selective and others (S)-selective.
-
Substrate Scope: The range of ketones and amine donors that an enzyme can accept is a critical determinant of its utility. While some ω-TAs have a narrow substrate scope, others exhibit broad promiscuity, accepting a wide variety of bulky and structurally diverse substrates.
-
Activity and Specific Activity: The reaction rate under defined conditions is a measure of the enzyme's catalytic efficiency. Specific activity, often expressed in U/mg (where 1 U is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute), is a key parameter for comparing the potency of different enzyme preparations.
-
Optimal Reaction Conditions (pH and Temperature): Each ω-transaminase has a characteristic pH and temperature range in which it exhibits maximum activity and stability. Operating outside of these optimal conditions can lead to reduced performance or even irreversible denaturation of the enzyme.
-
Solvent Stability: The ability of an enzyme to tolerate organic co-solvents is often necessary to solubilize hydrophobic ketone substrates. The stability of an ω-TA in the presence of common co-solvents like DMSO, DMF, or isopropanol can be a deciding factor in its applicability.
Comparative Analysis of Selected Commercially Available ω-Transaminases
To provide a practical comparison, we have compiled performance data for a selection of well-characterized and commercially available ω-transaminases. The data presented in Table 1 is a synthesis of information from various sources, including scientific literature and technical data sheets from suppliers.
Table 1: Performance Comparison of Selected ω-Transaminases
| Enzyme Name/Origin | Stereoselectivity | Amine Donor(s) | Optimal pH | Optimal Temp. (°C) | Co-Solvent Tolerance (up to) | Key Substrate Examples |
| ATA-117 (Arthrobacter sp.) | (R)-selective | Isopropylamine | 8.0-9.0 | 40-50 | 20% DMSO | Prochiral ketones, β-keto esters |
| ATA-251 (Aspergillus terreus) | (S)-selective | Isopropylamine, Alanine | 7.5-8.5 | 30-40 | 10% DMSO | Aromatic and aliphatic ketones |
| Vibrio fluvialis ω-TA | (S)-selective | Alanine, Isopropylamine | 8.5-9.5 | 45-55 | 25% DMSO | Bulky ketones, including bicyclic ketones |
| Chromobacterium violaceum ω-TA | (S)-selective | Alanine | 7.0-8.0 | 30-37 | 5% DMF | Aliphatic ketones, keto-acids |
| Codexis ATA-415 | (R)-selective | Isopropylamine | 8.5 | 45 | 50% DMSO | Broad range of prochiral ketones |
Note: The data in this table is intended as a guide. Optimal conditions and substrate scope should be determined experimentally for each specific application.
Experimental Protocol: Asymmetric Synthesis of (S)-1-Phenylethylamine
This protocol provides a detailed methodology for the asymmetric synthesis of (S)-1-phenylethylamine from acetophenone using an (S)-selective ω-transaminase.
Materials and Reagents:
-
(S)-selective ω-transaminase (e.g., from Aspergillus terreus)
-
Acetophenone (substrate)
-
L-Alanine (amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (for pH adjustment)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
-
Chiral HPLC column for analysis
Experimental Workflow:
Figure 2: A step-by-step workflow for the enzymatic synthesis of a chiral amine using a ω-transaminase.
Step-by-Step Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction buffer by dissolving L-alanine (1 M) and PLP (1 mM) in 100 mM potassium phosphate buffer (pH 8.0).
-
Substrate Solubilization: Add acetophenone to a final concentration of 100 mM. To ensure complete solubilization of the hydrophobic substrate, add DMSO to a final concentration of 10% (v/v) and mix thoroughly.
-
Enzyme Addition: Initiate the reaction by adding the (S)-selective ω-transaminase to a final concentration of 5 mg/mL.
-
Incubation and Monitoring: Incubate the reaction mixture at 30°C with gentle agitation (e.g., 200 rpm). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion of acetophenone and the formation of 1-phenylethylamine.
-
Reaction Quench and Extraction: Once the reaction has reached the desired conversion, quench the reaction by raising the pH to >10 with the addition of sodium hydroxide. Extract the product from the aqueous phase with an equal volume of ethyl acetate. Repeat the extraction twice.
-
Drying and Analysis: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent. The enantiomeric excess (e.e.) of the (S)-1-phenylethylamine product can be determined by chiral HPLC analysis.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the enzyme loading or the concentration of the amine donor. The accumulation of the ketone byproduct (in this case, pyruvate from alanine) can cause product inhibition; in such cases, employing an enzyme system to remove the byproduct (e.g., lactate dehydrogenase) can be beneficial.
-
Poor Enantioselectivity: Suboptimal reaction conditions, such as incorrect pH or temperature, can sometimes compromise the enzyme's stereoselectivity. Ensure that these parameters are carefully controlled. If the e.e. is still low, screening a panel of different ω-transaminases may be necessary to find one with higher selectivity for the target substrate.
-
Substrate/Product Inhibition: High concentrations of the ketone substrate or the amine product can inhibit the enzyme. A fed-batch strategy, where the substrate is added gradually over time, can help to mitigate substrate inhibition.
Conclusion
ω-Transaminases are powerful and versatile biocatalysts that offer a sustainable and highly selective route to valuable chiral amines. The choice of the right enzyme is critical for the success of any synthetic process. By carefully considering the key performance parameters of stereoselectivity, substrate scope, and operational stability, and by employing a systematic approach to reaction optimization, researchers can unlock the full potential of these enzymes. The continued discovery and engineering of novel ω-transaminases with improved properties will undoubtedly further expand their application in the synthesis of complex, high-value molecules.
References
-
Recent advances in the applications of transaminases. Green Chemistry, Royal Society of Chemistry. [Link]
-
Transaminases for the Synthesis of Chiral Amines. Catalysts, MDPI. [Link]
-
Exploring the substrate scope of ω-transaminases. Applied Microbiology and Biotechnology, Springer. [Link]
-
Asymmetric Synthesis of Chiral Amines Using Transaminases: An Overview. Molecules, MDPI. [Link]
-
Biocatalytic asymmetric synthesis of chiral amines from ketones: a review. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]
-
Engineering a diverse panel of robust and selective transaminases for the manufacturing of chiral amines. Green Chemistry, Royal Society of Chemistry. [Link]
-
Recent Progress of Transaminase in Pharmaceutical Synthesis. Catalysts, MDPI. [Link]
A Tale of Two Syntheses: A Comparative Guide to Chemoenzymatic and Purely Chemical Routes to Phenylpropanolamines
In the landscape of pharmaceutical synthesis, the quest for efficiency, stereochemical precision, and sustainability is paramount. Phenylpropanolamines (PPAs), a class of compounds that includes vital drug precursors and chiral auxiliaries like norephedrine and norpseudoephedrine, exemplify this challenge.[1] With two chiral centers, their synthesis demands exquisite control to isolate the desired stereoisomer. This guide provides an in-depth comparison of the two dominant strategies for their synthesis: the classical, purely chemical routes and the increasingly adopted chemoenzymatic approaches. We will delve into the underlying principles, showcase experimental data, and provide representative protocols to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic campaigns.
The Classical Approach: The Rigors and Rewards of Purely Chemical Synthesis
Traditional chemical methods for synthesizing phenylpropanolamines have been the bedrock of their production for decades. These routes often rely on well-established reactions such as reductive amination and asymmetric hydrogenation.
A common strategy involves the reductive amination of a ketone precursor, such as 1-phenyl-2-propanone (P2P), or an amino alcohol pharmaceutical derived from propanolamine.[2][3][4][5] This method, while versatile, often produces a racemic or diastereomeric mixture, necessitating challenging and often costly resolution steps to isolate the desired stereoisomer.[6]
To address the challenge of stereoselectivity, asymmetric synthesis has been a major focus. One powerful technique is asymmetric transfer hydrogenation (ATH) . This method employs a prochiral starting material and a chiral catalyst, typically a rhodium complex with a chiral ligand like TsDPEN, to stereoselectively deliver hydrogen, yielding a specific enantiomer.[7][8] Dynamic kinetic resolution (DKR) can be coupled with ATH, allowing for the conversion of a racemic starting material into a single enantiomerically enriched product with high efficiency.[7][8][9]
While effective, these purely chemical methods are often beset by several challenges:
-
Harsh Reaction Conditions: Many chemical syntheses require high temperatures, extreme pH levels, and the use of hazardous reagents and solvents.[10]
-
Metal Catalysts: The use of expensive and potentially toxic heavy metal catalysts (e.g., rhodium, palladium) is common, which can contaminate the final product and pose environmental concerns.[10][11]
-
Multi-step Procedures: Achieving high stereopurity often involves lengthy, multi-step syntheses, leading to lower overall yields and increased waste generation.[10]
-
Limited Stereocontrol: Without sophisticated chiral catalysts or auxiliaries, controlling the stereochemistry at both chiral centers simultaneously can be difficult, resulting in mixtures of diastereomers that require separation.
Below is a generalized workflow for a purely chemical synthesis of phenylpropanolamines via asymmetric transfer hydrogenation.
Caption: Generalized workflow for the purely chemical synthesis of phenylpropanolamines.
The Biocatalytic Revolution: Chemoenzymatic Synthesis
Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative to purely chemical routes.[12][13][14][15] This approach leverages the exquisite selectivity of enzymes to catalyze key transformations, often under mild, environmentally benign conditions.[16][17][18] For phenylpropanolamine synthesis, transaminases (TAs) have proven to be particularly transformative.[19]
Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, creating a chiral amine.[20][21][22] By selecting the appropriate (R)- or (S)-selective transaminase, chemists can directly synthesize the desired enantiomer of a phenylpropanolamine from a prochiral ketone with high enantiomeric excess (>99% ee).[21][22]
The advantages of this biocatalytic approach are numerous:
-
Exceptional Stereoselectivity: Enzymes often exhibit near-perfect enantio- and diastereoselectivity, eliminating the need for chiral auxiliaries or resolution steps.[1][23]
-
Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous media at or near room temperature and neutral pH, significantly reducing energy consumption and the use of hazardous organic solvents.[16][17]
-
Green and Sustainable: Biocatalysis aligns with the principles of green chemistry by utilizing renewable catalysts (enzymes) and generating less hazardous waste.[16][18][24]
-
Process Simplification: Chemoenzymatic routes can often shorten synthetic sequences, leading to higher overall yields and improved process efficiency.[11]
Recent advancements have led to the development of multi-enzyme cascades , where several enzymes work in concert to perform a series of transformations in a single pot.[1][23] For instance, a cascade involving an alcohol dehydrogenase (ADH) and a transaminase can convert a diol intermediate into a specific phenylpropanolamine stereoisomer with exceptional purity.[1][23]
Here is a visual representation of a chemoenzymatic workflow for phenylpropanolamine synthesis.
Caption: Generalized workflow for the chemoenzymatic synthesis of phenylpropanolamines.
Head-to-Head Comparison: Performance Metrics
To provide a clear, objective comparison, the following table summarizes key performance indicators for representative purely chemical and chemoenzymatic routes to phenylpropanolamines.
| Metric | Purely Chemical Route (Asymmetric Transfer Hydrogenation) | Chemoenzymatic Route (Transaminase-mediated) |
| Stereoselectivity | High (often >95% ee), but can require significant catalyst and ligand optimization.[7][8] | Excellent (often >99% ee), dictated by the inherent selectivity of the enzyme.[21][22] |
| Reaction Conditions | Often requires organic solvents, inert atmospheres, and can involve elevated or cryogenic temperatures.[10] | Typically aqueous media, ambient temperature, and atmospheric pressure.[16][17] |
| Catalyst | Homogeneous precious metal catalysts (e.g., Rh, Ru), which can be costly and difficult to remove.[10] | Enzymes (e.g., transaminases), which are biodegradable and can be immobilized for reuse.[21][24] |
| Yield | Can be high, but multi-step sequences can lead to lower overall yields.[8] | Often high, with fewer steps leading to better overall process efficiency.[1] |
| Environmental Impact | Higher E-Factor and Process Mass Intensity (PMI) due to solvent use and waste generation.[25][26] | Lower E-Factor and PMI, aligning with green chemistry principles.[25][26] |
| Substrate Scope | Generally broad, but can be limited by catalyst compatibility with certain functional groups. | Can be limited by the enzyme's natural substrate specificity, though enzyme engineering is expanding this.[27] |
Experimental Protocols: A Practical Guide
The following are representative, detailed protocols for both a purely chemical and a chemoenzymatic synthesis of a phenylpropanolamine.
Protocol 1: Purely Chemical Synthesis of (1R,2S)-Norephedrine via Asymmetric Transfer Hydrogenation
This protocol is a representative example based on established literature procedures.[7][8]
Materials:
-
Racemic 1-hydroxy-1-phenyl-propan-2-one
-
Sulfamide
-
Triethylamine (Et3N)
-
Thionyl chloride (SOCl2)
-
(R,R)-Cp*RhCl(TsDPEN) catalyst
-
Formic acid (HCO2H)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Synthesis of the Cyclic Sulfamidate Imine:
-
To a solution of racemic 1-hydroxy-1-phenyl-propan-2-one and sulfamide in an appropriate solvent, add a base such as triethylamine.
-
Cool the mixture and add thionyl chloride dropwise.
-
Allow the reaction to proceed to completion to form the cyclic sulfamidate imine.
-
Isolate the imine by extraction and purify by chromatography.
-
-
Asymmetric Transfer Hydrogenation:
-
In a reaction vessel under an inert atmosphere, dissolve the cyclic sulfamidate imine in ethyl acetate.
-
Add the chiral rhodium catalyst, (R,R)-Cp*RhCl(TsDPEN) (typically 0.1-1 mol%).
-
Add a 5:2 molar ratio mixture of formic acid and triethylamine as the hydrogen source.
-
Stir the reaction at room temperature for 15-60 minutes.
-
-
Work-up and Isolation:
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting cyclic sulfamidate can then be hydrolyzed under acidic conditions to yield (1R,2S)-norephedrine.
-
Purify the final product by crystallization or chromatography.
-
Protocol 2: Chemoenzymatic Synthesis of (R)-1-Phenylpropan-2-amine using a Transaminase
This protocol is a generalized procedure based on common practices in biocatalysis.[21][22]
Materials:
-
1-Phenyl-2-propanone
-
(R)-selective transaminase (e.g., from Aspergillus terreus or Arthrobacter sp.), either as a purified enzyme or as whole cells
-
Isopropylamine (or another suitable amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Organic co-solvent (e.g., DMSO), if needed for substrate solubility
-
Ethyl acetate
-
Sodium hydroxide (NaOH)
-
Brine
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.
-
Add the 1-phenyl-2-propanone substrate. If solubility is an issue, a small amount of a water-miscible organic solvent like DMSO (e.g., 5% v/v) can be added.
-
Add the amine donor, isopropylamine, in excess (e.g., 5-10 equivalents).
-
Add the PLP cofactor (typically 1 mM).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the (R)-transaminase biocatalyst (e.g., immobilized whole cells or purified enzyme).
-
Stir the mixture at a controlled temperature (e.g., 30°C) for 24-48 hours. The progress of the reaction can be monitored by HPLC or GC.
-
-
Work-up and Isolation:
-
Once the reaction has reached completion, adjust the pH of the mixture to >10 with sodium hydroxide to protonate the amine product.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the (R)-1-phenylpropan-2-amine.
-
Conclusion: Choosing the Right Path
The choice between a purely chemical and a chemoenzymatic route for the synthesis of phenylpropanolamines depends on a variety of factors, including the desired scale of production, the required stereopurity, cost considerations, and a commitment to sustainable manufacturing practices.
Purely chemical routes, particularly those employing asymmetric catalysis, remain powerful tools in the synthetic chemist's arsenal and are well-suited for a broad range of substrates. However, the tide is increasingly turning towards chemoenzymatic methods. The unparalleled selectivity of enzymes, coupled with the mild and environmentally friendly reaction conditions, offers a compelling proposition for the synthesis of chiral pharmaceuticals like phenylpropanolamines. As the library of commercially available and engineered enzymes continues to grow, the adoption of biocatalysis in mainstream drug development is set to accelerate, paving the way for a more sustainable and efficient future in pharmaceutical manufacturing.
References
-
Lee, H.-K., Kang, S., & Choi, E. B. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 77(12), 5454–5460. [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution | Request PDF. [Link]
-
Lee, H.-K., Kang, S., & Choi, E. B. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 77(12), 5454-5460. [Link]
-
RSC Publishing. (n.d.). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. [Link]
-
Galaxy.ai. (2019, October 12). Understanding the Synthesis of Phenylpropanolamine. [Link]
-
Bánoczi, G., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 10(67), 40894-40903. [Link]
-
ResearchGate. (2021, April 10). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. [Link]
-
Chegg.com. (2017, May 1). Solved How might a reductive amination be used to. [Link]
-
International Journal of Advanced Chemistry Research. (n.d.). Sustainable synthesis of fine chemicals using biocatalysis. [Link]
-
Chen, Y., et al. (2022). Engineering the large pocket of an (S)-selective transaminase for asymmetric synthesis of (S)-1-amino-1-phenylpropane. Catalysis Science & Technology, 12(3), 856-865. [Link]
-
Guillamot, G., et al. (2019). Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine. Molecules, 24(17), 3103. [Link]
-
Chemistry-For-Everyone. (2025, September 27). How Efficient Is Enzymatic Catalysis In Green Chemistry? [Video]. YouTube. [Link]
-
Corrado, M. L., Knaus, T., & Mutti, F. G. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. ChemBioChem, 22(13), 2345–2350. [Link]
-
Contente, M. L., & Pinto, D. H. M. (2019). Biocatalysis explained: from pharmaceutical to bulk chemical production. Reaction Chemistry & Engineering, 4(10), 1735-1750. [Link]
-
Hilaris Publisher. (2024). Biocatalysis in Organic Synthesis: Enzymatic Pathways to Green Chemistry. [Link]
-
The Role of Bio-Based Chemicals and Enzymes in Sustainable Industry. (2024, September 10). [Link]
- Google Patents. (n.d.).
-
Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 22(7), 1094. [Link]
-
Anastas, P. T., & Warner, J. C. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4160. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Bunmurra Labs. (2023, October 8). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN [Video]. YouTube. [Link]
- Google Patents. (n.d.).
-
IRIS. (n.d.). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. [Link]
-
Corrado, M. L., Knaus, T., & Mutti, F. G. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. Chembiochem, 22(13), 2345-2350. [Link]
-
ResearchGate. (n.d.). Possible phenylpropanolamine (PPA) isomers. [Link]
-
National Center for Biotechnology Information. (2022). Current Progress in the Chemoenzymatic Synthesis of Natural Products. [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products. [Link]
-
The Hive. (2003, June 6). Norpseudoephedrine synthesis & optical resolution. [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
-
Pandya, S., & Gupte, A. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Journal of Proteins and Proteomics, 14(4), 305-318. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Sources
- 1. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solved How might a reductive amination be used to | Chegg.com [chegg.com]
- 3. m.youtube.com [m.youtube.com]
- 4. jocpr.com [jocpr.com]
- 5. m.youtube.com [m.youtube.com]
- 6. WO2015063795A2 - Novel process for preparation of optically pure norephedrine and its derivatives - Google Patents [patents.google.com]
- 7. Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Norpseudoephedrine | 37577-07-4 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Biocatalysis explained: from pharmaceutical to bulk chemical production - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00301K [pubs.rsc.org]
- 12. Current Progress in the Chemoenzymatic Synthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistryjournals.net [chemistryjournals.net]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. The Role of Bio-Based Chemicals and Enzymes in Sustainable Industry – Institute of Life Sciences, BBSR, Department of Biotechnology [ils.res.in]
- 19. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 20. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Engineering the large pocket of an (S)-selective transaminase for asymmetric synthesis of (S)-1-amino-1-phenylpropane - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Analysis of 1-Amino-1-phenylpropan-2-ol Derivatives by X-ray Crystallography
This guide provides an in-depth comparison of the structural features of 1-amino-1-phenylpropan-2-ol derivatives, a class of compounds with significant applications in medicinal chemistry and drug development. Leveraging the precision of single-crystal X-ray crystallography, we will explore how subtle modifications to the core scaffold influence molecular conformation, intermolecular interactions, and crystal packing. This analysis is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
The 1-amino-1-phenylpropan-2-ol framework is the backbone of vital chiral building blocks and sympathomimetic drugs, including norephedrine and its diastereomer, norpseudoephedrine.[1][2] Derivatives of this structure, particularly cathinones (which are β-keto analogues), are a major focus in medicinal and forensic chemistry.[3][4] X-ray crystallography offers an unparalleled, atom-level view of their three-dimensional architecture, providing definitive information on stereochemistry, conformation, and the non-covalent interactions that govern their solid-state properties.[5][6]
Comparative Crystallographic Data of Selected Derivatives
The solid-state conformation of 1-amino-1-phenylpropan-2-ol derivatives is dictated by a delicate balance of steric and electronic effects. The orientation of the phenyl, hydroxyl, and amino groups is of particular interest. The following table summarizes key crystallographic data for several representative derivatives, illustrating the structural diversity within this chemical class. The selected compounds include cathinone derivatives, which are closely related and have been extensively studied crystallographically.[3][5][7]
| Compound | Formula | Crystal System | Space Group | Key Torsion Angle (°) C(phenyl)-C-C-N | Primary Intermolecular Interactions | Reference/CCDC Deposition No. |
| 4-MDMC HCl (4-methyl-N,N-dimethylcathinone) | C₁₂H₁₈ClNO | Triclinic | P-1 | -108.5 | N-H···Cl, O-H···Cl hydrogen bonds | [5] |
| 4-chloro-α-PVP sulfate (1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one) | C₁₅H₂₁Cl₂NO₅S | Monoclinic | P2₁/n | 115.3 | N-H···O(sulfate), C-H···O hydrogen bonds | [5] |
| 4-FPD HCl (1-(4-fluorophenyl)-2-(methylamino)pentan-1-one) | C₁₂H₁₇ClFNO | Monoclinic | P2₁/c | -173.9 | N-H···Cl, C-H···O hydrogen bonds | [7] |
| 4-MEAP HCl (1-(4-methylphenyl)-2-(ethylamino)propan-1-one) | C₁₂H₁₈ClNO | Orthorhombic | Pbca | -169.5 | N-H···Cl hydrogen bonds | [7] |
| m-TAP (2-{amino}-N-(3-methylphenyl)acetamide) | C₁₉H₂₄N₂O₂ | Monoclinic | P2₁ | -73.9 (C5-C6-C7-C8) | O-H···N, N-H···O hydrogen bonds | [8][9] |
Expert Insights:
The data reveals significant conformational flexibility. For instance, the C-C-C-N torsion angle, which describes the relative position of the amino group to the phenyl ring, varies widely. In 4-MDMC and 4-chloro-α-PVP, the side chain is significantly twisted out of the plane of the phenyl ring, whereas in 4-FPD and 4-MEAP, a more extended, anti-periplanar conformation is observed. This conformational preference is a direct result of the interplay between the substituents on the phenyl ring, the nitrogen atom, and the nature of the counter-ion in the crystal lattice. In the case of m-TAP, a derivative of pseudoephedrine, the conformation is constrained by the bulky acetamide group.[8]
These structural variations have profound implications. The conformation adopted in the solid state can be indicative of a low-energy conformation that may be relevant for binding to a biological target. Furthermore, the hydrogen bonding networks observed are critical for crystal stability and can influence key physicochemical properties such as solubility and dissolution rate. For example, the extensive hydrogen bonding with chloride and sulfate ions in the hydrochloride and sulfate salts demonstrates how the choice of salt form can dictate the supramolecular assembly.[5][7]
Experimental Workflow: From Synthesis to Structure
Achieving a high-quality crystal structure is a multi-step process that demands precision at every stage. The protocol described below is a self-validating system, where the success of each step is a prerequisite for the next.
Part 1: Synthesis and High-Purity Crystallization
The foundation of any crystallographic study is a pure compound and high-quality single crystals.
-
Synthesis: Derivatives can be synthesized via various routes. A common method involves the reaction of a substituted benzaldehyde with nitroethane, followed by reduction.[2] For instance, the synthesis of m-TAP involves reacting 2-chloro-N-m-tolylacetamide with pseudoephedrine.[8] The choice of synthetic route is critical for controlling stereochemistry, especially for chiral centers at the C1 and C2 positions.[1][10]
-
Purification: The synthesized crude product must be purified to >99% purity. This is typically achieved by column chromatography or recrystallization. The purity is validated using techniques like NMR spectroscopy and HPLC. The causality is simple: impurities disrupt the formation of a regular crystal lattice, preventing the growth of single crystals suitable for diffraction.
-
Crystallization: Growing single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form.
-
Method: Slow evaporation is a robust technique. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., acetone, ethanol, ethyl acetate) to near saturation.[8] Loosely cover the container to allow the solvent to evaporate over several days to weeks at a constant temperature.
-
Rationale: Slow solvent removal allows molecules sufficient time to arrange themselves into a thermodynamically stable, well-ordered crystal lattice. Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals.
-
Part 2: Single-Crystal X-ray Diffraction
This phase involves probing the crystal with X-rays to generate a diffraction pattern that encodes its atomic structure.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces) is selected under a microscope. It is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically at 100 K).
-
Rationale: Cooling minimizes the thermal vibration of atoms, which sharpens the diffraction spots and leads to a higher-resolution structure.[11]
-
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of spots of varying intensities that are recorded on a detector.[6]
-
Trustworthiness: Modern diffractometers automatically determine the unit cell dimensions and crystal system from initial frames, providing an early check on crystal quality.[6] The symmetry observed in the diffraction pattern determines the space group.
-
Part 3: Structure Solution and Refinement
The final stage involves converting the raw diffraction data into a refined 3D model of the molecule.
-
Structure Solution: The collected diffraction intensities are used to determine the structure factors. The "phase problem" is then solved using computational direct methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and the experimentally observed diffraction patterns.[11]
-
Validation: The final structure is validated using metrics such as the R-factor (a measure of agreement between observed and calculated data) and by checking for sensible bond lengths, angles, and thermal parameters. The resulting structural information is typically deposited in a public database like the Cambridge Structural Database (CSD) for verification and use by the scientific community.[12]
Visualizing the Crystallographic Workflow
The following diagram illustrates the logical progression from chemical synthesis to final structural analysis.
Caption: Workflow for structural analysis by X-ray crystallography.
References
-
Sykutera, M., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on. Forensic Toxicology. [Link]
-
Sykutera, M., et al. (2018). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). Forensic Toxicology. [Link]
-
ResearchGate. (n.d.). X-ray structures and computational studies of several cathinones. [Link]
-
Kozera, W., et al. (2022). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Molecules. [Link]
- OUCI. (2019).
-
Torambetov, B., et al. (2023). 2-{amino}-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E. [Link]
-
Patti, A., et al. (2024). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. Advanced Synthesis & Catalysis. [Link]
-
ResearchGate. (n.d.). (PDF) 2-{amino}-N-(3-methylphenyl)acetamide. [Link]
-
ResearchGate. (n.d.). X-ray crystal structures of liquid phenylpropanol derivatives obtained.... [Link]
-
Blow, D. (2002). x Ray crystallography. PMC. [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine.... [Link]
-
CCDC. (n.d.). Access Structures. [Link]
-
PubChem. (n.d.). 1-Amino-2-phenylpropan-2-ol. [Link]
-
ResearchGate. (n.d.). Chemical structures of a (2S)-2-amino-1-phenylpropan-1-one (cathinone).... [Link]
Sources
- 1. d-Norephedrine hydrochloride | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market - PMC [pmc.ncbi.nlm.nih.gov]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-{[(1S,2S)-1-Hydroxy-1-phenylpropan-2-yl](methyl)amino}-N-(3-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Amino-1-phenylpropan-2-ol
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Amino-1-phenylpropan-2-ol (also known as Norephedrine or Phenylpropanolamine), ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just a set of instructions, but a thorough understanding of the principles behind each step, empowering you to make informed decisions in your laboratory.
Understanding the Compound: A Prerequisite for Safe Disposal
1-Amino-1-phenylpropan-2-ol is an amino alcohol that requires careful handling throughout its lifecycle. A thorough understanding of its properties is the foundation of a sound disposal plan.
Key Safety and Hazard Information:
| Property | Summary of Hazards | GHS Hazard Statements |
| Acute Oral Toxicity | Harmful if swallowed. | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potentially serious eye damage. | H319: Causes serious eye irritation, H318: Causes serious eye damage[1] |
| Respiratory Irritation | May cause respiratory irritation. | H335: May cause respiratory irritation |
This table summarizes the primary hazards associated with 1-Amino-1-phenylpropan-2-ol based on available safety data.
The lack of extensive ecological data in many safety data sheets (SDS) necessitates a cautious approach.[2] When data is unavailable, the compound should be treated as potentially harmful to the environment.
The Core of Compliance: Regulatory Framework
The disposal of chemical waste is not merely a matter of good practice; it is a legal requirement. In the United States, the primary regulatory bodies governing hazardous waste are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for proper hazardous waste management, from generation to final disposal.[3] Academic and research laboratories may be subject to specific regulations, such as Subpart K of the hazardous waste generator rules, which provides alternative standards for managing hazardous waste in these settings.[4]
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Hazardous Waste Operations and Emergency Response (HAZWOPER) (29 CFR 1910.120), are designed to protect workers who handle hazardous substances.[5][6][7] These regulations mandate clear communication of hazards, proper training, and the development of emergency response plans.[8]
It is imperative that all laboratory personnel are trained on these regulations and the specific procedures outlined in their institution's Chemical Hygiene Plan.
Procedural Guide to Disposal: A Step-by-Step Workflow
The following procedures provide a direct, operational guide for the disposal of 1-Amino-1-phenylpropan-2-ol.
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure that all necessary safety precautions are in place.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[2] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. Impervious clothing may be required for larger quantities.[2][9] | Prevents skin contact and irritation. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits may be exceeded, a full-face respirator with appropriate cartridges should be used.[2] | Minimizes inhalation of dust or vapors. |
Waste Segregation and Containment: The First Step to Proper Disposal
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for 1-Amino-1-phenylpropan-2-ol waste. The container must be compatible with the chemical and have a secure, tight-fitting lid.[2][9]
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name ("1-Amino-1-phenylpropan-2-ol"), and any associated hazards (e.g., "Toxic," "Irritant").[10]
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[11] Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or explosions.[12]
-
Aqueous vs. Solvent Waste: If the waste is dissolved in a solvent, it should be collected in a container designated for halogenated or non-halogenated organic solvent waste, as appropriate.[13]
Spill and Emergency Procedures
In the event of a spill, a swift and informed response is critical to minimizing exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.[10]
-
Control Ignition Sources: Remove all sources of ignition from the area.[2][9]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.[10]
Disposal Pathways: Making the Right Choice
The final disposal of 1-Amino-1-phenylpropan-2-ol must be conducted in accordance with federal, state, and local regulations. The preferred method is through a licensed chemical waste disposal contractor.[12]
Caption: Decision workflow for the disposal of 1-Amino-1-phenylpropan-2-ol.
Disposal Options Explained:
-
Licensed Waste Contractor (Preferred Method): This is the most common and recommended method for the disposal of laboratory chemical waste.[12] The contractor will ensure that the waste is transported, treated, and disposed of in an environmentally sound manner, often through high-temperature incineration.
-
Chemical Redistribution: Some institutions have programs to collect unused or surplus chemicals for redistribution, promoting a more sustainable approach to chemical management.[13]
-
Sanitary Sewer Disposal (Limited Applicability): In some jurisdictions, very small quantities of certain water-soluble organic compounds may be permissible for sewer disposal after appropriate neutralization.[13] However, this should only be done after consulting your institution's specific guidelines and local regulations, and with copious amounts of water to dilute the substance.[14] Given the hazardous nature of 1-Amino-1-phenylpropan-2-ol, this is generally not the recommended primary disposal route.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of 1-Amino-1-phenylpropan-2-ol is a critical component of laboratory safety and environmental stewardship. By understanding the chemical's hazards, adhering to regulatory requirements, and following established procedures, researchers can ensure that their work is conducted responsibly from start to finish. This guide serves as a comprehensive resource to support that commitment, fostering a culture of safety and excellence in the scientific community.
References
- DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- ECHEMI. (n.d.). 1-AMINO-2-PHENYL-PROPAN-2-OL HYDROCHLORIDE SDS, 78443-57-9 Safety Data Sheets.
- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 1-amino-1-phenylpropan-2-ol hydrochloride | 102439-90-7.
- CATO Research Chemical Inc. (n.d.). SAFETY DATA SHEETS.
- Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- PubChem. (n.d.). 1-Amino-2-phenylpropan-2-ol | C9H13NO | CID 12362998.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
- Fisher Scientific Chemicals, Inc. (2025, December 21). SAFETY DATA SHEET.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Monash University. (2024, October). Chemical Waste Disposal.
- University of Iowa. (n.d.). Chemical Waste.
- University of Wisconsin–Madison. (n.d.). Chemical Disposal.
- BenchChem. (2025). Navigating the Disposal of Novel Research Compounds: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
Sources
- 1. 1-Amino-2-phenylpropan-2-ol | C9H13NO | CID 12362998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. resources.duralabel.com [resources.duralabel.com]
- 6. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 7. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. zycz.cato-chem.com [zycz.cato-chem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. monash.edu [monash.edu]
- 13. Chemical Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 14. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Amino-1-phenylpropan-2-ol
In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when handling 1-Amino-1-phenylpropan-2-ol (also known by synonyms such as Norephedrine and Phenylpropanolamine). This document moves beyond a simple checklist, offering a procedural and scientific rationale for each recommendation to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard Profile of 1-Amino-1-phenylpropan-2-ol
1-Amino-1-phenylpropan-2-ol and its salts are crystalline powders that present several potential health hazards upon exposure.[1] A thorough understanding of these risks is fundamental to establishing a robust safety protocol. The primary routes of occupational exposure are inhalation of the powder, dermal contact, and accidental ingestion.
Key Hazards:
-
Acute Toxicity (Oral): The substance is harmful if swallowed, with reported LD50 values of 1490 mg/kg in rats and 150 mg/kg in mice for its hydrochloride salt.[1][2]
-
Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[1][2][3] Symptoms of eye exposure may include redness, watering, and itching.[2]
-
Respiratory Tract Irritation: Inhalation of dust may lead to irritation of the respiratory system.[1][3]
Given these hazards, a multi-layered approach to protection, incorporating engineering controls, personal protective equipment, and stringent handling procedures, is essential.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, appropriate engineering controls must be in place to minimize airborne concentrations of 1-Amino-1-phenylpropan-2-ol.
-
Ventilation: All handling of the solid material should be conducted in a well-ventilated area.[4][5][6][7] For operations that may generate dust, such as weighing or transferring powder, a certified chemical fume hood or a ventilated enclosure is mandatory.[8] This captures airborne particles at the source, preventing their dispersal into the laboratory environment.
Visual Workflow for Safe Handling
Caption: Experimental workflow for handling 1-Amino-1-phenylpropan-2-ol.
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection and proper use of PPE are critical for preventing direct contact with 1-Amino-1-phenylpropan-2-ol. The following table summarizes the required PPE, with detailed explanations below.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and irritation.[9][10] Double gloving provides an additional barrier and allows for safe removal of a contaminated outer glove.[10] |
| Eye Protection | Chemical safety goggles or a full-face shield | Protects against splashes and airborne particles causing serious eye irritation.[3][7][8] |
| Body Protection | Laboratory coat with long sleeves and tight-fitting cuffs | Shields skin and personal clothing from contamination.[2][10] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) | Required when engineering controls are insufficient or during spill cleanup to prevent respiratory tract irritation from dust.[2][7] |
3.1. Hand Protection: The Critical Barrier
Given that 1-Amino-1-phenylpropan-2-ol can cause skin irritation, gloves are a mandatory piece of equipment.[2]
-
Glove Selection: Nitrile gloves are recommended due to their chemical resistance and durability. Always inspect gloves for any signs of damage before use.[4]
-
Double Gloving: For handling significant quantities or during procedures with a high risk of splashing, wearing two pairs of gloves is best practice.[10] The outer glove can be removed immediately if contamination is suspected, leaving the inner glove to protect the user while they exit the contaminated area or re-glove.
-
Proper Technique: Gloves should be donned over the cuffs of the lab coat to ensure complete coverage of the wrist area.[9][10] After handling is complete, gloves should be removed using a technique that avoids touching the outer contaminated surface with bare skin and disposed of in the appropriate chemical waste stream.
3.2. Eye and Face Protection: Preventing Serious Injury
The potential for 1-Amino-1-phenylpropan-2-ol to cause serious eye irritation necessitates robust eye protection.[1][3]
-
Minimum Requirement: At a minimum, chemical safety goggles that provide a complete seal around the eyes must be worn.[7] Standard safety glasses with side shields are insufficient as they do not protect from splashes from all angles.
-
Enhanced Protection: For procedures with a higher risk of splashing, such as preparing solutions or in the event of a spill, a full-face shield worn over safety goggles provides a superior level of protection for the entire face.
3.3. Body Protection: Shielding from Contamination
A laboratory coat is essential for protecting the skin and underlying clothing from contamination.
-
Specifications: The lab coat should be made of a low-permeability fabric, have a solid front, long sleeves, and tight-fitting cuffs.[10] This minimizes the chance of the chemical reaching the skin.
-
Use and Maintenance: Lab coats should be fully buttoned during use and should not be worn outside of the laboratory to prevent the spread of contamination.
3.4. Respiratory Protection: A Necessary Precaution
While engineering controls are the primary method for controlling inhalation hazards, respiratory protection may be necessary in certain situations.
-
When to Use: A NIOSH-approved dust respirator (such as an N95) should be used if there is a potential for inhaling dust, for example, when cleaning up a spill or if the ventilation system is not functioning correctly.[2][7]
-
Fit and Training: Users must be properly trained and fit-tested to ensure the respirator provides an adequate seal and the intended level of protection.
Logical Relationship of Safety Measures
Caption: Hierarchy of controls for handling chemical hazards.
Operational and Disposal Plans
4.1. Handling Procedures
-
Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection. A respirator should be donned if the risk assessment deems it necessary.
-
Handling: Conduct all manipulations of the solid chemical within the fume hood. Use tools such as spatulas and weighing paper to minimize dust generation. Keep containers closed when not in use.
-
Post-Handling: After handling, decontaminate the work surface with an appropriate solvent and wipe it clean.
4.2. Doffing PPE and Decontamination
-
Outer Gloves: Remove the outer pair of gloves and dispose of them in the designated chemical waste bin.
-
Lab Coat and Eye Protection: Remove the lab coat and eye protection.
-
Inner Gloves: Remove the inner pair of gloves, again using a technique to avoid skin contact with the outside of the glove.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[10]
4.3. Disposal
-
Chemical Waste: All solid waste contaminated with 1-Amino-1-phenylpropan-2-ol, including gloves, weighing papers, and disposable lab coats, must be placed in a clearly labeled, sealed container for hazardous chemical waste.[4][11]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[4]
-
Environmental Considerations: Do not allow the chemical or its waste to enter drains or the environment.[4][11]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently handle 1-Amino-1-phenylpropan-2-ol, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Material Safety Data Sheet - DL-Norephedrine hydrochloride, 99+%. Cole-Parmer.
-
1-amino-1-phenylpropan-2-ol hydrochloride | 102439-90-7. Sigma-Aldrich.
-
Phenylpropanolamine. VCA Animal Hospitals.
-
SAFETY DATA SHEETS. Echemi.
-
norephedrine - Safety (MSDS) data for l(-). Physical and Theoretical Chemistry Laboratory, Oxford University.
-
Phenylpropanolamine hydrochloride SDS, 154-41-6 Safety Data Sheets. ECHEMI.
-
1-AMINO-2-PHENYL-PROPAN-2-OL HYDROCHLORIDE SDS, 78443-57-9 Safety Data Sheets. ECHEMI.
-
Material Safety Data Sheet - Phenylpropanolamine HCl. ScienceLab.com.
-
Material Safety Data Sheet - DL-Norepinephrine Hydrochloride, 99%. Cole-Parmer.
-
Phenylpropanolamine (Proin). Veterinary Partner - VIN.
-
1-Amino-2-phenylpropan-2-ol. PubChem.
-
Material Safety Data Sheet Norepinephrine ELISA. ALPCO.
-
Levophed(TM) (norepinephrine bitartrate Injection, USP) (Hospira Inc.) - SAFETY DATA SHEET. Pfizer.
-
USP SDS US - Phenylpropanolamine Hydrochloride. CymitQuimica.
-
Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET. Fisher Scientific.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
SAFETY DATA SHEET. Spectrum Chemical.
-
Phenylpropanolamine Hydrochloride. PubChem.
-
PHENYLPROPANOLAMINE HYDROCHLORIDE. CAMEO Chemicals - NOAA.
-
LABELLING. Veterinary Medicines Directorate.
-
SAFETY DATA SHEET. Fisher Scientific.
-
Safety Data Sheet - DL-Norephedrine (hydrochloride). Cayman Chemical.
-
1-aMino-1-phenylpropan-2-ol 19901-87-2 wiki. Guidechem.
-
Summary of Product Characteristics. HPRA.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News.
-
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA).
-
1-Amino-1-phenylpropan-2-ol hydrochloride. Biosynth.
-
APIs containing the 1-phenylpropan-2-amine building block. ResearchGate.
-
(1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride. PubChem.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. zycz.cato-chem.com [zycz.cato-chem.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pppmag.com [pppmag.com]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
